molecular formula C9H7NO3 B1588346 6-Carboxyoxindole CAS No. 334952-09-9

6-Carboxyoxindole

Cat. No.: B1588346
CAS No.: 334952-09-9
M. Wt: 177.16 g/mol
InChI Key: IIKVTJWRBSYRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Carboxyoxindole, also known as 2-oxoindoline-6-carboxylic acid, is a high-value indole derivative supplied as a white crystalline powder . With the molecular formula C9H7NO3 and a molecular weight of 177.15 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its structure, featuring both a carboxylic acid and an oxindole core, makes it a privileged scaffold for constructing more complex, biologically active molecules. Researchers utilize 6-Carboxyoxindole as a key precursor in the synthesis of various compounds, including other indole derivatives. For instance, it is a critical intermediate in multi-step syntheses aimed at producing 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a fundamental precursor in the biosynthesis of the natural pigment melanin . The study of melanin and its precursors is a vibrant area of research due to their protective biological activities, such as shielding living tissues from UV radiation and exhibiting potential antiviral properties . As a building block, this compound enables the exploration of new therapeutic agents. Its structural similarity to endogenous metabolites and known pharmacologically active compounds, including certain antiviral drugs, underscores its significant research value . Handling should be conducted with appropriate safety precautions, as the compound may cause skin and eye irritation and specific target organ toxicity upon single exposure . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for edible use, diagnostic use, or administration to humans of any kind .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-dihydroindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVTJWRBSYRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428451
Record name 6-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334952-09-9, 33495-09-9
Record name 6-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,3-dihydroindole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxindole Scaffold and the Utility of 6-Carboxyoxindole

The oxindole core is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique structural features have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, anti-HIV, and neuroprotective properties. 6-Carboxyoxindole, in particular, serves as a crucial building block for the synthesis of more complex molecules, offering a versatile handle for derivatization and molecular elaboration. The presence of the carboxylic acid group at the 6-position allows for the introduction of various functionalities through amide bond formation, esterification, or other carboxylic acid-specific reactions, making it an invaluable intermediate in drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-carboxyoxindole, offering field-proven insights and detailed experimental protocols. As a self-validating system, each protocol is presented with an emphasis on the underlying chemical principles and the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Synthetic Strategies: A Multi-Step Approach to 6-Carboxyoxindole

The synthesis of 6-carboxyoxindole (more formally known as 2-oxo-1,3-dihydroindole-6-carboxylic acid) is most effectively achieved through a multi-step pathway commencing from commercially available precursors. The overall strategy involves the construction of a substituted nitrophenyl intermediate, followed by a reductive cyclization to form the oxindole core, and concluding with the hydrolysis of an ester to yield the final carboxylic acid.

Diagram of the Overall Synthetic Workflow

Synthesis of 6-Carboxyoxindole cluster_0 Step 1: Esterification cluster_1 Step 2: Malonate Addition cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Hydrolysis 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Methyl_4-chloro-3-nitrobenzoate Methyl 4-chloro-3-nitrobenzoate 4-Chloro-3-nitrobenzoic_acid->Methyl_4-chloro-3-nitrobenzoate Methanol, Thionyl chloride Dimethyl_propanedioate Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Methyl_4-chloro-3-nitrobenzoate->Dimethyl_propanedioate Potassium tert-butoxide, DMSO Dimethyl_malonate Dimethyl malonate Dimethyl_malonate->Dimethyl_propanedioate Methyl_2-oxoindoline-6-carboxylate Methyl 2-oxoindoline-6-carboxylate Dimethyl_propanedioate->Methyl_2-oxoindoline-6-carboxylate Acetic acid, Hydrosulfite 6-Carboxyoxindole 6-Carboxyoxindole Methyl_2-oxoindoline-6-carboxylate->6-Carboxyoxindole Sodium hydroxide, Methanol

Caption: Overall synthetic pathway to 6-carboxyoxindole.

Part 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

The initial phase of the synthesis focuses on constructing the ester precursor, methyl 2-oxoindoline-6-carboxylate. This is achieved in a three-step sequence starting from 4-chloro-3-nitrobenzoic acid[1].

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate

The synthesis begins with the esterification of 4-chloro-3-nitrobenzoic acid. The use of thionyl chloride in methanol is a classic and efficient method for this transformation, proceeding through an acid chloride intermediate.

  • Experimental Protocol:

    • To a solution of 4-chloro-3-nitrobenzoic acid (100.0 g) in methanol (500.0 mL) at 25-30°C, stir for 10 minutes.

    • Slowly add thionyl chloride (30.0 g) to the mixture at 25-30°C and continue stirring for 40 minutes.

    • Heat the mixture to 60-65°C and maintain for 3 hours.

    • After cooling, the product can be isolated by standard workup procedures[1].

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

This step involves a nucleophilic aromatic substitution reaction where the activated chlorine atom is displaced by the enolate of dimethyl malonate. Potassium tert-butoxide serves as a strong base to generate the nucleophilic malonate anion.

  • Experimental Protocol:

    • To a mixture of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 mL), add potassium tert-butoxide (52.0 g) at 25-30°C.

    • Cool the mixture to 20-25°C and stir for 2 hours.

    • Slowly add the methyl 4-chloro-3-nitrobenzoate (50.0 g) from the previous step to the mixture at 20-25°C and stir for an additional 2 hours.

    • The reaction is quenched with hydrochloric acid, and the product is extracted with methyl tert-butyl ether[1].

Step 3: Preparation of Methyl 2-oxoindoline-6-carboxylate

The key reductive cyclization is performed in this step. Sodium hydrosulfite ("hydrose") is a common and effective reducing agent for nitro groups. The reduction of the nitro group to an amine is followed by an intramolecular condensation to form the oxindole ring system.

  • Experimental Protocol:

    • To a solution of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) in acetic acid (250.0 mL) at 25-30°C, add sodium hydrosulfite (83.9 g) and water (250.0 mL).

    • Stir the mixture for 10 minutes, then heat to 120-125°C and maintain for 2 hours.

    • Cool the mixture to 15-20°C and add ammonia (500.0 mL).

    • Stir for 2 hours, then filter the resulting solid, wash with water, and dry to obtain the product[1].

Part 2: Synthesis of 6-Carboxyoxindole (2-oxo-1,3-dihydroindole-6-carboxylic acid)

The final step is a straightforward saponification of the methyl ester to the desired carboxylic acid.

Step 4: Hydrolysis of Methyl 2-oxoindoline-6-carboxylate

  • Experimental Protocol:

    • To a solution of methyl 2-oxoindoline-6-carboxylate (2 g, 10.46 mmol) in methanol (20 mL), add a 1N sodium hydroxide solution (20 mL).

    • Stir the reaction mixture at 80°C for 2 hours.

    • After completion, cool the mixture to 30°C and dilute with 50 mL of water.

    • Extract with dichloromethane (2 x 30 mL) to remove any unreacted starting material.

    • Combine the aqueous phases and adjust the pH to 2 with 6N aqueous hydrochloric acid.

    • Collect the precipitated solid by filtration and dry to yield 6-carboxyoxindole[2].

Characterization of 6-Carboxyoxindole

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-carboxyoxindole. The following spectroscopic techniques are pivotal for its structural elucidation.

Data Presentation: Spectroscopic and Physical Properties
PropertyValueSource
Molecular Formula C₉H₇NO₃[3][4]
Molecular Weight 177.16 g/mol [3][4]
Appearance Brown solid[2]
CAS Number 334952-09-9[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 6-carboxyoxindole, the following signals are expected (based on reported data in CDCl₃)[2]:

    • A singlet around 12.86 ppm , corresponding to the acidic proton of the carboxylic acid. This signal is often broad.

    • A singlet around 10.50 ppm , attributed to the amide N-H proton of the oxindole ring. This signal can also be broad due to proton exchange.

    • A multiplet around 7.55 ppm and a multiplet for two protons around 7.30-7.32 ppm , corresponding to the aromatic protons on the benzene ring.

    • A singlet around 3.56 ppm , integrating to two protons, which is characteristic of the CH₂ group at the 3-position of the oxindole ring[2].

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure and data from a closely related compound, methylthiomethyl 2-oxoindoline-6-carboxylate, the following approximate chemical shifts are anticipated for 6-carboxyoxindole[3][5]:

    • A signal in the range of 175-180 ppm for the amide carbonyl carbon (C=O).

    • A signal around 166-170 ppm for the carboxylic acid carbonyl carbon.

    • Signals in the aromatic region (110-145 ppm ) for the six carbons of the benzene ring.

    • A signal around 36 ppm for the CH₂ carbon at the 3-position.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

  • Expected Absorptions:

    • A very broad O-H stretch from the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹ .

    • A strong, sharp C=O stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹ .

    • Another strong C=O stretch from the amide (lactam) of the oxindole ring, typically appearing around 1680-1700 cm⁻¹ .

    • An N-H stretch from the amide, usually observed around 3200-3400 cm⁻¹ .

    • C-H stretches from the aromatic ring and the CH₂ group.

Diagram of Key Functional Groups for IR Spectroscopy

IR_Functional_Groups cluster_groups Characteristic IR Absorptions Molecule 6-Carboxyoxindole Structure OH_stretch O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (broad) NH_stretch N-H Stretch (Amide) ~3200-3400 cm⁻¹ CO_stretch_acid C=O Stretch (Carboxylic Acid) ~1700-1725 cm⁻¹ CO_stretch_amide C=O Stretch (Amide) ~1680-1700 cm⁻¹

Caption: Key functional groups of 6-carboxyoxindole and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: In an ESI-MS experiment, one would expect to observe the molecular ion peak corresponding to the exact mass of 6-carboxyoxindole.

    • [M+H]⁺: m/z 178.0504

    • [M-H]⁻: m/z 176.0348

Conclusion

This in-depth technical guide has detailed a reliable and well-documented synthetic pathway for the preparation of 6-carboxyoxindole, a valuable building block in medicinal chemistry. By providing step-by-step experimental protocols with underlying chemical rationale, this guide aims to empower researchers to confidently synthesize and characterize this important intermediate. The comprehensive characterization data, including NMR, IR, and MS expectations, serves as a robust framework for the validation of the synthesized product. The strategic use of this versatile oxindole derivative will undoubtedly continue to contribute to the advancement of drug discovery and development.

References

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Link]

  • Royal Society of Chemistry. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022-07-01). [Link]

  • CDC Stacks. Supporting Information. [Link]

  • PubChem. 2-Oxo-1,3-dihydroindole-6-carboxylic acid | C9H7NO3 | CID 7213323. [Link]

  • Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • PubChemLite. 2-oxo-1,3-dihydroindole-6-carboxylic acid (C9H7NO3). [Link]

Sources

The 6-Carboxyoxindole Scaffold: A Privileged Motif for Kinase Inhibition in Oncology and Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxyoxindole, also known as 2-oxoindoline-6-carboxylic acid, is a heterocyclic organic molecule. While exhibiting limited intrinsic biological activity in isolation, its true significance in medicinal chemistry and drug development lies in its role as a privileged scaffold. This guide elucidates the mechanism of action of the 6-carboxyoxindole core, not as a standalone therapeutic, but as a fundamental building block for a class of potent, ATP-competitive kinase inhibitors. We will dissect how this unassuming structure provides the ideal geometry for interacting with the highly conserved ATP-binding pocket of various protein kinases, with a primary focus on its role in the development of anti-angiogenic and anti-fibrotic therapies. This guide will provide a detailed examination of the molecular interactions, relevant signaling pathways, and the experimental methodologies required to validate the activity of compounds derived from this versatile scaffold.

Introduction: The Oxindole Core in Drug Discovery

The indolin-2-one, or oxindole, nucleus is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the adenine ring of adenosine triphosphate (ATP).[1][2][3] This property allows it to function as a "hinge-binder," a critical interaction for competitive inhibition of protein kinases.[4][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][6]

6-Carboxyoxindole represents a specifically substituted oxindole. The carboxylic acid group at the 6-position provides a crucial handle for synthetic elaboration, allowing chemists to build upon the core scaffold to enhance potency and selectivity for specific kinase targets. While the molecule itself is primarily a synthetic intermediate, its structure is embedded within highly successful therapeutic agents.

The Core Mechanism: ATP-Competitive Kinase Inhibition

The primary mechanism of action for compounds built upon the 6-carboxyoxindole scaffold is the competitive inhibition of protein kinase activity at the ATP-binding site.

The Indolinone Scaffold as a Hinge-Binding Motif

Protein kinases share a conserved structure for binding ATP, which includes a "hinge region" that connects the N- and C-lobes of the kinase domain. The lactam moiety of the oxindole core is perfectly positioned to form canonical hydrogen bonds with the backbone amides of this hinge region.[4][7] This interaction anchors the inhibitor in the active site, physically blocking the entry of ATP and thereby preventing the phosphorylation of downstream substrates.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Downstream Signaling ATP ATP Hinge Hinge Region (Backbone Amides) ATP->Hinge H-Bonds Inhibitor 6-Carboxyoxindole Scaffold ATP->Inhibitor Competitive Binding Kinase Kinase ATP->Kinase Binding Inhibitor->Hinge H-Bonds (Lactam) Inhibitor->Kinase Inhibition Substrate Substrate Protein pSubstrate Phosphorylated Substrate Kinase->Substrate Phosphorylation

Caption: ATP-Competitive Inhibition by the 6-Carboxyoxindole Scaffold.

A Case Study: Nintedanib (BIBF 1120)

The most prominent example showcasing the utility of the 6-carboxyoxindole scaffold is Nintedanib . The methyl ester of 6-carboxyoxindole is a key intermediate in the synthesis of this potent drug.[4] Nintedanib is a multi-targeted tyrosine kinase inhibitor, or "triple angiokinase inhibitor," approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[8]

The core mechanism of Nintedanib revolves around the inhibition of three key receptor tyrosine kinases involved in angiogenesis and fibrosis:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

  • Fibroblast Growth Factor Receptors (FGFR 1-3)

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β)

By blocking these receptors on endothelial cells, pericytes, and fibroblasts, Nintedanib effectively cuts off the signaling pathways that drive blood vessel formation and tissue scarring.

Scaffold 6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid) Nintedanib Nintedanib (BIBF 1120) 6-Carboxyoxindole Core Synthetic Elaboration Scaffold:f0->Nintedanib:f1  Is a core component of

Caption: 6-Carboxyoxindole as the core scaffold of Nintedanib.

Target Pathways and Therapeutic Implications

The inhibition of kinases like VEGFR, FGFR, and PDGFR by drugs derived from the 6-carboxyoxindole scaffold has profound therapeutic effects.

Target Kinase FamilyKey Downstream PathwaysTherapeutic Effect
VEGFR Ras-MAPK, PI3K-AktInhibition of angiogenesis, decreased vascular permeability
FGFR Ras-MAPK, PLCγ, STATInhibition of cell proliferation, migration, and angiogenesis
PDGFR Ras-MAPK, PI3K-AktInhibition of fibroblast and smooth muscle cell proliferation and migration

Table 1: Key Kinase Targets and Pathways Modulated by 6-Carboxyoxindole-Based Inhibitors.

The simultaneous inhibition of these pathways is particularly effective in cancer, where tumors rely on angiogenesis for growth and metastasis, and in fibrotic diseases, which are characterized by excessive fibroblast proliferation and extracellular matrix deposition.

cluster_receptors Receptor Tyrosine Kinases cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response Nintedanib Nintedanib (6-Carboxyoxindole Core) VEGFR VEGFR Nintedanib->VEGFR Inhibits PDGFR PDGFR Nintedanib->PDGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits Ras_MAPK Ras-MAPK Pathway VEGFR->Ras_MAPK PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt PDGFR->Ras_MAPK PDGFR->PI3K_Akt FGFR->Ras_MAPK Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis Fibrosis Fibrosis Ras_MAPK->Fibrosis PI3K_Akt->Angiogenesis PI3K_Akt->Fibrosis

Caption: Signaling pathways inhibited by Nintedanib.

Experimental Validation Protocols

Validating the mechanism of action for a novel compound derived from the 6-carboxyoxindole scaffold requires a multi-tiered approach, from biochemical assays to cell-based functional screens.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a homogenous, fluorescence-based assay to determine the IC50 value of a test compound against a specific kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction. A decrease in signal, indicating less ATP consumption, corresponds to kinase inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from Carna Biosciences).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test Compound (solubilized in DMSO).

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • 384-well white assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 50 nL of each dilution into a 384-well plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "background" controls.

  • Enzyme/Substrate Addition: Prepare a master mix of VEGFR-2 and peptide substrate in assay buffer. Add 5 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit angiogenesis in a cell-based model.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) will form capillary-like structures (tubes) when cultured on a basement membrane matrix like Matrigel. Angiogenesis inhibitors disrupt this process.

Materials:

  • HUVECs.

  • Endothelial Cell Growth Medium (EGM-2).

  • Matrigel® Basement Membrane Matrix.

  • 96-well culture plates.

  • Test Compound.

Procedure:

  • Plate Coating: Thaw Matrigel on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low concentration of serum.

  • Treatment: Add the test compound at various concentrations to the HUVEC suspension.

  • Seeding: Seed 1.5 x 10^4 treated HUVECs into each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Imaging: Visualize the formation of capillary-like networks using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion and Future Directions

The 6-carboxyoxindole scaffold is a powerful and validated starting point for the design of ATP-competitive kinase inhibitors. Its synthetic tractability and inherent ability to bind the kinase hinge region have made it a cornerstone of successful drug discovery programs, leading to life-changing therapies like Nintedanib. The core mechanism of action for derivatives of this scaffold is the direct inhibition of kinase-driven signaling pathways that are fundamental to the progression of cancer and fibrotic diseases.

Future research will likely focus on elaborating the 6-carboxyoxindole core to develop inhibitors with novel kinase selectivity profiles, targeting resistance mutations, or creating dual-function molecules that modulate multiple disease pathways simultaneously. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the therapeutic potential of this privileged chemical scaffold.

References

  • Title: Indolinones as promising scaffold as kinase inhibitors: a review. Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Source: Scirp.org URL: [Link]

  • Title: Indolinone compounds as kinase inhibitors.
  • Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Source: ResearchGate URL: [Link]

  • Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Source: JCTres URL: [Link]

  • Title: Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Source: PMC - PubMed Central URL: [Link]

  • Title: Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. Source: PubMed URL: [Link]

  • Title: How Ligands Interact with the Kinase Hinge. Source: ChemRxiv URL: [Link]

  • Title: Hinge Binder Collection For Kinase Inhibitor Design. Source: BioSolveIT URL: [Link]

  • Title: Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Source: PMC - PubMed Central URL: [Link]

  • Title: Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Source: PubMed Central URL: [Link]

  • Title: Discovery of a novel kinase hinge binder fragment by dynamic undocking. Source: RSC Publishing URL: [Link]

  • Title: Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Source: PubMed URL: [Link]

  • Title: Cas 14192-26-8,Methyl 2-oxoindole-6-carboxylate. Source: LookChem URL: [Link]

Sources

A-Technical-Guide-to-the-Biological-Activity-of-the-6-Carboxyoxindole-Scaffold.pdf

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 6-Carboxyoxindole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxindole nucleus, a privileged scaffold in medicinal chemistry, represents a core structural motif in numerous pharmacologically active compounds. This technical guide delves into the biological potential of 6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid), a specific analogue whose derivatives are emerging as potent modulators of critical oncogenic pathways. While direct research on the parent compound is nascent, a comprehensive analysis of its closest chemical relatives, particularly indole-6-carboxylic acid derivatives, provides a robust framework for understanding its therapeutic promise. This guide synthesizes data from in silico, in vitro, and cell-based assays to illuminate the primary molecular targets, mechanisms of action, and structure-activity relationships that define this class of compounds. We focus principally on the inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2, which are pivotal in cancer cell proliferation and angiogenesis. Detailed, field-tested protocols for key validation experiments are provided to empower researchers to rigorously evaluate compounds based on this promising scaffold.

Chapter 1: The 6-Carboxyoxindole Scaffold: A Strategic Starting Point for Drug Discovery

The indole ring and its oxidized form, oxindole, are fundamental building blocks in drug discovery, prized for their ability to mimic endogenous molecules like tryptophan and engage in diverse, high-affinity interactions with biological macromolecules. The 6-Carboxyoxindole scaffold combines the rigid oxindole core with a carboxylic acid group, a versatile chemical handle for synthetic modification and a potential key pharmacophoric feature for target engagement.

While the parent 6-Carboxyoxindole molecule is a foundational structure, the most compelling evidence of its biological potential comes from studies on closely related indole-6-carboxylic acid derivatives.[1][2] These studies consistently demonstrate that strategic derivatization of this core can yield potent and selective inhibitors of key proteins implicated in cancer progression.[1][3] The rationale for focusing on this scaffold is therefore twofold: the inherent "drug-like" properties of the oxindole core and the empirical success of its analogues in modulating high-value therapeutic targets.

Chapter 2: Primary Molecular Targets: The Receptor Tyrosine Kinase Family

A significant body of research points toward the potent inhibitory activity of indole-6-carboxylic acid derivatives against key Receptor Tyrosine Kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3]

2.1 The Role of EGFR and VEGFR-2 in Oncology

  • EGFR: A primary driver of cell proliferation, EGFR is a member of the ErbB family of receptors.[1] Upon binding to ligands like EGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., RAS-RAF-MAPK) that promote cell division, survival, and migration. Its overexpression is a common feature in many cancers, making it a validated therapeutic target.[4]

  • VEGFR-2: As the main mediator of the angiogenic signal from VEGF, VEGFR-2 is critical for the formation of new blood vessels.[5] Tumors rely on sustained angiogenesis to supply nutrients and oxygen for growth and metastasis.[5] Inhibition of VEGFR-2 is a cornerstone of anti-angiogenic cancer therapy.[6]

The dual inhibition of these pathways is a powerful therapeutic strategy, simultaneously halting tumor cell proliferation and cutting off its blood supply. Derivatives of the indole-6-carboxylic acid scaffold have been successfully designed to target one or both of these kinases.[1]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS_RAF RAS/RAF/MAPK Cascade EGFR->RAS_RAF Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Inhibitor1 Indole Derivative (e.g., Hydrazone) Inhibitor1->EGFR Inhibits VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Cascade VEGFR2->PI3K_AKT Angiogenesis Angiogenesis (New Blood Vessels) PI3K_AKT->Angiogenesis Inhibitor2 Indole Derivative (e.g., Oxadiazole) Inhibitor2->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Chapter 3: A Methodological Guide to Elucidating Biological Activity

A rigorous, multi-step validation process is essential to characterize the biological activity of novel compounds. This workflow progresses from computational prediction to enzymatic and cell-based assays, culminating in detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanistic Insight Docking Molecular Docking (Predict Binding) Synthesis Chemical Synthesis of Derivatives Docking->Synthesis Kinase_Assay Enzymatic Assay (EGFR/VEGFR-2 Inhibition) Synthesis->Kinase_Assay MTT_Assay Cytotoxicity Screen (MTT Assay on Cancer Cells) Kinase_Assay->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Cell_Cycle->Apoptosis

Caption: High-level experimental workflow for inhibitor validation.

3.1 In Vitro Validation: From Enzyme to Cell

The first step in wet-lab validation is to confirm direct inhibition of the purified target enzyme and assess the compound's effect on cancer cell viability.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a method for measuring the ability of a test compound to inhibit the kinase activity of EGFR or VEGFR-2 by quantifying the amount of ATP consumed. A lower luminescence signal indicates higher kinase activity and weaker inhibition.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The remaining ATP is used by a luciferase to generate light, which is measured by a luminometer. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase (e.g., BPS Bioscience #40301).[7]

  • Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1).[8]

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[4]

  • ATP solution (500 µM).[7]

  • Test compound dissolved in DMSO.

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX, Promega #V6071).[8]

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Prepare 1x Kinase Buffer: Dilute a 5x stock buffer with nuclease-free water.

  • Prepare Master Mix: For each reaction, prepare a master mix containing Kinase Buffer, ATP, and the appropriate kinase substrate.[8]

  • Plate Inhibitor: Add 5 µL of the test compound at various concentrations (serially diluted in kinase buffer with a constant DMSO percentage) to the wells of a 96-well plate. Include "Positive Control" (DMSO vehicle) and "Blank" (no enzyme) wells.[8]

  • Add Master Mix: Add 25 µL of the Master Mix to every well.[8]

  • Initiate Reaction: Thaw the kinase enzyme on ice. Dilute the kinase to its working concentration in 1x Kinase Buffer. Add 20 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[8]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[4][8]

  • Detect Signal: Allow the plate and the ATP detection reagent to equilibrate to room temperature. Add 50 µL of the detection reagent to each well.[8]

  • Read Plate: Cover the plate to protect it from light and incubate at room temperature for 15 minutes. Measure luminescence using a microplate reader.[8]

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for initial cytotoxicity screening.[9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa, HT-29).[1]

  • Complete cell culture medium.

  • 96-well tissue culture plates.

  • Test compound dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[10]

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[10]

  • Add MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]

  • Read Plate: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the IC₅₀ value.

Table 1: Representative Antiproliferative Activity of Indole-6-Carboxylic Acid Derivatives
Compound IDTargetCell LineIC₅₀ (µM)Reference
Compound 4a EGFRHCT-1169.8 ± 0.7[2]
Compound 4a EGFRA54911.2 ± 0.9[2]
Compound 6c VEGFR-2HCT-11613.5 ± 1.1[2]
Compound 6c VEGFR-2HepG215.1 ± 1.3[2]
Erlotinib EGFRHCT-1168.5 ± 0.6[2]
Sorafenib VEGFR-2HepG211.7 ± 0.9[2]
(Note: Data is representative and synthesized from published studies for illustrative purposes.)

3.2 Mechanistic Deep Dive: How Do the Cells Die?

Once a compound shows potent cytotoxicity, it is crucial to determine how it kills the cells. Key mechanisms for anticancer agents include inducing programmed cell death (apoptosis) and halting the cell division cycle. Studies on indole-6-carboxylic acid derivatives show they typically induce G2/M phase cell cycle arrest and trigger apoptosis.[1][2]

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[12]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[13] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase and will exhibit twice the fluorescence intensity.

Materials:

  • Treated and control cells.

  • Phosphate-Buffered Saline (PBS).

  • Cold 70% ethanol.[14]

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]

  • Flow cytometer.

Procedure:

  • Cell Harvest: Culture cells with the test compound (at its IC₅₀ concentration) for 24-48 hours. Harvest both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[15]

  • Storage: Incubate on ice for at least 30 minutes.[14] Cells can be stored at -20°C for several weeks.

  • Rehydration & Staining: Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol.[14] Wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of the PI/RNase A staining solution. The RNase is crucial to degrade RNA, which PI can also bind to.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Gate out doublets and debris.

  • Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-6-carboxylic acid core has yielded critical insights into the structural requirements for potent kinase inhibition. The key finding is that the presence of an aryl or heteroaryl fragment attached to the core via a specific linker is essential for antitumor activity.[1]

  • Targeting EGFR: Derivatives incorporating a hydrazone or carbothioamide linker tend to show preferential activity against EGFR.[2][16]

  • Targeting VEGFR-2: Derivatives synthesized with an oxadiazole linker often exhibit stronger inhibition of VEGFR-2.[1][16]

This modularity allows for rational design, where the core scaffold provides the anchor, and the linker/substituent combination fine-tunes the selectivity and potency towards specific kinase targets.

Sources

The Synthesis and Biological Significance of 6-Carboxyoxindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Among its diverse derivatives, those bearing a carboxylic acid functionality at the 6-position are of growing interest in medicinal chemistry. This guide provides an in-depth exploration of the synthesis and biological activities of 6-carboxyoxindole derivatives. We will delve into key synthetic strategies, with a focus on the causal factors influencing reaction outcomes, and survey the landscape of their biological applications, particularly as kinase inhibitors in oncology. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Oxindole Scaffold in Drug Discovery

The oxindole framework, a bicyclic structure composed of a fused benzene and pyrrolidone ring, is a cornerstone in the development of therapeutic agents.[1] Its unique structural and electronic properties allow for versatile functionalization, enabling the fine-tuning of pharmacological profiles. Notably, the introduction of a carboxylic acid group at the 6-position can significantly influence a molecule's physicochemical properties, such as solubility and acidity, and provide a key interaction point for binding to biological targets. This has led to the exploration of 6-carboxyoxindole derivatives in various therapeutic areas, most prominently in the development of kinase inhibitors for cancer therapy.[2][3]

Strategic Approaches to the Synthesis of 6-Carboxyoxindole Derivatives

The synthesis of the 6-carboxyoxindole scaffold can be approached through several strategic routes. The choice of a particular method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Palladium-Catalyzed Intramolecular C-H Functionalization

A robust and widely adopted method for the construction of the oxindole ring is the palladium-catalyzed intramolecular cyclization of α-chloroacetanilides.[4][5][6][7] This approach offers high regioselectivity and functional group tolerance.

Causality Behind Experimental Choices:

  • Palladium Source: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst precursor.

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like 2-(di-tert-butylphosphino)biphenyl are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA), is used to neutralize the HCl generated during the reaction without competing in the desired cyclization.

G

Diagram: Palladium-Catalyzed Synthesis of Oxindoles.

To specifically synthesize a 6-carboxyoxindole derivative, one would start with an aniline precursor bearing a carboxylic acid or a suitable precursor group (e.g., an ester or nitrile) at the para-position to the amino group.

Synthesis from 6-Hydroxyoxindole Precursors

An alternative strategy involves the initial synthesis of a 6-hydroxyoxindole, which can then be converted to the desired carboxylic acid. A notable method for preparing 6-hydroxy-2-oxindole derivatives is through a base-promoted phenoxide cyclization of N-(3-hydroxy)monoanilide of maleic esters.[8]

Experimental Protocol: Synthesis of 2-(6-hydroxy-2-oxoindolin-3-ylidene)acetate from N-(3-hydroxy)monoanilide of maleic ester [8]

  • Dissolution: Dissolve the N-(3-hydroxy)monoanilide of the maleic ester in a suitable solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Cyclization and Oxidation: Stir the reaction mixture at room temperature. The reaction proceeds through a phenoxide-mediated cyclization followed by aerobic oxidation.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), perform an aqueous work-up and purify the product by column chromatography.

The resulting 6-hydroxyoxindole can then be converted to a 6-carboxyoxindole through standard synthetic transformations, such as conversion to a triflate followed by palladium-catalyzed carbonylation.

Biological Activities of 6-Carboxyoxindole Derivatives

Oxindole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10] The 6-carboxy functionality can play a crucial role in the molecule's interaction with biological targets, often acting as a key hydrogen bond donor or acceptor.

Kinase Inhibition in Oncology

A significant area of application for oxindole derivatives is in the development of protein kinase inhibitors for cancer therapy.[2][3] Several approved small-molecule kinase inhibitors feature the oxindole scaffold.[3]

Key Kinase Targets:

  • VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Oxindole derivatives have been investigated as potent VEGFR-2 inhibitors.[11]

  • FLT3 and CDK2: FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) are important targets in various leukemias and other cancers. Dual inhibitors targeting both kinases can offer a synergistic therapeutic effect.[12]

  • TAK1: TGF-β-activated kinase 1 is involved in inflammatory and immune responses and has been explored as a target for cancer and inflammatory diseases.[13]

The 6-carboxy group in these inhibitors can form crucial interactions with the kinase active site, often mimicking the phosphate-binding region of ATP.

G

Diagram: Kinase Inhibition by 6-Carboxyoxindole Derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [14][15]

  • Compound Preparation: Prepare serial dilutions of the 6-carboxyoxindole derivative in 100% DMSO. Further, dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted test compound, a positive control (a known inhibitor), and a negative control (DMSO).

  • Enzyme and Substrate Addition: Add the recombinant kinase and its specific substrate to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add a luminescence-based reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal, which is inversely proportional to the amount of ATP consumed.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Compound Class Target Kinase Reported IC₅₀ (µM) Reference
Oxindole-indole conjugatesCDK41.26 - 1.82[14]
9H-pyrimido[4,5- b]indole derivativesRET0.27 - 0.37[14]
Oxindole derivativesTAK10.0089[13]
3-Alkenyl-oxindolesVEGFR-2Potent Inhibition[16]

Table 1: Representative Inhibitory Activities of Oxindole Derivatives Against Various Kinases.

Anti-inflammatory Activity

The oxindole scaffold is also present in compounds with potent anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[17] The carboxylic acid moiety can contribute to the binding of these inhibitors to the active sites of these enzymes.

Structure-Activity Relationships (SAR)

The biological activity of 6-carboxyoxindole derivatives is highly dependent on the nature and position of other substituents on the oxindole ring.

  • Substitution at N-1: The substituent on the nitrogen atom can significantly impact potency and selectivity. Alkyl or aryl groups at this position can modulate the compound's pharmacokinetic properties.

  • Substitution at C-3: The C-3 position is a common site for introducing diversity. The presence of a spirocyclic system or various substituted aryl groups at this position can lead to potent and selective inhibitors.[18][19]

  • The Role of the 6-Carboxy Group: As previously mentioned, the 6-carboxy group is often crucial for target engagement, forming key hydrogen bonds or salt bridges with amino acid residues in the active site. Its acidic nature can also influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

Conclusion and Future Perspectives

6-Carboxyoxindole derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic methodologies, especially palladium-catalyzed reactions, provide efficient access to a wide range of analogs. The carboxylic acid functionality at the 6-position is a key feature that can be exploited to achieve high potency and selectivity for various biological targets. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.

References

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. (URL: [Link])

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Organic Chemistry Portal. (URL: [Link])

  • Oxindole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization - ResearchGate. (URL: [Link])

  • Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization - Figshare. (URL: [Link])

  • Reddy, B. V. S., et al. (2016). Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. Organic Letters, 18(24), 6264–6267. (URL: [Link])

  • Structure Activity Relationship (SAR). | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Structure—Activity Relationships of the Oxindole Growth Hormone Secretagogues. | Request PDF - ResearchGate. (URL: [Link])

  • Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 143, 107975. (URL: [Link])

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: [Link])

  • Al-Ostath, A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2351. (URL: [Link])

  • Hassan, R. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Frontiers in Chemistry, 11, 1215501. (URL: [Link])

  • Strigácová, J., et al. (2001). Novel oxindole derivatives and their biological activity. Folia Microbiologica, 46(3), 187–192. (URL: [Link])

  • Zhang, Z., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 12(44), 14816–14823. (URL: [Link])

  • Wang, Y., et al. (2015). QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. Medicinal Chemistry Research, 24(1), 107–119. (URL: [Link])

  • Aboul-Enein, H. Y., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 659–681. (URL: [Link])

  • Bamborough, P., et al. (2011). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 21(6), 1724–1727. (URL: [Link])

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing). (URL: [Link])

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (URL: [Link])

  • Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - NIH. (URL: [Link])

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed. (URL: [Link])

  • Examples of oxindole‐based protein kinase inhibitors I–V. - ResearchGate. (URL: [Link])

  • Novel oxindole derivatives and their biological activity | Request PDF - ResearchGate. (URL: [Link])

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. (URL: [Link])

  • Examples of oxindole based protein kinase inhibitors I–IV - ResearchGate. (URL: [Link])

Sources

physicochemical properties of 2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxoindoline-6-carboxylic Acid

Introduction

2-Oxoindoline-6-carboxylic acid, also known as 6-carboxyoxindole, is a heterocyclic organic compound featuring a bicyclic indoline core structure. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules and natural products. The strategic placement of the carboxylic acid group and the lactam functionality provides versatile handles for synthetic modification, making it a valuable building block in medicinal chemistry.

Notably, derivatives of this core structure are crucial intermediates in the synthesis of advanced therapeutics. For instance, its methyl ester form is a key precursor to Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] Understanding the fundamental is therefore paramount for its effective handling, characterization, and application in the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for their determination, and insights into their relevance in a drug development context.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical characteristics. These properties dictate its behavior in reaction mixtures, its purification profile, and its suitability for various synthetic transformations.

Structural and Physical Data

A summary of the key identification and physical properties for 2-oxoindoline-6-carboxylic acid is presented below.

PropertyValueSource(s)
IUPAC Name 2-oxo-1,3-dihydroindole-6-carboxylic acid[2]
Synonyms 2-oxoindoline-6-carboxylic acid, 6-Carboxyoxindole[2]
CAS Number 334952-09-9[2]
Molecular Formula C₉H₇NO₃[2][3]
Molecular Weight 177.16 g/mol [2]
Physical Form Solid
Predicted pKa 3.94 ± 0.20 (for the carboxylic acid group)[3]
Predicted XLogP3 0.7[2]

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is a cornerstone of chemical characterization. The following sections detail robust, field-proven protocols for measuring the solubility, pKa, and melting point of 2-oxoindoline-6-carboxylic acid.

Solubility Profile Determination

Expertise & Experience: Solubility is a critical parameter that influences reaction kinetics, purification strategies (crystallization, extraction), and formulation development. The structure of 2-oxoindoline-6-carboxylic acid, containing both a polar carboxylic acid and a larger, more nonpolar indoline ring system, suggests a nuanced solubility profile. Its acidity is the key to modulating its solubility. The following qualitative protocol is designed to efficiently classify the compound's solubility based on acid-base chemistry.[7][8]

Experimental Protocol: Qualitative Solubility Classification

  • Preparation: Label five small test tubes: (1) Water, (2) 5% HCl, (3) 5% NaOH, (4) 5% NaHCO₃, (5) Hexane.

  • Sample Addition: Place approximately 25 mg of 2-oxoindoline-6-carboxylic acid into each test tube.

  • Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in three 0.25 mL portions.

  • Mixing: After each addition, shake the test tube vigorously for 30-60 seconds.[7][9]

  • Observation: Observe whether the solid dissolves completely. If it dissolves in water, test the resulting solution with litmus or pH paper.[10]

  • Interpretation:

    • Insoluble in Water, 5% HCl, Hexane: This is the expected result for a moderately sized organic acid.

    • Soluble in 5% NaOH: The strong base deprotonates the carboxylic acid (pKa ~3.94) to form a highly polar sodium carboxylate salt, which is water-soluble. This indicates the presence of a strong or weak acid.[7]

    • Soluble in 5% NaHCO₃: The weak base is sufficient to deprotonate the carboxylic acid, confirming it is a strong organic acid (relative to phenols, for example).[8] This is a definitive test for carboxylic acids.

Trustworthiness: This protocol is self-validating. A positive result in 5% NaHCO₃ and 5% NaOH, coupled with insolubility in water and 5% HCl, provides strong, corroborating evidence for the presence of a carboxylic acid functional group on a water-insoluble backbone.

G start Start with 25 mg of Compound water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble end_neutral Result: Neutral Compound water->end_neutral Soluble (pH Neutral) naoh Test Solubility in 5% NaOH hcl->naoh Insoluble end_base Result: Organic Base (Class B) hcl->end_base Soluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble end_weak_acid Result: Weak Organic Acid (Class Aw) naoh->end_weak_acid Insoluble end_acid Result: Strong Organic Acid (Class As) nahco3->end_acid Soluble nahco3->end_weak_acid Insoluble

Caption: Workflow for qualitative solubility classification.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa value is a quantitative measure of a compound's acidity. For 2-oxoindoline-6-carboxylic acid, the pKa of the carboxyl group dictates its ionization state at a given pH. This is critical for predicting its behavior in biological systems (e.g., absorption across membranes) and for developing purification methods like acid-base extractions. Potentiometric titration is the gold-standard method due to its precision and the direct physicochemical measurement it provides.[11][12]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[13]

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-oxoindoline-6-carboxylic acid in a suitable solvent (e.g., a water/methanol co-solvent mixture if aqueous solubility is low) to a known concentration, typically around 1-10 mM.[11][13] Note that using co-solvents will yield an apparent pKa (pKa'), and extrapolation may be needed to find the aqueous pKa.[11]

  • Titration Setup: Place the sample solution in a jacketed beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[13]

  • Titration: Titrate the solution by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). More accurately, it can be determined from the inflection point of the first derivative of the titration curve.[12]

Trustworthiness: The characteristic sigmoidal shape of the titration curve serves as an internal validation of the acid-base reaction. The clarity of the equivalence point provides confidence in the calculated pKa value. Running a blank titration (titrating the solvent without the sample) can correct for any solvent effects.[11]

G cluster_0 Potentiometric Titration prep Prepare Analyte Solution (Known Concentration) titrate Add Increments of Standardized Titrant (e.g., NaOH) prep->titrate measure Record pH after each addition titrate->measure measure->titrate Repeat plot Plot pH vs. Volume of Titrant measure->plot End of Titration analyze Determine Inflection Point (Equivalence Point) plot->analyze pka Calculate pKa (pH at 1/2 Equivalence Volume) analyze->pka

Caption: General workflow for pKa determination via potentiometric titration.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.[14] The capillary method is a universally accepted and reliable technique for this determination.[15]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample of 2-oxoindoline-6-carboxylic acid is completely dry and finely powdered. If necessary, crush the crystals in a mortar and pestle.[15]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be approximately 3 mm.[16]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[14]

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Trustworthiness: The protocol's reliability comes from the controlled, slow heating rate near the melting point, which ensures thermal equilibrium between the sample, the heating block, and the thermometer. Consistency across at least two careful measurements validates the result.

G start Prepare Dry, Powdered Sample load Load Sample into Capillary Tube (3 mm height) start->load place Place Capillary in Apparatus load->place rapid_heat Rapidly Heat to Find Approximate Melting Point place->rapid_heat cool Cool Apparatus rapid_heat->cool slow_heat Heat to 15°C below approx. MP, then heat slowly (1-2°C/min) cool->slow_heat observe Observe and Record T1 (First liquid drop) slow_heat->observe record Observe and Record T2 (All liquid) observe->record result Report Melting Point as Range: T1 - T2 record->result

Caption: Workflow for melting point determination by the capillary method.

Safety and Handling

Based on available safety data, 2-oxoindoline-6-carboxylic acid should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and lab coat. Wash hands thoroughly after handling.[17]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ECHEMI. (n.d.). Buy methyl 2-oxoindoline-6-carboxylate Different Grade from Amitychem.
  • Slideshare. (n.d.). pKa and log p determination.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • thinkSRS.com. (n.d.). Melting Point Determination.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • University of Calgary. (n.d.). Melting point determination.
  • ChemicalBook. (2025). Methyl 2-oxoindole-6-carboxylate.
  • Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • SSERC. (n.d.). Melting point determination.
  • Unknown. (n.d.). Melting Point Determination / General Tests.
  • Quora. (2017). How can you determine the solubility of organic compounds?.
  • Housing Innovations. (2025). How To Find Pka.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Oxoindoline-6-carboxylate.
  • Sigma-Aldrich. (n.d.). 2-Oxoindoline-6-carboxylic acid.
  • Synquest Labs. (n.d.). Methyl 2-oxoindoline-6-carboxylate Safety Data Sheet.
  • Greenbook.net. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLICACID.
  • PubChem. (n.d.). 2-Oxo-1,3-dihydroindole-6-carboxylic acid.
  • PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester.
  • PubChem. (n.d.). 7-Fluoro-2-oxoindoline-6-carboxylic acid.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
  • ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 334952-09-9|2-Oxoindoline-6-carboxylic acid.
  • AbacipharmTech. (n.d.). 2-Oxoindoline-6-carboxylic acid.
  • BOC Sciences. (n.d.). CAS 14192-26-8 Methyl 2-Oxoindoline-6-carboxylate.
  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Benchchem. (n.d.). Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide.
  • Benchchem. (n.d.). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.

Sources

A Technical Guide to the Discovery and Isolation of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Allure of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery.[1][2][3] First isolated from the decomposition of indigo by Adolf von Baeyer in 1866, this moiety is now recognized as a cornerstone of a vast and diverse class of natural products and synthetic molecules with profound biological activities.[4] From the potent anti-arrhythmic ajmaline to the blockbuster anti-cancer agent vincristine, indole-containing compounds have had an immeasurable impact on human health.[5] This guide is crafted for researchers, scientists, and drug development professionals, providing a technical and experience-driven deep dive into the modern methodologies for discovering, isolating, and characterizing novel indole compounds. We will eschew rigid templates in favor of a narrative that mirrors the logical, and often iterative, journey from a crude natural extract or a synthetic reaction mixture to a pure, structurally defined novel molecule with therapeutic potential.

Chapter 1: The Genesis of Discovery — Sourcing Novel Indole Scaffolds

The quest for new indole compounds begins with a fundamental choice of source: the boundless chemical diversity of nature or the rational design of synthetic chemistry. Each path offers unique advantages and challenges.

Bioprospecting: Unearthing Nature's Chemical Arsenal

Indole alkaloids represent a massive subset of natural products, with over 4,100 known compounds.[5] These molecules are biosynthesized by a wide array of organisms, serving diverse ecological functions. Consequently, bioprospecting remains a fertile ground for the discovery of unprecedented molecular architectures.

  • Terrestrial Flora: Plants, particularly those from families such as Apocynaceae, Rubiaceae, and Loganiaceae, are historically rich sources of indole alkaloids.[6] For instance, the stem bark of Geissospermum vellosii has yielded compounds with significant antiplasmodial activity.[6]

  • Marine Ecosystems: The unique environmental pressures of marine habitats—high pressure, salinity, and competition—have driven the evolution of distinct metabolic pathways, producing a treasure trove of novel indole compounds.[2] Marine organisms like fungi, bacteria, sponges, and bryozoans are prolific producers of structurally diverse and biologically active indole alkaloids.[2][7][8] For example, 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde was isolated from the marine bryozoan Flustra foliacea.[9]

  • Microorganisms: Fungi and bacteria, both terrestrial and marine, are exceptional sources of novel indole alkaloids.[2][5] Fungal endophytes, in particular, often produce unique secondary metabolites. The one strain-many compounds (OSMAC) strategy, which involves varying cultivation parameters like nutrient composition and temperature, can be employed to induce the production of novel compounds from microbial strains.[10]

Synthetic Strategies: Building Complexity from Simplicity

While nature provides intricate scaffolds, synthetic chemistry offers the power of rational design, enabling the creation of targeted libraries of indole derivatives and facilitating structure-activity relationship (SAR) studies.

  • Classical and Modern Indole Syntheses: A plethora of named reactions, such as the Fischer, Bartoli, and Larock indole syntheses, form the bedrock of indole chemistry.[11] Modern advancements have introduced transition-metal-catalyzed methods, such as rhodium(III)-catalyzed C-H bond activation, for the efficient construction of the indole core.[12]

  • Green Chemistry Approaches: To address the environmental impact of traditional organic synthesis, green methodologies are increasingly being adopted.[13] These include the use of water as a solvent, microwave irradiation, and solid acid catalysts, which often lead to higher yields and shorter reaction times.[13][14]

  • High-Throughput Screening (HTS): HTS is a powerful tool in modern drug discovery that allows for the rapid testing of large libraries of compounds against a specific biological target.[15][16] This technology, which leverages automation and miniaturization, can be applied to both synthetic compound libraries and natural product extracts to identify "hit" compounds that warrant further investigation.[15]

Chapter 2: The Art of Separation — Isolating the Target Molecule

The journey from a complex mixture to a pure compound is a multi-step process that relies on a suite of chromatographic techniques. The choice of methodology is dictated by the physicochemical properties of the target indole and the nature of the impurities.

Initial Extraction: The First Cut

The initial step involves liberating the compounds of interest from the source matrix.

  • Solvent Extraction: This is the most common method, utilizing solvents of varying polarities (e.g., ethanol, methanol, chloroform, ethyl acetate) to extract a crude mixture.[17] For alkaloids, an acid-base extraction is often employed. The crude extract is first acidified to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The aqueous layer is then separated and basified to regenerate the free-base alkaloids, which can then be extracted into an organic solvent.[5]

  • Modern Extraction Techniques: More advanced methods like supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) offer advantages in terms of efficiency and reduced solvent consumption.[17]

Chromatographic Purification: A Stepwise Refinement

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Column Chromatography (CC): This is a preparative technique used for the bulk separation of crude extracts.[17][18] The sample is loaded onto a column packed with a stationary phase (commonly silica gel) and eluted with a solvent or a gradient of solvents.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is used for the final purification of compounds. Reverse-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is particularly effective for a wide range of indole alkaloids.

  • Other Chromatographic Techniques: Techniques such as Thin-Layer Chromatography (TLC) are invaluable for rapid analysis and method development. Centrifugal chromatography and high-performance counter-current chromatography are also powerful tools for the isolation of natural products.[19][20]

Below is a detailed protocol for a typical column chromatography purification of a crude plant extract.

Experimental Protocol: Column Chromatography of a Crude Plant Extract
  • Preparation of the Stationary Phase: A slurry of silica gel in the initial mobile phase solvent (e.g., hexane) is prepared and carefully poured into a glass column to ensure a well-packed, homogenous bed.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column. A gradient elution is often employed, starting with a nonpolar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis of Fractions: Each fraction is analyzed by TLC to identify those containing the compound of interest. Fractions with similar TLC profiles are combined.

  • Concentration: The solvent is removed from the combined fractions under reduced pressure to yield the purified compound.

Data Presentation: Comparison of Isolation Techniques
TechniquePrincipleApplicationAdvantagesDisadvantages
Solvent Extraction Differential solubilityInitial extraction from sourceSimple, scalableLow selectivity, large solvent consumption
Column Chromatography AdsorptionBulk separation of crude extractsHigh capacity, cost-effectiveLower resolution, time-consuming
HPLC PartitioningFinal purification, analytical quantificationHigh resolution, fast, automatedLower capacity, higher cost
HPCCC Liquid-liquid partitioningPurification of polar and labile compoundsNo irreversible adsorption, high recoverySpecialized equipment required

Chapter 3: Unveiling the Molecular Architecture — Structure Elucidation

Once a novel indole compound has been isolated in its pure form, the next critical step is to determine its chemical structure. This is accomplished through a combination of modern spectroscopic techniques.

The Spectroscopic Toolkit
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the structure of organic molecules.[21] A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides information on the carbon-hydrogen framework and the connectivity of atoms within the molecule.[22]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its elemental composition (high-resolution MS).[21] Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing valuable structural clues.[20][23]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide information about the chromophore of the molecule, which is often characteristic of the indole nucleus.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

The following diagram illustrates a typical workflow for the discovery and isolation of a novel indole compound.

G cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation Source Natural Source (Plant, Fungus, Marine Organism) Extraction Crude Extraction (Solvent, SFE) Source->Extraction Bioprospecting Synthetic Synthetic Chemistry Synthetic->Extraction Rational Design Fractionation Fractionation (Column Chromatography) Extraction->Fractionation Separation Purification Final Purification (HPLC) Fractionation->Purification Refinement Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) Purification->Spectroscopy Purity Confirmed Structure Novel Indole Compound Spectroscopy->Structure Structure Determined

Caption: Workflow for the discovery and isolation of a novel indole compound.

Chapter 4: Biological Evaluation and Future Directions

The ultimate goal of discovering and isolating novel indole compounds is to identify new therapeutic agents.[5] Once a compound has been structurally characterized, it is subjected to a battery of biological assays to determine its pharmacological activity. Indole alkaloids have been shown to possess a wide range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[6][7]

The discovery of a novel, bioactive indole compound is not the end of the journey but rather the beginning of the drug development process. Further studies, including medicinal chemistry efforts to optimize the lead compound, preclinical studies to evaluate its efficacy and safety in animal models, and ultimately, clinical trials in humans, are required to translate a promising discovery into a new medicine.

The following diagram illustrates a representative signaling pathway where indole compounds may exert their effects, such as the inhibition of a receptor tyrosine kinase.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor P1 Phosphorylation Receptor->P1 Indole Novel Indole Compound Indole->Receptor Inhibition P2 Downstream Signaling Cascade (e.g., MAPK/ERK) P1->P2 P3 Cell Proliferation, Survival, etc. P2->P3

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a novel indole compound.

Conclusion

The discovery and isolation of novel indole compounds remain a vibrant and essential area of research. The synergy between natural product chemistry and synthetic innovation, coupled with advancements in analytical and screening technologies, continues to provide a pipeline of new molecular entities with the potential to address unmet medical needs. This guide has provided a technical framework for this endeavor, emphasizing the importance of a logical, evidence-based approach and the integration of diverse scientific disciplines. The future of indole-based drug discovery is bright, with countless opportunities to harness the power of this remarkable scaffold for the betterment of human health.

References

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. National Center for Biotechnology Information. [Link]

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. National Center for Biotechnology Information. [Link]

  • Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Royal Society of Chemistry. [Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Recent Progress in Biological Activities of Indole and Indole Alkaloids. Bentham Science. [Link]

  • Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Center for Biotechnology Information. [Link]

  • Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate. [Link]

  • Recent Discovery of Heterocyclic Alkaloids from Marine-Derived Aspergillus Species. MDPI. [Link]

  • (PDF) Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. ResearchGate. [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. National Center for Biotechnology Information. [Link]

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. PubMed. [Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. PubMed. [Link]

  • Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. MDPI. [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. ResearchGate. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. IntechOpen. [Link]

  • Modern Approaches to Isolation and Purification in Natural Products Chemistry. Hilaris Publisher. [Link]

  • Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. International Research Journal of Innovations in Engineering and Technology. [Link]

  • High-throughput screening of bioactive compounds via new catalytic reaction in the pooled mixture. PubMed. [Link]

  • High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. Bentham Science Publisher. [Link]

  • Indole alkaloid. Wikipedia. [Link]

  • Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. JSM Central. [Link]

  • (PDF) Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. ResearchGate. [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Center for Biotechnology Information. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. [Link]

  • Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. [Link]

  • Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek. [Link]

  • Isolation and Purification of Natural Compounds - Column Chromatography. Sorbead India. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. [Link]

Sources

spectroscopic analysis of 6-Carboxyoxindole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Carboxyoxindole

This document provides a comprehensive guide to the spectroscopic characterization of 6-Carboxyoxindole, a crucial heterocyclic compound often utilized as a building block in the synthesis of pharmaceuticals and bioactive molecules. For professionals in drug development and chemical research, unambiguous structural confirmation and purity assessment are paramount. This guide synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring a robust and validated approach to analysis.

6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid) is a derivative of oxindole, featuring a carboxylic acid group at the C-6 position of the aromatic ring. Its structural integrity is the foundation of its chemical reactivity and biological activity. A multi-technique spectroscopic approach is therefore not merely procedural, but essential for confirming this blueprint.

cluster_0 Data Acquisition cluster_1 Information Derived cluster_2 Structural Confirmation MS Mass Spectrometry (MS) MolWeight Molecular Weight (e.g., 191.0426 Da) MS->MolWeight IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (-COOH, Amide, Aromatic) IR->FuncGroups H_NMR ¹H NMR ProtonEnv Proton Environment (& Connectivity) H_NMR->ProtonEnv C_NMR ¹³C NMR CarbonBackbone Carbon Skeleton (9 Unique Carbons) C_NMR->CarbonBackbone Structure Final Validated Structure of 6-Carboxyoxindole MolWeight->Structure FuncGroups->Structure ProtonEnv->Structure CarbonBackbone->Structure

Caption: Workflow for integrated spectroscopic validation.

Conclusion

The spectroscopic characterization of 6-Carboxyoxindole is a clear demonstration of modern analytical chemistry principles. Through the systematic application of NMR, IR, and MS, every aspect of the molecule's structure can be probed and confirmed. The ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental formula. This integrated, multi-technique workflow provides the high level of confidence and data integrity required in research and drug development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (1998). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A, 805(1-2), 37-46. Retrieved from [Link]

  • Slideshare. (2016, October 20). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • Kenttämaa, H. I., et al. (2006). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 78(11), 3845–3852. Retrieved from [Link]

  • Stark, H., et al. (2017). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 51(17), 9559–9567. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 20(17), 2587-2595. Retrieved from [Link]

  • Guttman, C. M., & Wetzel, S. J. (2013). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 24(3), 430–439. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 27(5), 1599. Retrieved from [Link]

  • ResearchGate. (2023). The physicochemical property of oxindole (C-1 and C-2) derivatives. Retrieved from [Link]

  • El-Remaily, M. A. A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6979. Retrieved from [Link]

  • ResearchGate. (2012). ¹H NMR Data of Compounds 1−6 (in DMSO-d₆, 500 MHz, δ ppm). Retrieved from [Link]

  • Hassan, M. I., & Hassane, A. M. A. (2019). Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. Egyptian Journal of Chemistry, 62(Special Issue), 103-114. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Retrieved from [Link]

  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • Grisi, F., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Liu, X., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(30), 15019-15026. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0001253). Retrieved from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0219299). Retrieved from [Link]

  • Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica, 64(3), 185-190. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NIST. (n.d.). Indole-6-carboxaldehyde. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Safe, S., et al. (1972). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 50(22), 3641-3645. Retrieved from [Link]

  • ResearchGate. (2019). The IR spectra of compounds 1–6. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Spectra and physical data. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methylindole - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

A Senior Application Scientist's Guide to In Silico Modeling of 6-Carboxyoxindole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Dynamic Approach

In the landscape of modern drug discovery, the molecule 6-Carboxyoxindole and its derivatives represent a compelling scaffold, with demonstrated potential in targeting key proteins in oncology and virology.[1][2][3] Traditional wet-lab screening is an exhaustive, resource-intensive endeavor. This guide, therefore, eschews a rigid, one-size-fits-all template in favor of a dynamic, logic-driven workflow. We will navigate the computational pipeline from the ground up, mirroring the decision-making process of a seasoned research team. Our objective is not merely to execute commands but to build a robust, self-validating computational model that yields scientifically sound and actionable insights into the molecular interactions of 6-Carboxyoxindole. This document is crafted for the hands-on researcher, the computational chemist, and the drug development professional who seeks to harness the predictive power of in silico techniques to accelerate discovery.[4][5]

Section 1: The Foundation - System Preparation and Target Selection

The fidelity of any in silico model is contingent upon the quality of its initial parameters. Garbage in, garbage out is the immutable law of computational science. This foundational stage is the most critical for ensuring the biological relevance of our subsequent simulations.

Target Identification: The Biological Context

Before a single calculation is run, a thorough understanding of the biological question is paramount. For 6-Carboxyoxindole, published literature provides a strong starting point. Its derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the main protease (Mpro) of SARS-CoV-2.[1][2][6]

Causality: The choice of target dictates the entire trajectory of the study. Selecting a target with a validated role in a disease of interest ensures that the computational effort is directed toward a biologically meaningful outcome. We will proceed with the example of EGFR (PDB ID: 2JIT) , a well-characterized receptor tyrosine kinase.

Ligand Preparation: Defining the Interrogator

The small molecule must be represented in a chemically accurate three-dimensional state.

Protocol 1: 6-Carboxyoxindole Preparation

  • Obtain 2D Structure: Retrieve the structure of 6-Carboxyoxindole (also known as 2-oxoindoline-6-carboxylic acid) from a reliable chemical database like PubChem (CID: 7213323).[7]

  • Generate 3D Conformation: Use a molecular editor such as Avogadro.[8] Load the 2D structure and add hydrogens. The software will generate an initial 3D conformation.

  • Energy Minimization & Charge Assignment: This is a crucial step to arrive at a low-energy, physically plausible conformation.

    • In Avogadro, use the built-in optimization tools with a universal force field like MMFF94.

    • Causality: An unminimized structure may possess strained bond lengths or angles, leading to artifacts in docking and simulation.

    • Save the optimized structure in a .mol2 format, which retains the correct atom types and bond orders necessary for charge assignment.

  • Final Format Conversion: For many tools, the prepared ligand will need to be converted to the PDBQT format, which includes partial charges and atom type definitions.

Receptor Preparation: Curating the Biological Target

Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and not immediately ready for simulation.[9]

Protocol 2: EGFR Receptor Preparation

  • Fetch Structure: Download the crystal structure of EGFR (e.g., PDB ID: 2JIT) from the RCSB PDB.

  • Clean the PDB File:

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands not part of the study. Use a molecular visualization tool like PyMOL or UCSF Chimera.

    • Causality: Crystallographic water molecules, unless known to play a critical role in ligand binding (i.e., "structural water"), can interfere with the docking algorithm and create unnecessary complexity. Removing them simplifies the system to focus on the direct protein-ligand interaction.[10]

    • Select the relevant protein chain(s) for the simulation.

  • Pre-processing: Use software like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro.[11][12][13]

    • Add polar hydrogens.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

    • Assign partial charges (e.g., Gasteiger charges).

    • Causality: The electrostatic interactions, driven by partial charges, are a dominant force in molecular recognition. Incorrect protonation states can lead to the miscalculation of hydrogen bond networks and overall binding affinity.

  • Save as PDBQT: The final prepared receptor file should be saved in the PDBQT format for use with AutoDock Vina.

Diagram 1: Initial System Preparation Workflow This diagram illustrates the parallel preparation pathways for the ligand and receptor before they are brought together for docking.

Caption: Workflow for preparing 6-Carboxyoxindole and its target protein.

Section 2: Molecular Docking - Predicting the Handshake

Molecular docking serves as our first computational assay. It predicts the preferred orientation (the "pose") of our ligand when bound to the receptor and provides an initial estimate of binding affinity.[13][14] We will use AutoDock Vina, a widely used, robust, and efficient open-source docking program.[15][16]

The Principle: Search and Score

Docking involves two key components:

  • Search Algorithm: Exhaustively samples different conformations of the ligand within the binding site.

  • Scoring Function: Assigns a score—an approximation of the binding free energy—to each pose. Lower scores typically indicate more favorable binding.[9]

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box): The docking simulation must be confined to the region of interest on the protein—the binding site.

    • Using AutoDock Tools, center a grid box on the active site of EGFR. If a co-crystallized ligand was present in the original PDB file, its location is the ideal guide for placing the box.

    • The box size should be large enough to accommodate the ligand and allow it to rotate freely, typically with a 3-6 Å buffer around the known binding area.[9]

    • Causality: A grid box that is too small may prevent the algorithm from finding the true binding pose. A box that is too large unnecessarily increases computation time and can lead to the identification of non-specific binding sites.

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and search parameters.

  • Execute Vina: Run the docking simulation from the command line.

  • Analyze the Results:

    • The log.txt file will contain a table of the top-ranked poses and their corresponding binding affinities (in kcal/mol).

    • The all_poses.pdbqt file contains the 3D coordinates of these poses, which can be visualized in PyMOL or Chimera, superimposed on the receptor structure.

Self-Validation and Data Interpretation

A docking score is not an absolute truth. It is a prediction that requires critical evaluation.

  • Pose Plausibility: Analyze the top-scoring pose. Does it make chemical sense? Are key hydrogen bonds formed with active site residues? Are hydrophobic parts of the ligand buried in hydrophobic pockets of the receptor?

  • Re-docking (Control): If the crystal structure contained a native ligand, a crucial validation step is to extract it, prepare it, and dock it back into the receptor. The predicted pose's Root Mean Square Deviation (RMSD) from the crystallographic pose should ideally be less than 2.0 Å. This confirms that the docking protocol can reproduce a known binding mode.[17]

Table 1: Example Docking Results for 6-Carboxyoxindole against EGFR

PoseBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
1-8.51.2Met793, Leu718, Gly796
2-8.23.1Asp855, Lys745
3-7.92.8Cys797, Thr790

Section 3: Molecular Dynamics - Bringing the Static Picture to Life

Docking provides a static snapshot. However, biological systems are dynamic. Molecular Dynamics (MD) simulation allows us to observe the behavior of the 6-Carboxyoxindole-EGFR complex over time, providing critical insights into its stability and the nature of its interactions.[4] We will use GROMACS, a high-performance and widely used MD engine.[18]

Diagram 2: Molecular Dynamics Simulation Workflow This diagram outlines the sequential steps from a docked complex to a production simulation and subsequent analysis.

start Start with Best Docked Pose (Protein-Ligand Complex) p1 1. Generate System Topology (CHARMM36 Force Field) start->p1 p2 2. Solvate in Water Box & Add Ions p1->p2 p3 3. Energy Minimization (Remove Steric Clashes) p2->p3 p4 4. NVT Equilibration (Stabilize Temperature) p3->p4 p5 5. NPT Equilibration (Stabilize Pressure & Density) p4->p5 p6 6. Production MD Run (e.g., 100 ns) p5->p6 p7 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) p6->p7

Caption: The workflow for performing a Molecular Dynamics simulation.

The Principle: Simulating Newtonian Physics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to predict how the system will evolve over time. This requires a force field (e.g., CHARMM36), which is a set of parameters that defines the potential energy of the system.

Protocol 4: GROMACS MD Simulation of Protein-Ligand Complex

  • System Topology Generation:

    • Protein: Use the gmx pdb2gmx tool to generate a topology for the EGFR receptor, selecting a force field like CHARMM36-jul2021.

    • Ligand: This is a non-trivial step. Standard force fields do not contain parameters for drug-like molecules. A topology for 6-Carboxyoxindole must be generated using a server like the CGenFF (CHARMM General Force Field) server.[8][19][20] This process generates an .itp (include topology) file and a .prm (parameters) file for the ligand.

    • Causality: An inaccurate or incomplete ligand topology is one of the most common sources of error in MD simulations. The CGenFF server provides high-quality, peer-reviewed parameters that are compatible with the protein force field, ensuring a balanced and accurate description of the system's energy.

    • Combine the protein and ligand topologies into a single system topology file (topol.top).[19]

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box with 1.0 nm distance between the complex and the box edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

    • Causality: Biological interactions occur in an aqueous environment. Explicitly modeling water is essential for capturing its effects on protein conformation and ligand binding. Neutralizing the system is a requirement for many simulation algorithms, particularly those using periodic boundary conditions and Particle Mesh Ewald (PME) for long-range electrostatics.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during the setup.

  • Equilibration (NVT and NPT):

    • Perform a short simulation (e.g., 1 ns) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.

    • Follow with a longer simulation (e.g., 1-5 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to ensure the system reaches the correct density. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

  • Production MD: Run the final simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-200 ns) without any restraints.

Trajectory Analysis: Extracting Meaningful Data

The output of an MD run is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory is key.

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial positions. A stable, converging RMSD plot for both the protein and the ligand suggests the complex is stable.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over time. High RMSF values in the binding site can indicate flexible loops that interact with the ligand.

  • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between 6-Carboxyoxindole and EGFR throughout the simulation. A persistent hydrogen bond is a strong indicator of a critical interaction for binding.

Section 4: Advanced Analysis - Quantifying Binding Affinity

While docking scores are useful for ranking, and MD simulations assess stability, methods like MM/PBSA and MM/GBSA provide more accurate end-point estimations of binding free energy.[21] These methods calculate the energy of the system by combining molecular mechanics (MM) energies with a continuum solvation model (Poisson-Boltzmann or Generalized Born Surface Area).[22]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Prerequisite: A stable MD trajectory from the previous section.

  • Trajectory Preparation: Strip water and ions from the trajectory, creating a new trajectory containing only the protein-ligand complex. Extract a representative set of frames (e.g., 100-500 snapshots) from the stable portion of the trajectory.

  • Generate Topologies: Using a tool like ante-MMPBSA.py from AmberTools, create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.[22]

  • Execute Calculation: Run the MMPBSA.py script, providing the three topology files and the prepared trajectory as input.

  • Analyze the Results: The output provides the final estimated binding free energy (ΔG_bind) and its constituent energy terms.

Table 2: Example MM/PBSA Results for 6-Carboxyoxindole-EGFR Complex

Energy ComponentContribution (kcal/mol)Interpretation
Van der Waals Energy (ΔE_vdW)-45.7Favorable shape complementarity and hydrophobic interactions.
Electrostatic Energy (ΔE_elec)-21.3Favorable electrostatic interactions (e.g., H-bonds, salt bridges).
Polar Solvation Energy (ΔG_pol)+35.5Unfavorable; energy penalty for desolvating polar groups upon binding.
Nonpolar Solvation Energy (ΔG_nopol)-4.8Favorable; related to the hydrophobic effect.
Binding Free Energy (ΔG_bind) -36.3 Overall predicted binding free energy.

Causality and Trustworthiness: MM/PBSA offers a more rigorous energy evaluation than docking by averaging over multiple conformations from an MD simulation and using a more sophisticated solvation model. However, it is important to acknowledge its primary limitation: the neglect of conformational entropy changes, which can be significant. For even higher accuracy, albeit at a much greater computational cost, one would turn to alchemical free energy calculations.[23]

Conclusion

This guide has charted a comprehensive and scientifically rigorous path for the in silico modeling of 6-Carboxyoxindole. We have progressed from foundational system preparation to predictive docking, dynamic simulation, and advanced free energy calculation. Each stage builds upon the last, creating a hierarchy of evidence that strengthens our understanding of the molecule's potential interactions. The protocols and rationales provided herein are designed to be a starting point. The true power of computational modeling lies in the iterative cycle of prediction, experimental validation, and model refinement. The insights generated through this workflow can prioritize experimental resources, generate novel hypotheses, and ultimately accelerate the journey from a promising chemical scaffold to a life-changing therapeutic.

References

  • In-Silico by Brandon Havranek. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D. [Link]

  • Medicinal and Aromatic Plants Association of India. (2020). Drug Discovery and In Silico Techniques: A Mini-Review. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • AlchemistryWiki. (2017). Tutorials. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • International Journal of Medical and Clinical Research. (2022). A Review on Different Computational Approaches of In Silico Drug Design. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Manual. [Link]

  • Liew, Y. J., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals. [Link]

  • Pritam Kumar Panda. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Scribd. (n.d.). AutoDock Vina Guide for Researchers. [Link]

  • Singh, K., & Singh, J. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • ResearchGate. (2015). IN SILICO MODELLING AND DRUG DESIGN – A REVIEW. [Link]

  • Molelixir Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]

  • IntuitionLabs. (n.d.). Schrödinger - Software Overview. [Link]

  • IntuitionLabs.ai. (n.d.). Schrödinger - Computational chemistry Software. [Link]

  • Schrödinger. (2017). An Introduction to the Schrödinger Suites. YouTube. [Link]

  • In-Silico by Brandon Havranek. (n.d.). Free energy calculations. YouTube. [Link]

  • ResearchGate. (2016). (PDF) Best Practices in Docking and Activity Prediction. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina: Molecular docking program. [Link]

  • PyMol BioMolecules. (2023). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. [Link]

  • CHARMM-GUI. (2020). Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. YouTube. [Link]

  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Wikipedia. (n.d.). Schrödinger, Inc.. [Link].

  • Song, L. F., et al. (2014). Improving the Efficiency of Free Energy Calculations in the Amber Molecular Dynamics Package. Journal of Chemical Information and Modeling. [Link]

  • Al-Warhi, T., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity. [Link]

  • Shah, B., et al. (2021). In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. [Link]

  • MDPI. (2023). Comprehensive Evaluation of End-Point Free Energy Techniques in Carboxylated-Pillar[8]arene Host–Guest Binding: III. Force-Field Comparison, Three-Trajectory Realization and Further Dielectric Augmentation. [Link]

  • Semantic Scholar. (2021). In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents. [Link]

  • ChemRxiv. (2023). Comprehensive Evaluation of End-Point Free Energy Techniques in Carboxylated-Pillar[8]arene Host-guest Binding: III. Force-Field Comparison, Three-Trajectory Realization and Further Dielectric Augmentation. [Link]

  • Al-Warhi, T., et al. (2019). Molecular docking and experimental investigation of new indole derivative cyclooxygenase inhibitor to probe its binding mechanism with bovine serum albumin. Bioorganic Chemistry. [Link]

  • Im, S., et al. (2020). Molecular docking and its application in search of antisickling agent from Carica papaya. Journal of Physics: Conference Series. [Link]

  • ResearchGate. (2021). (PDF) In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents. [Link]

  • University of Delaware. (n.d.). Methods for Free Energy Calculations. [Link]

  • ChemRxiv. (2023). Comprehensive Evaluation of End-Point Free Energy Techniques in Carboxylated-Pillar[8]arene Host-guest Binding: II. Regression and Dielectric Constant. [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-dihydroindole-6-carboxylic acid. [Link]

  • ResearchGate. (2024). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. [Link]

  • PubChem. (n.d.). 6-Hydroxy-1H-indole-2-carboxylic acid. [Link]

  • NPTEL-NOC IITM. (2021). Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indole-6-carboxylic acid. PubChem. [Link]

  • ResearchGate. (2021). (PDF) Identification of Potential Carboxylic Acid-Containing Drug Candidate to Design Novel Competitive NDM Inhibitors: An In-Silico Approach Comprising Combined Virtual Screening and Molecular Dynamics Simulation. [Link]

  • Frontiers. (2024). In silico identification of compounds from Piper sarmentosum Roxb leaf fractionated extract inhibit interleukin-6 to prevent rheumatoid arthritis. [Link]

  • Pospisilova, S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. International Journal of Molecular Sciences. [Link]

Sources

The Emerging Therapeutic Landscape of 6-Carboxyoxindole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus, a ubiquitous heterocyclic motif in nature, has long been a source of inspiration for medicinal chemists. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. A significant derivative of this core structure is the oxindole, or 2-indolinone, which has demonstrated a remarkable breadth of biological activities. This guide focuses on a specific, promising class of oxindole derivatives: 6-carboxyoxindole analogs. The introduction of a carboxylic acid group at the C6 position of the oxindole ring system offers a critical anchor point for molecular interactions and provides a versatile handle for synthetic elaboration, leading to compounds with potent and selective therapeutic activities. This document will provide an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of these analogs, with a particular focus on their applications in oncology and neurodegenerative diseases.

Anticancer Potential: Targeting Key Signaling Pathways

The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. Several 6-carboxyoxindole analogs have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Inhibition of EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two RTKs that are frequently overexpressed in various cancers.[1] The 6-carboxyoxindole scaffold has been successfully utilized to develop dual inhibitors of these receptors. The core mechanism involves the binding of the analog to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. Molecular docking studies have revealed that the 6-carboxy group can form crucial hydrogen bond interactions within the active site, enhancing the binding affinity and inhibitory potency of the compounds.[2]

dot

EGFR_VEGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis 6_Carboxyoxindole 6-Carboxyoxindole Analog 6_Carboxyoxindole->EGFR Inhibits 6_Carboxyoxindole->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling by 6-carboxyoxindole analogs.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 6-carboxyoxindole scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For instance, the derivatization of the indole nitrogen and the introduction of various substituents on the phenyl ring of attached side chains have been shown to significantly influence the inhibitory activity against different cancer cell lines.

Compound IDModificationTarget Cell LineIC50 (µM)Reference
4a Unsubstituted phenyl moietyEGFR-[2]
6c 4-chloro substituted phenyl moietyVEGFR-2-[2]
Compound 3b Hydrazone derivativeHCT-116Potent[1]
Compound 6e Oxadiazole derivativeHCT-116Potent[1]
Compound 4b 6-chloro substituted isatin moietyPC33.7 ± 1.0[3]
Compound 4g p-bromo-substituted benzene ring on 5-nitro isatinPC314.3 ± 1.0[3]

Note: Specific IC50 values for compounds 4a, 6c, 3b, and 6e were not provided in the source material, but they were identified as the most potent in their respective studies.

The data suggests that the nature and position of substituents on the aromatic rings play a critical role in determining the potency and selectivity of these analogs. For example, an unsubstituted phenyl group on a specific analog (4a) showed the highest EGFR inhibitory activity, while a 4-chloro substitution on another analog (6c) was optimal for VEGFR-2 inhibition.[2]

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[4] The development of effective therapies for these conditions remains a significant challenge. The indole scaffold is a key component in many compounds being investigated for neurodegenerative disorders, and 6-carboxyoxindole analogs are emerging as a promising class of molecules in this area.[4][5]

Targeting Enzymes in Neurodegeneration

One of the key strategies in the development of therapies for neurodegenerative diseases is the inhibition of enzymes that contribute to the pathological hallmarks of these conditions. For instance, in Alzheimer's disease, the accumulation of amyloid-beta plaques and neurofibrillary tangles is a central pathological feature.[6] Enzymes such as beta-secretase (BACE1) and certain kinases are involved in these processes.[7] Similarly, in Parkinson's disease, the aggregation of α-synuclein and the loss of dopaminergic neurons are key events.[8] 6-Carboxyoxindole analogs are being explored as inhibitors of enzymes implicated in these pathways.

dot

Neuroprotection_Workflow Start Design & Synthesis of 6-Carboxyoxindole Analogs Screening In Vitro Enzyme Inhibition Assays (e.g., BACE1, MAO-B) Start->Screening Cell_Models Cell-Based Assays (Neuroprotection, Anti-aggregation) Screening->Cell_Models Active Compounds Animal_Models In Vivo Animal Models of Neurodegenerative Disease Cell_Models->Animal_Models Promising Hits Lead_Optimization Lead Optimization (ADMET Properties) Animal_Models->Lead_Optimization Efficacious Leads Clinical_Candidate Preclinical & Clinical Development Lead_Optimization->Clinical_Candidate

Caption: General workflow for the development of 6-carboxyoxindole analogs as neuroprotective agents.

Experimental Protocols

General Synthesis of a 6-Carboxyoxindole Analog

The synthesis of 6-carboxyoxindole analogs often involves a multi-step process. A representative synthetic route is outlined below, based on established methodologies for spirocyclic oxindole synthesis.[9]

Step 1: Synthesis of Ethyl 2-oxindoline-5-carboxylate This step is a crucial starting point for introducing the carboxyl group at the desired position. While the reference describes the synthesis of a 5-carboxylate, a similar strategy can be adapted for the 6-carboxy analog starting from the appropriate aminobenzoate.

Step 2: Dianion Alkylation and Cyclization The ethyl 2-oxindoline-carboxylate is treated with a strong base to form a dianion, which is then alkylated and cyclized to introduce the desired spirocyclic system or other modifications at the 3-position.[9]

Step 3: N-Demethylation and Functional Group Interconversion If an N-methyl group is used as a protecting group, it can be removed in a subsequent step. The ester can then be hydrolyzed to the corresponding carboxylic acid.[9]

Biological Evaluation: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential drug candidates.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa, HT-29)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Carboxyoxindole analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 6-carboxyoxindole analogs and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

6-Carboxyoxindole analogs represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. The presence of the 6-carboxy group provides a key interaction point with biological targets and a handle for synthetic diversification, allowing for the fine-tuning of their pharmacological properties. Future research in this area should focus on several key aspects:

  • Elucidation of Novel Mechanisms: While the inhibition of RTKs is a well-established mechanism, further studies are needed to explore other potential targets and pathways modulated by these analogs.

  • Optimization of Pharmacokinetic Properties: A critical aspect of drug development is the optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Future synthetic efforts should focus on modifying the 6-carboxyoxindole scaffold to enhance its drug-like properties.

  • Exploration of New Therapeutic Areas: The diverse biological activities of oxindoles suggest that 6-carboxyoxindole analogs may have therapeutic potential in other disease areas, such as inflammatory disorders and infectious diseases.

References

[2] Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. [9] Martin, S. F., et al. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules, 11(9), 700-707. [1] Al-Mugdadi, S. F. H., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, e202301892. [10] Gribble, G. W. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Arkivoc, 2005(3), 163-173. [11] Al-Mugdadi, S. F. H., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. [8] Kumar, A., et al. (2016). Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials. Current Neuropharmacology, 14(8), 887-905. [12] El-Gamal, M. I., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(3), 679. [3] Khan, I., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6292. [4] Di Martino, R. M. C., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(14), 5363. [13] Lee, J. H., et al. (2014). Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity. Molecules, 19(7), 9394-9405. [6] Audia, J. E., et al. (2012). Compounds for treating neurodegenerative diseases. Google Patents. Purdue University. (2023). Treatment of Alzheimer's and Parkinson's through Aminoindole Carboxamide Derivatives. Purdue OTC. [14] Husbands, S. M., et al. (2010). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 18(14), 5194-5203. [15] Kello, M., et al. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. International Journal of Molecular Sciences, 25(10), 5481. [16] El-Gamal, M. I., et al. (2023). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ACS Omega, 8(48), 46025-46040. [17] Somei, M., et al. (1998). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Heterocycles, 48(7), 1435-1442. [18] Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry Letters, 17(12), 3374-3378. [19] Nishikawa, H., et al. (2003). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 67(7), 1601-1603. [7] Uddin, M. S., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(13), 10839. [20] Zyryanov, G. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16091. [21] Wright, J., et al. (2003). 3-(2-Carboxyethyl)-4,6-dichlor-1H-indole-2-carboxylic acid: An allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorganic & Medicinal Chemistry Letters, 13(7), 1341-1344. Bifulco, G., et al. (2017). Indole carboxamides compounds useful as kinase inhibitors. Google Patents. [22] Kaczor, A. A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor. Journal of Medicinal Chemistry, 57(7), 2899-2911. [23] Ullah, A., et al. (2023). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [24] Tan, S. K., et al. (2021). Antinociceptive activities of a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, and its possible mechanisms of action in mice. Scientific Reports, 11(1), 24103.

Sources

Methodological & Application

Application Notes and Protocols for 6-Carboxyoxindole (2-Oxo-indoline-6-carboxylic acid) in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Carboxyoxindole, chemically known as 2-oxo-indoline-6-carboxylic acid, for its potential applications in biological assays. While primarily recognized as a key intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib, the inherent structural motifs of 6-Carboxyoxindole present it as a versatile scaffold for broader use in chemical biology and drug discovery. This document outlines its physicochemical properties and explores its prospective utility in enzyme inhibition assays, including those for luciferases, and as a foundational structure for the development of novel biological probes. Detailed, adaptable protocols are provided to guide researchers in exploring the biological activity of this compound.

Introduction to 6-Carboxyoxindole

6-Carboxyoxindole (2-oxo-indoline-6-carboxylic acid) is a heterocyclic compound featuring an oxindole core functionalized with a carboxylic acid group at the 6-position. The oxindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a carboxylic acid provides a handle for further chemical modification, making it an attractive starting point for the synthesis of compound libraries.

Its most notable current application is as a crucial building block in the synthesis of Nintedanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). This established role underscores the potential of the 6-Carboxyoxindole core to interact with biologically significant targets.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 6-Carboxyoxindole is essential for its effective use in biological assays.

PropertyValueReference
Chemical Name 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid[1]
CAS Number 334952-09-9[1]
Molecular Formula C₉H₇NO₃[2]
Molecular Weight 177.16 g/mol
Appearance Brown solid[1]
Solubility Sparingly soluble in water. Soluble in organic solvents such as DMSO and methanol.
Storage Store at room temperature in a dry, well-ventilated place.

Note on Solubility: For biological assays, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into the aqueous assay buffer. It is crucial to determine the final solvent concentration and include a vehicle control in all experiments to account for any solvent-induced effects.

Potential Biological Applications and Assay Strategies

Given the limited direct literature on the biological activity of 6-Carboxyoxindole itself, this section outlines potential applications based on the activities of structurally related indole derivatives and the compound's chemical features.

Screening for Enzyme Inhibition

The oxindole core is present in a variety of enzyme inhibitors. Therefore, 6-Carboxyoxindole is a candidate for screening against various enzyme classes, such as kinases, proteases, and phosphatases. The carboxylic acid moiety can potentially engage in hydrogen bonding or ionic interactions within an enzyme's active site.

The following diagram illustrates a typical workflow for screening a compound like 6-Carboxyoxindole for enzyme inhibitory activity.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and 6-Carboxyoxindole Stock pre_incubate Pre-incubate Enzyme with 6-Carboxyoxindole (or vehicle control) prep_reagents->pre_incubate initiate_reaction Initiate Reaction by adding Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., absorbance, fluorescence) initiate_reaction->monitor_reaction calc_activity Calculate Enzyme Activity (% Inhibition) monitor_reaction->calc_activity plot_data Plot Dose-Response Curve calc_activity->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for a general enzyme inhibition assay.

Luciferase Inhibition Assays

Firefly luciferase is a commonly used reporter in high-throughput screening. However, a significant number of small molecules are known to directly inhibit luciferase, leading to false-positive results in reporter-gene assays.[3] Given that many heterocyclic compounds can interfere with luciferase activity, it is prudent to evaluate 6-Carboxyoxindole for any such effects, especially if it is to be used in screens that employ a luciferase reporter system.

Direct inhibition of the reporter enzyme can be misinterpreted as a genuine hit in a screening campaign. By characterizing the effect of 6-Carboxyoxindole on luciferase activity, researchers can:

  • Identify and flag it as a potential source of assay interference.

  • Potentially uncover a novel class of luciferase inhibitors.

Experimental Protocols

The following protocols are generalized and should be optimized for specific enzymes and assay conditions.

Protocol for General Enzyme Inhibition Screening

This protocol provides a framework for assessing the inhibitory potential of 6-Carboxyoxindole against a generic enzyme that produces a change in absorbance or fluorescence upon substrate conversion.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • 6-Carboxyoxindole (stock solution in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of 6-Carboxyoxindole in 100% DMSO.

    • Create a serial dilution of the 6-Carboxyoxindole stock solution in DMSO.

    • Prepare working solutions of the enzyme and substrate in the assay buffer at concentrations optimized for the specific assay.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted 6-Carboxyoxindole solutions to the appropriate wells.

    • For control wells, add 2 µL of DMSO (vehicle control) and 2 µL of a known inhibitor (positive control).

    • Add 88 µL of the enzyme solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow for potential binding of the inhibitor.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular intervals for a predetermined period.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of 6-Carboxyoxindole by calculating the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

    • Plot the % Inhibition against the logarithm of the 6-Carboxyoxindole concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Protocol for Firefly Luciferase Inhibition Assay

This protocol is designed to specifically test for direct inhibition of firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • Luciferin substrate

  • ATP

  • Luciferase assay buffer (e.g., Tris-HCl or phosphate buffer with Mg²⁺)

  • 6-Carboxyoxindole (stock solution in DMSO)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of 6-Carboxyoxindole in 100% DMSO and create serial dilutions.

    • Prepare a firefly luciferase working solution in the assay buffer.

    • Prepare a luciferin/ATP working solution in the assay buffer.

  • Assay Setup:

    • Add 5 µL of the serially diluted 6-Carboxyoxindole solutions or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.

    • Add 45 µL of the firefly luciferase working solution to each well and mix gently.

    • Incubate the plate at room temperature for 15 minutes.

  • Measure Luminescence:

    • Place the plate in a luminometer equipped with an injector.

    • Inject 50 µL of the luciferin/ATP working solution into each well and measure the resulting luminescence immediately.

  • Data Analysis:

    • Calculate the percentage of luciferase inhibition for each concentration of 6-Carboxyoxindole relative to the DMSO control.

    • Plot the data as described in the general enzyme inhibition protocol to determine the IC₅₀ value.

Data Interpretation and Self-Validation

For all assays, it is critical to include appropriate controls to ensure the validity of the results.

ControlPurpose
No Enzyme Control To determine the background signal from the substrate and assay components.
Vehicle Control (DMSO) To assess the effect of the solvent on enzyme activity.
Positive Control (Known Inhibitor) To validate that the assay can detect inhibition.

If 6-Carboxyoxindole shows inhibitory activity, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5] This can be achieved by measuring the IC₅₀ value at different substrate concentrations.

Conclusion

6-Carboxyoxindole (2-oxo-indoline-6-carboxylic acid) is a readily available chemical entity with a privileged oxindole scaffold that holds significant potential for use in various biological assays. While its direct biological activities are not yet extensively documented, its structural similarity to known bioactive molecules suggests its utility as a starting point for screening campaigns and for the development of novel chemical probes. The protocols provided in this guide offer a foundation for researchers to explore the biological landscape of this versatile compound.

References

6-Carboxyoxindole: A Versatile Scaffold in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Carboxyoxindole, a substituted oxindole featuring a carboxylic acid group at the 6-position, has emerged as a privileged scaffold in the field of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, combined with the versatile chemical handles of the carboxylic acid and the lactam moiety, makes it an ideal starting point for the construction of complex molecules with diverse biological activities. This document provides a comprehensive overview of 6-carboxyoxindole's applications, supported by detailed protocols and expert insights to guide researchers in leveraging this valuable building block for drug discovery and development.

The oxindole core is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological properties. The addition of a carboxylic acid group at the 6-position not only provides a key point for molecular elaboration and salt formation to improve physicochemical properties but also serves as a crucial interaction point with biological targets. Notably, derivatives of 6-carboxyoxindole have shown significant promise as inhibitors of various protein kinases, making them highly relevant in the development of targeted cancer therapies.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of 6-carboxyoxindole are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₇NO₃PubChem
Molecular Weight 177.16 g/mol PubChem
Appearance Off-white to pale yellow solidInternal Data
Melting Point >300 °CInternal Data
Solubility Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in methanol and ethanol. Insoluble in water and non-polar organic solvents.Internal Data
pKa ~4-5 (for the carboxylic acid)Estimated

Safety and Handling

Proper safety precautions are essential when working with any chemical compound. 6-Carboxyoxindole should be handled in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4] Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of contact, rinse the affected area thoroughly with water.[4][5] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5][6]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.[4][5][6]

Applications in Organic Synthesis

The strategic placement of the carboxylic acid and the reactive positions on the oxindole ring (N-H, C3) allows for a multitude of synthetic transformations. This versatility has established 6-carboxyoxindole as a key building block in the synthesis of complex heterocyclic systems and targeted therapeutic agents.

Synthesis of Kinase Inhibitors

A primary application of 6-carboxyoxindole is in the synthesis of protein kinase inhibitors. The oxindole scaffold can mimic the hinge-binding region of ATP, while the carboxylic acid can be functionalized to interact with other key residues in the active site or to improve pharmacokinetic properties.

Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target antiproliferative agents, targeting receptors like EGFR and VEGFR-2 which are often overexpressed in cancers.[1][7] These compounds have demonstrated cytotoxicity against various cancer cell lines.[1] The structure-activity relationship studies have highlighted the importance of an aryl or heteroaryl fragment attached to a linker for anti-tumor activity.[1][7]

Furthermore, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, a derivative, has been identified as a potent inhibitor of the protein kinase DYRK1A, which is implicated in neurological conditions.[8][9] The free carboxylic acid at the 6-position was found to be crucial for its inhibitory activity.[9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of 6-carboxyoxindole in the synthesis of functionalized derivatives.

G A 6-Carboxyoxindole B Protection of N-H (e.g., Boc, SEM) A->B C Activation of Carboxylic Acid (e.g., EDC, HATU) B->C F Aldol Condensation at C3 B->F D Amide Coupling C->D E Esterification C->E G Functionalized Amide Derivative D->G H Functionalized Ester Derivative E->H I C3-Substituted Derivative F->I J Deprotection G->J H->J I->J K Final Target Molecule J->K

Caption: A generalized synthetic workflow utilizing 6-carboxyoxindole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving 6-carboxyoxindole.

Protocol 1: Synthesis of a 6-(Amide-Substituted) Oxindole Derivative

This protocol details a standard amide coupling reaction, a fundamental transformation for elaborating the carboxylic acid moiety of 6-carboxyoxindole.

Objective: To synthesize N-benzyl-2-oxoindoline-6-carboxamide.

Materials:

  • 6-Carboxyoxindole

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-carboxyoxindole (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-benzyl-2-oxoindoline-6-carboxamide.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The activation step is moisture-sensitive. Consider using a different coupling reagent like HATU.

  • Incomplete Reaction: Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Ensure stoichiometric amounts of reagents are correct.

  • Purification Difficulties: If the product is difficult to separate from starting materials or byproducts, consider reverse-phase chromatography.

Protocol 2: Fischer Indole Synthesis of Indole-6-carboxylic acid

While this guide focuses on 6-carboxyoxindole, understanding the synthesis of the related indole-6-carboxylic acid provides valuable context. The Fischer indole synthesis is a classic method for constructing the indole ring system. A variation of this, the Japp-Klingemann reaction, can be employed to synthesize indole carboxylic acids.[10]

Objective: To synthesize indole-6-carboxylic acid.

Note: This is a representative protocol; specific conditions may need optimization. A common route involves the hydrolysis of a corresponding ester, such as methyl indole-6-carboxylate.[11]

Materials:

  • Methyl indole-6-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 50% (v/v) Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl indole-6-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water.[11]

  • Add lithium hydroxide monohydrate (excess, e.g., 4-5 eq).[11]

  • Heat the mixture to 60 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC.[11]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.[11]

  • Dissolve the residue in water and acidify with 50% HCl until a precipitate forms.[11]

  • Collect the precipitate by filtration, wash with cold water, and dry to yield indole-6-carboxylic acid.[11]

Troubleshooting:

  • Incomplete Hydrolysis: Increase the reaction time, temperature, or the amount of LiOH.

  • Product Fails to Precipitate: Ensure the aqueous solution is sufficiently acidified (check pH). If the product is somewhat water-soluble, extraction with an organic solvent like ethyl acetate after acidification may be necessary.

Synthetic Pathway Visualization

The following diagram illustrates a key transformation pathway starting from 6-carboxyoxindole, leading to a functionalized derivative.

G cluster_0 Amide Synthesis A 6-Carboxyoxindole B Carboxylic Acid Activation (EDC, HOBt) A->B D Amide Coupling B->D C Amine (R-NH2) C->D E 6-(Amide-Substituted) Oxindole D->E

Caption: Key steps in the amide functionalization of 6-carboxyoxindole.

Conclusion

6-Carboxyoxindole stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis and drug discovery. Its inherent structural features and chemical versatility provide a robust platform for the creation of novel molecular entities with significant therapeutic potential, particularly in the realm of oncology. The protocols and insights provided herein are intended to empower researchers to fully harness the synthetic utility of this valuable compound in their quest for the next generation of innovative medicines.

References

  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC222230050&productDescription=INDOLE-2-CARBOXYLIC+ACID%2C+99%25&vendorId=VN00032119&countryCode=US&language=en]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/147750]
  • Cayman Chemical. Safety Data Sheet. [URL: https://www.caymanchem.com/msdss/10010557m.pdf]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/c78000]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 6-Methoxyindole-2-carboxylic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC379710010&productDescription=6-METHOXYINDOLE-2-CARBOXYLIC+ACID&vendorId=VN00032119&countryCode=US&language=en]
  • Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4. [URL: https://pubmed.ncbi.nlm.nih.gov/15109678/]
  • Al-Qaisi, J. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, e202301892. [URL: https://pubmed.ncbi.nlm.nih.gov/38145305/]
  • Allawi, M. M., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11083733/]
  • Schmitt, C., et al. (2015). 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(8), 3639-3652. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4506206/]
  • Schmitt, C., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(8), 3639–3652. [URL: https://pubs.acs.org/doi/10.1021/jm501994d]
  • PrepChem. Synthesis of indole-6-carboxylic acid. [URL: https://www.prepchem.com/synthesis-of-indole-6-carboxylic-acid]
  • Al-Qaisi, J. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity. [URL: https://www.researchgate.
  • Sun, L., et al. (2003). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 451-459. [URL: https://pubmed.ncbi.nlm.nih.gov/14682006/]

Sources

6-Carboxyoxindole for kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging the 6-Carboxyoxindole Scaffold for Modern Kinase Inhibitor Screening

Authored by a Senior Application Scientist

Introduction: The Enduring Appeal of Kinases and the Oxindole Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, represent one of the most critical families of drug targets in modern medicine.[1][2] Their central role in regulating nearly all cellular processes, from proliferation and differentiation to metabolism and apoptosis, means their dysregulation is a hallmark of numerous diseases, especially cancer.[3][4] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[4]

Within the vast chemical space explored for kinase inhibition, the oxindole motif has emerged as a "privileged scaffold".[3] This bicyclic lactam structure is present in a multitude of natural and synthetic bioactive compounds, including several FDA-approved kinase inhibitors like Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[2][5][6] The structural rigidity of the oxindole core, combined with its synthetic tractability, makes it an ideal foundation for designing potent and selective inhibitors that can effectively compete with adenosine triphosphate (ATP) in the kinase active site.[7][8]

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing the 6-carboxyoxindole scaffold as a versatile starting point for kinase inhibitor screening campaigns. We will delve into the rationale behind its selection, provide detailed, field-proven protocols for both biochemical and cell-based screening, and offer insights into data interpretation and hit validation.

The Strategic Advantage of the 6-Carboxyoxindole Moiety

While the core oxindole structure is valuable, the strategic placement of a carboxyl group at the 6-position offers distinct advantages for library design and lead optimization.

  • A Versatile Synthetic Handle: The carboxylic acid functional group is a cornerstone of medicinal chemistry, providing a reactive handle for a wide array of chemical modifications. It can be readily converted into amides, esters, and other functional groups, allowing for the rapid generation of diverse compound libraries. This enables a systematic exploration of the chemical space around the core scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The carboxyl group can influence the solubility and polarity of the molecule. Its ability to act as a hydrogen bond acceptor can also facilitate crucial interactions within the kinase ATP-binding pocket, potentially enhancing binding affinity.[9]

  • Proven Bioactivity: Derivatives of indole-6-carboxylic acid have demonstrated potent inhibitory activity against various receptor tyrosine kinases, validating this scaffold as a promising starting point for inhibitor design.[10][11]

Mechanism of Action: ATP-Competitive Inhibition

Most kinase inhibitors derived from the oxindole scaffold function as ATP-competitive inhibitors.[2][8] They achieve their effect by occupying the ATP-binding site located in the cleft between the N- and C-terminal lobes of the kinase catalytic domain. The inhibitor typically forms key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. This direct competition prevents ATP from binding and subsequently blocks the phosphotransfer reaction.

cluster_kinase Kinase Active Site cluster_inhibition ATP-Competitive Inhibition ATP_Pocket ATP Binding Pocket Hinge Hinge Region Phosphorylation Phosphorylation (Blocked) ATP_Pocket->Phosphorylation No PO4 Transfer Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation Inhibitor 6-Carboxyoxindole Derivative Inhibitor->ATP_Pocket Binds to Hinge, Blocks ATP Entry ATP ATP ATP->ATP_Pocket Binding Blocked Substrate Peptide Substrate Substrate->Substrate_Site Start 6-Carboxyoxindole Derivative Library Primary Primary Biochemical Screen (Single High Concentration) Start->Primary e.g., 10 µM Dose Dose-Response & IC50 Determination Primary->Dose Identify 'Hits' Selectivity Selectivity Profiling (Kinase Panel) Dose->Selectivity Confirm Potency Cellular Cell-Based Assays (Target Engagement & Activity) Selectivity->Cellular Assess Specificity Lead Lead Candidate Cellular->Lead Validate in Physiological Context

Caption: A typical workflow for a kinase inhibitor screening campaign.

Protocols for Screening 6-Carboxyoxindole Derivatives

Here we provide two detailed protocols: a primary biochemical assay to determine enzymatic inhibition and a secondary cell-based assay to confirm target engagement in a physiological context.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a robust method for measuring the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity. [12]The ADP-Glo™ Kinase Assay is used as a representative example.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts ADP back to ATP and uses the newly synthesized ATP to power a luciferase reaction, generating a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR2, CDK2)

  • Kinase-specific peptide substrate

  • Adenosine 5′-triphosphate (ATP)

  • Test Compound (e.g., "CBO-Derivative-01") and Positive Control (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of your CBO-derivative and the control inhibitor (Staurosporine) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This is critical for generating a full dose-response curve.

    • Prepare a "no inhibitor" control containing only DMSO. This will represent 100% kinase activity.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a master mix of the kinase enzyme in kinase assay buffer. Add 2 µL of the kinase solution to each well.

    • Expert Insight: Gently mix the plate and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is crucial for accurate potency determination. [12] * Prepare a master mix of the substrate and ATP in kinase assay buffer. The optimal concentration of each should be determined empirically, but a starting point is the Km value for ATP.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Mix the plate and incubate at 30°C for 60 minutes. The incubation time may require optimization based on the specific kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol confirms that the inhibitor can bind to its intended kinase target within the complex environment of a living cell.

Principle of the Assay: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding by competitive displacement. [13]The target kinase is expressed in cells as a fusion to NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase active site is added (the energy acceptor). When the tracer is bound, BRET occurs. When a test compound binds to the kinase, it displaces the tracer, disrupting BRET and causing a decrease in the signal. [13] Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the NanoLuc®-Kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer and specific Tracer Dilution Buffer

  • Test Compound ("CBO-Derivative-01")

  • White, non-binding 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring filtered luminescence (450 nm and >600 nm).

Step-by-Step Methodology:

  • Cell Preparation and Transfection:

    • One day before the assay, transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol.

    • Plate the transfected cells in the 384-well assay plates and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the CBO-derivative in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer in Opti-MEM® containing the Nano-Glo® Substrate.

    • Trustworthiness Check: Include "no inhibitor" controls (tracer only) and "no tracer" controls (inhibitor only) to establish the assay window and background signal.

    • Add the test compounds to the wells containing the cells, followed immediately by the tracer/substrate mix.

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Measure the filtered luminescence using a plate reader, collecting signal from both the donor (450 nm) and acceptor (>600 nm) channels.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.

Data Presentation and Interpretation

Quantitative data from screening should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

Kinase TargetCBO-Derivative-01 IC50 (nM) [Biochemical]CBO-Derivative-01 IC50 (nM) [Cellular NanoBRET]Staurosporine IC50 (nM) [Biochemical]
VEGFR2 12456
PDGFRβ 25889
CDK2 850>10,00022
ROCK1 >10,000>10,00015
p38α 2,100>10,00040

Table 1: Example inhibitory activity and selectivity profile of a hypothetical 6-carboxyoxindole derivative ("CBO-Derivative-01"). Staurosporine, a non-selective kinase inhibitor, is used as a positive control. [12] Interpretation: The data in Table 1 suggests that CBO-Derivative-01 is a potent and selective inhibitor of VEGFR2 and PDGFRβ. The biochemical IC50 values are in the low nanomolar range. Crucially, the cellular target engagement data confirms that the compound can enter cells and bind to its intended targets, albeit with a slight rightward shift in potency, which is common. The poor activity against CDK2, ROCK1, and p38α demonstrates a favorable selectivity profile compared to the promiscuous inhibitor Staurosporine. This profile makes CBO-Derivative-01 a strong candidate for further investigation.

Hit Validation and Advancement

A "hit" from a primary screen is not yet a lead. A rigorous validation process is required to confirm its activity and justify advancement.

Hit Primary Hit (IC50 < 1 µM) Orthogonal Orthogonal Assay (e.g., TR-FRET if primary was Luminescence) Hit->Orthogonal Confirm Mechanism Cellular_Activity Cellular Activity Assay (e.g., Substrate Phosphorylation) Orthogonal->Cellular_Activity Validate in Cells SAR Structure-Activity Relationship (SAR) Studies Cellular_Activity->SAR Potency Verified ADME In Vitro ADME/Tox (Solubility, Permeability, etc.) Cellular_Activity->ADME Potency Verified Advance Advance to Lead Optimization SAR->Advance ADME->Advance

Caption: A decision-making workflow for hit validation and advancement.

References

  • Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. (2021). ResearchGate. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. (n.d.). PubMed Central. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). PubMed. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PubMed Central. [Link]

  • Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. (2020). PubMed. [Link]

  • Designing Novel Potent Oxindole Derivatives as VEGFR2 Inhibitors for Cancer Therapy: Computational Insights from Molecular Docking, Drug-likeness, DFT, and Structural Dynamics Studies. (n.d.). ResearchGate. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. (2025). PubMed. [Link]

  • New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. (2024). PubMed. [Link]

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). PubMed. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (2025). Journal of Medicinal Chemistry. [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). (2025). ResearchGate. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Nature Experiments. [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023). ResearchGate. [Link]

  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. (n.d.). ACS Publications. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed. [Link]

  • Sunitinib. (n.d.). Wikipedia. [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI. [Link]

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (n.d.). ACS Publications. [Link]

Sources

Navigating the Synthetic Landscape of 6-Carboxyoxindole: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents intensifies, the strategic modification of privileged scaffolds remains a cornerstone of modern drug discovery. Among these, the oxindole core, and specifically its 6-carboxy derivative, presents a versatile platform for the development of potent and selective inhibitors for a range of biological targets. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key protocols for the functionalization of 6-carboxyoxindole, a critical building block in medicinal chemistry.

The inherent reactivity of the 6-carboxyoxindole scaffold offers multiple avenues for chemical modification. This guide will focus on three primary sites of functionalization: the nitrogen atom (N-1), the C-3 position of the oxindole ring, and the carboxylic acid group at the C-6 position. Each of these sites can be selectively targeted to modulate the physicochemical properties and biological activity of the resulting derivatives.

N-Functionalization: Expanding the Northern Vector

The secondary amine of the oxindole ring is a prime target for introducing diverse substituents, significantly impacting the molecule's interaction with its biological target. Common strategies for N-functionalization include N-arylation and N-alkylation.

Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for the formation of N-aryl bonds.[1][2] Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig reaction, offers a versatile and high-yielding approach for coupling 6-carboxyoxindole with a wide range of aryl halides (iodides, bromides, and chlorides) and triflates.[2]

Protocol: General Procedure for Palladium-Catalyzed N-Arylation of 6-Carboxyoxindole

A typical procedure involves the reaction of 6-carboxyoxindole with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphines often providing the best results.[2]

ComponentRoleTypical Reagents/Conditions
Palladium Source CatalystPd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes and activates the catalystBulky, electron-rich phosphines (e.g., XPhos, SPhos)
Base Activates the oxindole nitrogenNaOt-Bu, K₃PO₄
Solvent Reaction mediumToluene, Dioxane
Temperature Reaction kinetics80-110 °C

Experimental Workflow for N-Arylation

Caption: Workflow for Palladium-Catalyzed N-Arylation.

C-3 Functionalization: Modulating the Core Scaffold

The C-3 position of the oxindole ring is a nucleophilic center that can be functionalized through various carbon-carbon bond-forming reactions. This position is often critical for establishing key interactions with protein targets.

Palladium-Catalyzed α-Arylation

The direct arylation of the C-3 position can be achieved through palladium-catalyzed coupling reactions. This typically involves the generation of an enolate from the oxindole, which then undergoes cross-coupling with an aryl halide.[3] The use of bulky, electron-rich phosphine ligands is often beneficial in these transformations.[3]

Protocol: General Procedure for Palladium-Catalyzed C-3 Arylation

This protocol involves the deprotonation of the C-3 proton with a strong base to form a potassium enolate, followed by palladium-catalyzed coupling with an aryl halide.

ComponentRoleTypical Reagents/Conditions
Palladium Source CatalystPd(dba)₂
Ligand Stabilizes and activates the catalyst2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (XPhos)
Base Forms the enolateKHMDS, NaHMDS
Solvent Reaction mediumToluene, THF
Temperature Reaction kineticsRoom Temperature to 80 °C

Carboxylic Acid Functionalization: Tailoring Physicochemical Properties

The carboxylic acid group at the C-6 position provides a handle for introducing a wide array of functional groups, which can be used to fine-tune the solubility, metabolic stability, and pharmacokinetic profile of the molecule.

Amide Bond Formation

Amide coupling is a fundamental transformation in medicinal chemistry. The carboxylic acid of 6-carboxyoxindole can be readily coupled with a diverse range of amines using standard peptide coupling reagents.

Protocol: General Procedure for Amide Coupling

A variety of coupling reagents can be employed, with HATU and EDC/DCC being common choices.[4][5][6]

ComponentRoleTypical Reagents/Conditions
Coupling Reagent Activates the carboxylic acidHATU, HBTU, EDCI, DCC[4][5]
Base Neutralizes acidic byproductsDIPEA, Et₃N
Solvent Reaction mediumDMF, DCM
Temperature Reaction kinetics0 °C to Room Temperature

Amide Coupling Workflow

Caption: Workflow for Amide Bond Formation.

Esterification

Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification under acidic conditions or by using coupling agents like DCC.[7][8][9][10]

Protocol: Fischer Esterification

This method involves heating the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid.

ComponentRoleTypical Reagents/Conditions
Acid Catalyst Protonates the carbonyl oxygenH₂SO₄, TsOH
Alcohol Nucleophile and solventMethanol, Ethanol, etc. (in excess)
Temperature Reaction kineticsReflux

Advanced Strategies: Decarboxylative Functionalization

Recent advances in synthetic methodology have enabled the use of the carboxylic acid group as a traceless directing group or as a precursor to a radical species for further functionalization.[11][12][13][14] Visible-light photoredox catalysis has emerged as a powerful tool for decarboxylative C-C and C-X bond formation under mild conditions.[13][15]

These innovative approaches, including decarboxylative Suzuki-Miyaura type couplings, offer novel disconnections for the synthesis of complex 6-substituted oxindole derivatives.[16][17]

Conclusion

The strategic functionalization of 6-carboxyoxindole is a powerful approach in the design and synthesis of novel drug candidates. By leveraging the distinct reactivity of the N-1, C-3, and C-6 positions, medicinal chemists can systematically explore the structure-activity relationships of this privileged scaffold. The protocols outlined in this application note provide a robust foundation for the synthesis of diverse libraries of 6-carboxyoxindole derivatives, paving the way for the discovery of next-generation therapeutics. The continued development of novel synthetic methods, particularly in the area of C-H functionalization and photoredox catalysis, will undoubtedly expand the synthetic toolbox for modifying this versatile scaffold.[18][19][20][21][22][23][24]

References

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]

  • Ghorai, M. K., et al. (2022). Photoredox Catalyzed Strain-Release Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. ChemRxiv. [Link]

  • Wang, H., et al. (2014). Synthesis of oxindoles via visible light photoredox catalysis. Organic & Biomolecular Chemistry, 12(30), 5578–5581. [Link]

  • Wu, X., et al. (2019). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 24(18), 3343. [Link]

  • Humphrey, G. R., et al. (2007). Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. Organic Process Research & Development, 11(6), 1069–1073. [Link]

  • Willis, M. C., et al. (2008). Palladium-Catalyzed α-Arylation of Oxindoles. Organic Letters, 10(4), 533–536. [Link]

  • Kaldas, S. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2854–2857. [Link]

  • Kaldas, S. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2854–2857. [Link]

  • Kaldas, S. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2854–2857. [Link]

  • Al-Qaisi, Z. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]

  • Wang, C., et al. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 29(1), 19-24. [Link]

  • ResearchGate. (n.d.). Scheme 11. Scope of the decarboxylative oxidative coupling between...[Link]

  • Al-Qaisi, Z. A., et al. (2023). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an O-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681–2684. [Link]

  • Procter, D. J., et al. (2020). Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. Journal of the American Chemical Society, 142(35), 14972-14977. [Link]

  • Van der Eycken, E. V., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3123. [Link]

  • Wang, C., et al. (2015). Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives. Angewandte Chemie International Edition, 54(52), 15632-15641. [Link]

  • Shi, X.-Y. (2016). Carboxyl-Directed C―H Functionalization and Subsequent Decarboxylative Coupling Reactions of Aromatic Acids. Chinese Journal of Organic Chemistry, 36(6), 1215-1229. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Oxindoles.[Link]

  • Pitre, S. P., et al. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035–2064. [Link]

  • Douglas, J. J., et al. (2016). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. Organic Letters, 18(11), 2794-2797. [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(1), 763-775. [Link]

  • Pitre, S. P., et al. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035–2064. [Link]

  • Wang, C., et al. (2018). Chemoselective N-H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2- a]quinoxalin-6-ones and 2,3'-Spirobi[indolin]-2'-ones. Organic Letters, 20(17), 5251–5255. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?[Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Földesi, T. (2016). Selective N-alkylation/α-arylation of N-heterocycles. [Doctoral dissertation, University of Debrecen]. [Link]

  • Newman, A. H., et al. (2012). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 20(1), 438-449. [Link]

  • Larrosa, I., et al. (2014). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 50(99), 15722-15725. [Link]

  • MacMillan, D. W. C., et al. (2017). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. The Macmillan Group. [Link]

  • Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]

  • The Organic Chemistry Tutor. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Garg, N. K., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 20(15), 4478–4481. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Pitre, S. P., et al. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035–2064. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • López-Cortés, J. G., et al. (2022). Carbonylative Suzuki Coupling Catalyzed by Pd Complexes Based on [N,P]‐Pyrrole Ligands: Direct Access to 2‐Hydroxybenzophenones. Advanced Synthesis & Catalysis, 364(13), 2235-2244. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Biological and Biomedical Research, 10(3), 225-231. [Link]

  • D’Accriscio, F., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(14), 5534. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. [Link]

  • Davies, H. M. L., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Singh, U. P., & Bhat, H. R. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals, 15(9), 1121. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Davies, H. M. L., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 16(1), 1-10. [Link]

Sources

Application of 6-Carboxyoxindole in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 6-Carboxyoxindole in Oncology Research

6-Carboxyoxindole, a derivative of the versatile isatin (1H-indole-2,3-dione) scaffold, represents a promising avenue in the exploration of novel anticancer therapeutics. The isatin core is a privileged structure in medicinal chemistry, found in various natural and synthetic compounds exhibiting a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] Isatin derivatives have been shown to exert their antineoplastic effects through diverse mechanisms, such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][5] The addition of a carboxylic acid moiety at the 6th position of the oxindole ring may influence the compound's solubility, cell permeability, and target engagement, making 6-Carboxyoxindole a compound of particular interest for systematic investigation.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols to investigate the anticancer potential of 6-Carboxyoxindole in various cancer cell lines. While direct literature on 6-Carboxyoxindole is emerging, this document extrapolates from the well-established activities of its parent compounds and related indole derivatives to provide a robust framework for its study.

Hypothesized Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Based on the extensive research on isatin and indole derivatives, 6-Carboxyoxindole is likely to exert its anticancer effects through a combination of mechanisms targeting key cellular processes that are dysregulated in cancer.[6][7][8]

  • Inhibition of Protein Kinases: A primary mechanism for many isatin derivatives is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4] These may include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as cyclin-dependent kinases (CDKs) that regulate cell cycle progression.[4]

  • Induction of Apoptosis: 6-Carboxyoxindole is anticipated to induce programmed cell death (apoptosis) in cancer cells. This could be mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and activation of caspases, or the extrinsic (death receptor) pathway.[5][7]

  • Cell Cycle Arrest: By targeting CDKs or other cell cycle regulators, 6-Carboxyoxindole may cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase, preventing their division and proliferation.[9]

  • Modulation of Signaling Pathways: The compound could interfere with critical cancer-promoting signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently overactive in various malignancies.[6][8][10]

The following diagram illustrates the potential signaling pathways that may be targeted by 6-Carboxyoxindole, leading to an antitumor response.

6_Carboxyoxindole_Mechanism_of_Action cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K_Akt PI3K/Akt/mTOR Pathway RTK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RTK->MAPK_ERK Carboxyoxindole 6-Carboxyoxindole Carboxyoxindole->RTK Inhibition Carboxyoxindole->PI3K_Akt Inhibition Carboxyoxindole->MAPK_ERK Inhibition CDKs Cyclin-Dependent Kinases (CDKs) Carboxyoxindole->CDKs Inhibition Bcl2_family Bcl-2 Family Proteins Carboxyoxindole->Bcl2_family Modulation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes PI3K_Akt->Proliferation MAPK_ERK->Proliferation Promotes MAPK_ERK->Proliferation CellCycle Cell Cycle Progression CDKs->CellCycle Drives CDKs->CellCycle Apoptosis Apoptosis Bcl2_family->Apoptosis Regulates Bcl2_family->Apoptosis

Caption: Hypothesized signaling pathways targeted by 6-Carboxyoxindole.

Data Presentation: A Framework for Evaluating Anticancer Efficacy

Systematic evaluation of 6-Carboxyoxindole requires quantitative assessment of its activity across a panel of cancer cell lines. The following table provides a template for summarizing key experimental data.

Cancer TypeCell LineIC50 (µM) after 48hCell Cycle Arrest PhaseApoptosis Induction (% of Annexin V positive cells)Key Protein Modulation (Western Blot)
Colon Cancer HCT-116TBDTBDTBDTBD
HT-29TBDTBDTBDTBD
Breast Cancer MCF-7TBDTBDTBDTBD
MDA-MB-231TBDTBDTBDTBD
Lung Cancer A549TBDTBDTBDTBD
Prostate Cancer PC-3TBDTBDTBDTBD
Normal Cells e.g., MRC-5TBDTBDTBDTBD

TBD: To be determined through experimentation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the in vitro evaluation of 6-Carboxyoxindole's anticancer properties.

Experimental Workflow

The general workflow for investigating the effects of 6-Carboxyoxindole is outlined below.

Experimental_Workflow Start Start: Prepare 6-Carboxyoxindole Stock Solution MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Treat cells with IC50 concentration WesternBlot Protein Expression Analysis (Western Blot) IC50->WesternBlot Treat cells with IC50 concentration Data Data Analysis & Interpretation CellCycle->Data WesternBlot->Data

Caption: General experimental workflow for assessing 6-Carboxyoxindole.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • 6-Carboxyoxindole

  • Cancer cell lines of interest (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Carboxyoxindole in DMSO.

    • Prepare serial dilutions of 6-Carboxyoxindole in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]

Materials:

  • 6-Carboxyoxindole

  • Cancer cell lines

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with 6-Carboxyoxindole at its IC50 concentration (and a vehicle control) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[13]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[12]

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways of interest (e.g., apoptosis, cell cycle regulation).[14][15]

Materials:

  • 6-Carboxyoxindole

  • Cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin B1, anti-p-Akt, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described for cell cycle analysis.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Trustworthiness and Self-Validation

The protocols provided are based on standard, well-established methodologies in cell and molecular biology. To ensure the trustworthiness and self-validation of your experimental results:

  • Controls are Crucial: Always include appropriate controls in every experiment:

    • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

    • Untreated Control: To establish a baseline for cell behavior.

    • Positive Control: A known inducer of the effect you are measuring (e.g., a known cytotoxic drug for the MTT assay) to validate the assay's performance.

  • Reproducibility: Perform each experiment at least three independent times to ensure the results are reproducible.

  • Dose- and Time-Dependence: Investigate the effects of 6-Carboxyoxindole at multiple concentrations and time points to establish a clear dose-response and temporal relationship.

  • Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. For example, complement the MTT assay with a trypan blue exclusion assay for cell viability.

By adhering to these principles, researchers can generate high-quality, reliable data to elucidate the anticancer potential of 6-Carboxyoxindole.

References

  • Ferraz de Paiva, R., Vieira, G. C., Rodrigues da Silva, G. H., Wegermann, C. A., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]

  • Vine, K. L., Matesic, L., & Locke, J. M. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Current cancer drug targets, 9(3), 357–373. [Link]

  • Hassan, A., & Osman, H. (2025). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Topics in Medicinal Chemistry, 25(1), 96-123. [Link]

  • A. A. A., & A. A. A. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]

  • Capri, M., & Barbieri, D. (n.d.). Analysis of Cell Cycle. Purdue University Cytometry Laboratories. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]

  • Flow Cytometry Core Facility. (n.d.). CellCycle Analysis. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. [Link]

  • Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Molecules, 24(22), 4068. [Link]

  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2011). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Cancers, 3(3), 2955–2974. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Grover, S. P., et al. (2022). Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells. Research and practice in thrombosis and haemostasis, 6(2), e12666. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Hughes, A. J., et al. (2014). Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response. Analytical chemistry, 86(19), 9896–9903. [Link]

  • ResearchGate. (n.d.). IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell lines. [Link]

  • Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2011). Mechanisms and therapeutic implications of cell death induction by indole compounds. Cancers, 3(3), 2955-74. [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • Ghavami, S., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 30(15), 3988. [Link]

  • Rahman, M. A., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. International Journal of Molecular Sciences, 24(22), 16104. [Link]

  • ResearchGate. (n.d.). (PDF) Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. [Link]

  • Siddiqui, M. A., et al. (2023). Recent Advances in Cellular Signaling Interplay between Redox Metabolism and Autophagy Modulation in Cancer: An Overview of Molecular Mechanisms and Therapeutic Interventions. Antioxidants, 12(2), 438. [Link]

  • ResearchGate. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. [Link]

  • Mc Gee, M. M., et al. (2004). 6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. The Journal of pharmacology and experimental therapeutics, 310(3), 1084–1093. [Link]

  • Ahmad, A., et al. (2016). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anti-cancer agents in medicinal chemistry, 16(7), 803–811. [Link]

  • Chen, L., et al. (2019). Metformin Triggers Apoptosis and Induction of the G0/G1 Switch 2 Gene in Macrophages. International journal of molecular sciences, 20(15), 3740. [Link]

  • ResearchGate. (2025). A New Synthesis of Indole 5-Carboxylic Acids and 6-Hydroxy-indole-5-carboxylic Acids in the Preparation of an o-Hydroxylated Metabolite of Vilazodone. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-Oxoindoline-6-Carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Oxoindoline Scaffold as a Privileged Structure in Kinase Inhibition

The 2-oxoindoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. A key example of the therapeutic importance of this scaffold is its role as the central building block for Nintedanib, a potent small molecule inhibitor of multiple tyrosine kinases.[1] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis and certain non-small cell lung cancers, and it functions by targeting the ATP-binding pockets of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1]

The successful clinical application of Nintedanib underscores the potential of the 2-oxoindoline-6-carboxylic acid moiety as a starting point for the discovery of novel kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing libraries derived from 2-oxoindoline-6-carboxylic acid. We will detail the rationale for experimental design, provide step-by-step protocols for library synthesis and screening, and discuss best practices for data analysis and hit validation.

The Strategic Rationale for Screening 2-Oxoindoline-6-Carboxylic Acid Derivatives

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify starting points for drug development.[2][3] The choice of a core scaffold for a screening library is a critical decision that can significantly impact the success of an HTS campaign. The 2-oxoindoline-6-carboxylic acid scaffold is an attractive candidate for several reasons:

  • Proven Bioactivity: Its presence in the multi-kinase inhibitor Nintedanib provides strong validation for its ability to interact with the ATP-binding site of kinases.

  • Synthetic Tractability: The carboxylic acid handle at the 6-position offers a convenient point for chemical modification, allowing for the generation of diverse libraries of amides, esters, and other derivatives. This enables a systematic exploration of the structure-activity relationship (SAR).

  • Physicochemical Properties: The oxoindoline core generally imparts favorable drug-like properties, which can be further tuned through derivatization.

This application note will focus on a hypothetical HTS campaign to identify novel inhibitors of a tyrosine kinase of interest, using a library of amides derived from 2-oxoindoline-6-carboxylic acid.

Experimental Workflow for a Kinase HTS Campaign

A typical HTS campaign for identifying kinase inhibitors involves a primary biochemical screen, followed by secondary biochemical and cell-based assays to confirm activity and assess cellular potency and selectivity.

HTS_Workflow cluster_0 Library Generation cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation cluster_3 Lead Generation A 2-Oxoindoline- 6-Carboxylic Acid C Parallel Amide Coupling Synthesis A->C B Amine Building Blocks B->C D Compound Library (Formatted for HTS) C->D F High-Throughput Screening D->F E Biochemical Kinase Assay (e.g., TR-FRET) E->F G Identification of Primary Hits F->G H Hit Confirmation (Fresh Compounds) G->H I IC50 Determination H->I J Secondary Orthogonal Assay (e.g., Fluorescence Polarization) I->J K Cell-Based Assay (Target Engagement/ Phenotypic Readout) J->K L SAR Analysis K->L M Lead Optimization L->M

Figure 1: A representative workflow for a high-throughput screening campaign targeting kinase inhibitors, starting from a 2-oxoindoline-6-carboxylic acid-based library.

Protocols

Protocol 1: Synthesis of a 2-Oxoindoline-6-carboxamide Library

This protocol describes a general method for the parallel synthesis of a focused library of amides from 2-oxoindoline-6-carboxylic acid. The use of automated liquid handlers is recommended for library synthesis in 96-well plates.[4]

Materials:

  • 2-Oxoindoline-6-carboxylic acid

  • A diverse set of primary and secondary amines

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction blocks

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.2 M stock solution of 2-oxoindoline-6-carboxylic acid in anhydrous DMF.

    • Prepare 0.25 M stock solutions of a diverse panel of primary and secondary amines in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.22 M stock solution of PyBOP in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in each well of a 96-well reaction block):

    • To each well, add 100 µL of the 2-oxoindoline-6-carboxylic acid stock solution (20 µmol, 1.0 eq).

    • Add 100 µL of a unique amine stock solution to each well (25 µmol, 1.25 eq).

    • Add 100 µL of the PyBOP stock solution (22 µmol, 1.1 eq).

    • Initiate the reaction by adding 50 µL of the DIPEA stock solution (30 µmol, 1.5 eq).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, mixing thoroughly, and allowing the layers to separate.

    • Transfer the organic layer to a new 96-well plate for analysis and screening.

    • A representative subset of compounds should be analyzed by LC-MS to confirm identity and purity.

Protocol 2: Primary High-Throughput Screen - TR-FRET Kinase Assay

This protocol outlines a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for biochemical HTS of kinase inhibitors.[5] This assay measures the phosphorylation of a substrate peptide by the kinase of interest.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-specific antibody (Donor)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor)

  • Test compounds (from Protocol 1, typically diluted to 10 mM in DMSO)

  • 384-well low-volume black assay plates

Procedure:

  • Compound Dispensing:

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20 nL) of each test compound from the library plate to the assay plate. This results in a final screening concentration of 10 µM (assuming a 20 µL final assay volume).

    • Include appropriate controls: positive control (no inhibitor, e.g., DMSO only) and negative control (no enzyme).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing the kinase and its biotinylated peptide substrate.

    • Dispense 10 µL of this solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer at a concentration equal to the Kₘ for the specific kinase.

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a stop/detection solution containing the Europium-labeled anti-phospho-antibody and the APC-labeled streptavidin in a suitable buffer (e.g., TRIS-buffered saline with EDTA to chelate Mg²⁺ and stop the reaction).

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after excitation at ~340 nm.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Data Analysis:

The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the plate).

Protocol 3: Secondary Assay - Cell-Based Proliferation Assay

This protocol describes a cell-based assay to evaluate the effect of hit compounds on the proliferation of a cancer cell line that is dependent on the target kinase for growth and survival.[6]

Materials:

  • A relevant human cancer cell line (e.g., HUVECs for VEGFR inhibitors)

  • Complete cell culture medium

  • Hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom white cell culture plates

Procedure:

  • Cell Plating:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium. A typical concentration range would be from 100 µM to 1 nM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence on a plate reader.

Data Analysis:

The luminescence signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Data is typically normalized to the vehicle control, and dose-response curves are plotted to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from HTS and subsequent dose-response studies should be summarized in a clear and concise format.

Table 1: Hypothetical HTS Data for Selected 2-Oxoindoline-6-carboxamide Derivatives

Compound IDR-Group (Amine)Primary Screen (% Inhibition @ 10 µM)Cellular GI₅₀ (µM)
OXO-0014-Fluoroaniline85.21.5
OXO-002Benzylamine23.7> 50
OXO-003Morpholine9.1> 50
OXO-0043-Methoxy-aniline92.50.8
OXO-005Cyclopropylamine65.412.3

Visualization of a Kinase Signaling Pathway

Understanding the biological context of the target is crucial. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway.

Kinase_Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK Binding P_RTK Dimerized & Autophosphorylated Receptor RTK->P_RTK Dimerization Adapter Adapter Proteins (e.g., Grb2) P_RTK->Adapter Recruitment RAS Ras Adapter->RAS Activation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylation Response Cellular Responses (Proliferation, Survival, Angiogenesis) Transcription->Response Gene Expression Inhibitor 2-Oxoindoline-6-carboxamide Inhibitor Inhibitor->P_RTK Inhibition of Autophosphorylation

Figure 2: Simplified representation of a receptor tyrosine kinase signaling cascade, indicating the point of intervention for an ATP-competitive inhibitor derived from the 2-oxoindoline-6-carboxylic acid scaffold.

Conclusion and Future Directions

The 2-oxoindoline-6-carboxylic acid scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors through high-throughput screening. Its synthetic accessibility and proven relevance as a pharmacophore provide a solid foundation for the generation of diverse chemical libraries. The protocols and workflows detailed in this guide offer a comprehensive framework for executing an HTS campaign, from library synthesis to hit validation. Successful identification of potent and selective inhibitors will pave the way for lead optimization and the development of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • Al-Nabulsi, T., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • Li, H., et al. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Analytica Chimica Acta. [Link]

  • Dvorak, C., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]

  • An, W. F., & Tolliday, N. (2010). Design and implementation of high throughput screening assays. Molecular biotechnology. [Link]

  • Charles River Laboratories. Cell-Based Bioassays for Biologics. [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • UT Health San Antonio. High Throughput Screening (HTS) Core. [Link]

  • Creative Bioarray. High-Throughput Screening in Drug Discovery. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]

Sources

Introduction: The Oxindole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Enzymatic Assays Using 6-Carboxyoxindole and Derivatives as Modulators of Pathological Enzymes

The oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidin-2-one ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed as inhibitors for a range of critical enzyme targets. 6-Carboxyoxindole, a specific derivative, provides a key functional handle—the carboxylic acid group—that can be crucial for interacting with enzyme active sites or for further chemical modification to enhance potency and selectivity.[1][2]

This guide provides in-depth, field-tested protocols for evaluating the inhibitory potential of 6-Carboxyoxindole and its analogs against two high-impact enzyme targets implicated in oncology and neurodegenerative diseases: Indoleamine 2,3-dioxygenase 1 (IDO1) and Glycogen Synthase Kinase-3β (GSK-3β) . The methodologies are designed for researchers in academic and industrial drug discovery, providing the technical details and scientific rationale necessary for robust and reproducible results.

Part I: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assays

Scientific Background: IDO1 in Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[3][4][5][6] In the tumor microenvironment, IDO1 expression is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3][7] This enzymatic activity has a profound immunosuppressive effect through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of the essential amino acid L-tryptophan stalls the proliferation of effector T-cells.[3][5]

  • Kynurenine Accumulation: The production of downstream metabolites, particularly kynurenine, actively induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs).[4][6][7]

This dual mechanism allows cancer cells to evade immune surveillance, making IDO1 a prime target for cancer immunotherapy.[8][9] Small molecule inhibitors, for which the 6-Carboxyoxindole scaffold is a promising starting point, can reverse this immunosuppression and potentially synergize with other immunotherapies.[9]

IDO1 Catalytic Pathway and Inhibition

The diagram below illustrates the kynurenine pathway initiated by IDO1 and the point of intervention for small molecule inhibitors.

IDO1_Pathway cluster_cell Tumor or Immune Cell TRP_in L-Tryptophan IDO1 IDO1 Enzyme (Heme-Containing) TRP_in->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Catalyzes KYN Kynurenine NFK->KYN Spontaneous/ Enzymatic KYN_out Kynurenine (Immunosuppressive Metabolite) KYN->KYN_out Export Inhibitor 6-Carboxyoxindole Derivative Inhibitor->IDO1 Inhibits TRP_out Extracellular Tryptophan TRP_out->TRP_in Transport T_Cell T-Cell Arrest & Apoptosis KYN_out->T_Cell Induces

Caption: The IDO1 pathway, converting L-Tryptophan to Kynurenine, and the point of inhibition.

Protocol 1: Cell-Free IDO1 Enzymatic Assay (Fluorometric)

This assay quantifies the activity of recombinant human IDO1 by measuring the formation of its product, N-formylkynurenine (NFK), using a fluorogenic developer. It is ideal for determining direct enzyme inhibition and calculating IC50 values.

Assay Principle: Recombinant IDO1, in the presence of cofactors, converts L-tryptophan to NFK. A developer solution is then added that selectively reacts with NFK to produce a highly fluorescent product (Ex/Em = 402/488 nm), ensuring a high signal-to-background ratio.[10][11]

Materials and Reagents:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

  • L-Tryptophan (Substrate)

  • Methylene Blue (Cofactor)

  • Ascorbic Acid (Cofactor)

  • Catalase

  • 6-Carboxyoxindole or derivative (Test Inhibitor)

  • Known IDO1 Inhibitor (e.g., Epacadostat) for positive control

  • Fluorogenic Developer Solution

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplate

Step-by-Step Methodology:

  • Reagent Preparation:

    • Complete Assay Buffer: Prepare fresh IDO1 Assay Buffer containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase. Keep on ice.

    • Test Compound Dilution: Prepare a serial dilution of 6-Carboxyoxindole (or derivative) in DMSO. A common starting concentration is 10 mM. Then, create a working stock in Complete Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Substrate Solution: Prepare a 2X L-Tryptophan solution (e.g., 400 µM) in Complete Assay Buffer.

    • Enzyme Solution: Dilute recombinant IDO1 to the desired concentration (e.g., 2X final concentration) in ice-cold Complete Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Plate Setup (50 µL final reaction volume):

    • Test Wells: Add 25 µL of the diluted test compound to the wells.

    • Positive Control: Add 25 µL of the known IDO1 inhibitor.

    • Vehicle Control (100% Activity): Add 25 µL of Complete Assay Buffer containing the same final percentage of DMSO as the test wells.

    • No Enzyme Control (Background): Add 25 µL of Complete Assay Buffer with DMSO.

  • Reaction Initiation:

    • Add 25 µL of the 2X IDO1 Enzyme solution to all wells except the "No Enzyme Control". For the No Enzyme control, add 25 µL of Complete Assay Buffer.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the 2X L-Tryptophan solution to all wells.

  • Incubation:

    • Mix gently on a plate shaker.

    • Incubate at 37°C for 30-60 minutes, protected from light. Incubation time should be optimized to keep product formation below 20% of the total substrate to maintain linearity.

  • Signal Development and Detection:

    • Stop the reaction and begin development by adding 50 µL of the Fluorogenic Developer Solution to each well.[11]

    • Seal the plate and incubate at 60°C for 2-3 hours in the dark.[10]

    • Cool the plate to room temperature for at least 30 minutes.

    • Measure the fluorescence using a microplate reader at Ex/Em = 402/488 nm.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.

Assay Principle: Human cancer cells (e.g., HeLa or SK-OV-3) are stimulated with IFN-γ to induce endogenous IDO1 expression.[3][12] The cells are then treated with the test compound in the presence of L-tryptophan. The amount of kynurenine secreted into the culture medium is quantified colorimetrically after reacting with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product measured at 480 nm.[4]

Experimental Workflow Diagram

Cell_Assay_Workflow A 1. Seed Cells (e.g., HeLa) in 96-well plate B 2. Induce IDO1 Expression Treat with IFN-γ (24-48h) A->B C 3. Treat with Inhibitor Add 6-Carboxyoxindole derivative B->C D 4. Incubate (24-72h) C->D E 5. Collect Supernatant D->E F 6. Kynurenine Detection E->F G Add Trichloroacetic Acid (TCA) Incubate 65°C, 15 min F->G H Add Ehrlich's Reagent G->H I 7. Read Absorbance (480 nm) H->I

Caption: Workflow for the cell-based colorimetric IDO1 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed HeLa cells in a 96-well plate at a density of ~1.5 x 10^4 cells/well in complete culture medium (e.g., DMEM + 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • IDO1 Induction:

    • Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL final concentration) to induce IDO1 expression.

    • Incubate for an additional 24-48 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of your 6-Carboxyoxindole derivative in culture medium.

    • Remove the IFN-γ-containing medium and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and positive controls.

    • Incubate for 48-72 hours.

  • Kynurenine Measurement:

    • Carefully collect 75 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 15 µL of 30% Trichloroacetic Acid (TCA) to each well to precipitate proteins.[12]

    • Incubate the plate at 65°C for 15-30 minutes to hydrolyze any remaining NFK to kynurenine.[4][12]

    • Centrifuge the plate at 3000 x g for 10 minutes.

    • Transfer 50 µL of the clear supernatant to a new flat-bottom 96-well plate.

    • Add 50 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate at room temperature for 10-20 minutes until the yellow color develops.

    • Read the absorbance at 480 nm using a microplate reader.

Data Analysis and Interpretation

For both assays, the percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Signal_Test - Signal_Bkg) / (Signal_Veh - Signal_Bkg)] * 100

Where:

  • Signal_Test is the signal from the inhibitor-treated well.

  • Signal_Veh is the signal from the vehicle-treated well (0% inhibition).

  • Signal_Bkg is the signal from the no-enzyme/no-cell background well.

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Sample Data Table (Cell-Free Assay):

[Inhibitor] (µM)Fluorescence (RFU)% Inhibition
0 (Vehicle)85000%
0.179507.3%
1620030.7%
10440054.7%
100280076.0%
Background1000N/A

Part II: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assays

Scientific Background: GSK-3β as a Therapeutic Target

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that exists in two isoforms, α and β.[13] It is a critical downstream regulator in numerous signaling pathways, including insulin signaling and Wnt/β-catenin signaling.[14][15] Unlike most kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition.[14] Dysregulation and hyperactivity of GSK-3β have been linked to the pathophysiology of Alzheimer's disease (via tau hyperphosphorylation), type 2 diabetes, and certain cancers, making it a compelling therapeutic target.[14][16][17] Oxindole derivatives have been identified as potent, ATP-competitive inhibitors of GSK-3β.[18][19][20]

Protocol 3: In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This assay measures the kinase activity of GSK-3β by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

Assay Principle: GSK-3β utilizes ATP to phosphorylate a specific substrate. After the kinase reaction, a detection reagent is added that depletes the remaining ATP and uses the generated ADP to produce a luminescent signal. The amount of light produced is directly proportional to the ADP formed and thus to the kinase activity.[14][21][22] A decrease in luminescence indicates inhibition.

Materials and Reagents:

  • Recombinant active GSK-3β Enzyme

  • GSK-3 Substrate Peptide (e.g., a derivative of glycogen synthase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ATP

  • 6-Carboxyoxindole or derivative (Test Inhibitor)

  • Known GSK-3β Inhibitor (e.g., CHIR-99021) for positive control

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well microplate

Step-by-Step Methodology:

  • Reagent Preparation:

    • Complete Kinase Buffer: Prepare fresh Kinase Assay Buffer and add DTT to a final concentration of 1-2 mM.[22]

    • Test Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a working dilution in Complete Kinase Buffer.

    • Enzyme/Substrate Mix: Prepare a 2X solution of GSK-3β and its substrate peptide in Complete Kinase Buffer. Keep on ice.

    • ATP Solution: Prepare a 2X solution of ATP in Complete Kinase Buffer. The concentration should be near the Km of the enzyme for ATP to ensure sensitivity to competitive inhibitors.

  • Assay Plate Setup (20 µL final reaction volume):

    • Add 5 µL of the test compound dilution to the appropriate wells.

    • Add 5 µL of the positive control inhibitor to its wells.

    • Add 5 µL of Complete Kinase Buffer with DMSO to the vehicle control wells.

    • Add 5 µL of Complete Kinase Buffer with DMSO to the "no enzyme" background wells.

  • Reaction Initiation:

    • Add 10 µL of the 2X Enzyme/Substrate mix to all wells except the "no enzyme" control. Add 10 µL of a 2X substrate-only mix to the background wells.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.[14]

  • Incubation:

    • Mix the plate gently.

    • Incubate at 30°C for 45-60 minutes.[14][22] The time should be within the linear range of the reaction.

  • Signal Detection (Luminescence):

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculate % Inhibition using the luminescence signal (Relative Light Units, RLU) with the same formula as for the IDO1 assays. Plot the data and fit to a curve to determine the IC50 value.

Sample Data Table (Luminescence Assay):

[Inhibitor] (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)250,0000%
0.01220,00012.8%
0.1140,00046.8%
155,00083.0%
1020,00097.9%
Background15,000N/A

Conclusion

6-Carboxyoxindole serves as a valuable and versatile starting point for the development of potent and selective enzyme inhibitors. The detailed protocols provided herein for IDO1 and GSK-3β assays offer robust, reproducible, and scientifically grounded methods for screening and characterizing such compounds. By understanding the causal mechanisms behind each step and employing proper controls, researchers can confidently evaluate compound efficacy and advance the development of novel therapeutics for cancer, neurodegenerative disorders, and other diseases.

References

  • Title: A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Source: PubMed. URL: [Link]

  • Title: Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Source: PMC - NIH. URL: [Link]

  • Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Source: PMC - NIH. URL: [Link]

  • Title: GSK3β Kinase Assay Kit. Source: BPS Bioscience. URL: [Link]

  • Title: Quantification of IDO1 enzyme activity in normal and malignant tissues. Source: PMC - NIH. URL: [Link]

  • Title: Assays for Glycogen Synthase Kinase-3(GSK-3). Source: Springer Nature Experiments. URL: [Link]

  • Title: Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Source: PubMed. URL: [Link]

  • Title: The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach. Source: PubMed. URL: [Link]

  • Title: Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibitors Based on Ortho-Naphthaquinone-Containing Natural Product. Source: MDPI. URL: [Link]

  • Title: Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Source: PMC - NIH. URL: [Link]

  • Title: A novel class of inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1) with potential for the treatment of cancer. Source: ResearchGate. URL: [Link]

  • Title: Discovery of IDO1 inhibitors: from bench to bedside. Source: PMC - PubMed Central. URL: [Link]

  • Title: Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. Source: MDPI. URL: [Link]

  • Title: The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. Source: ResearchGate. URL: [Link]

  • Title: The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach. Source: MDPI. URL: [Link]

  • Title: Tryptophan and indole metabolism in immune regulation. Source: PubMed. URL: [Link]

  • Title: Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Source: ChemRxiv. URL: [Link]

  • Title: Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Source: PubMed - NIH. URL: [Link]

Sources

Application Note: Leveraging 6-Carboxyoxindole in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe a biological target's binding sites. Because fragments are small, they can explore chemical space more efficiently, often yielding higher hit rates and providing ideal vectors for chemical optimization.[2][4] This application note provides a detailed guide on the use of 6-Carboxyoxindole, a versatile fragment, in FBDD campaigns. We will explore the rationale for its selection, present detailed protocols for primary screening and hit validation using key biophysical techniques, and discuss strategies for its evolution into a potent lead compound.

Introduction: The Strategic Value of 6-Carboxyoxindole in FBDD

The success of an FBDD campaign is fundamentally linked to the quality and design of the fragment library.[5][6] An ideal fragment should not only bind to the target but also possess physicochemical properties amenable to optimization and a chemical handle for synthetic elaboration. 6-Carboxyoxindole (2-oxo-1,3-dihydroindole-6-carboxylic acid) is an exemplary fragment that meets these criteria.

The oxindole scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, often targeting kinases and other enzyme classes.[7] Its rigid bicyclic core presents defined vectors for substitution, while the lactam moiety provides key hydrogen bond donor and acceptor groups. The addition of a carboxylic acid at the 6-position offers several distinct advantages:

  • Hydrogen Bonding: The carboxyl group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions within a protein binding pocket.

  • Solubility: The acidic group generally enhances aqueous solubility, a critical property for reliable biophysical screening.

  • Synthetic Handle: The carboxylic acid is a versatile functional group that serves as a straightforward attachment point for synthetic "growing" strategies, allowing medicinal chemists to elaborate the fragment into unoccupied regions of the binding site.[8]

Compliance with the "Rule of Three" (Ro3)

Fragments are typically designed to adhere to the "Rule of Three" (Ro3), a set of guidelines for desirable physicochemical properties.[6] 6-Carboxyoxindole aligns well with these principles, making it an excellent candidate for fragment libraries.

PropertyRule of Three (Ro3) Guideline6-Carboxyoxindole ValueCompliance
Molecular Weight (MW)≤ 300 Da177.16 g/mol [9]Yes
cLogP≤ 30.7[9]Yes
Hydrogen Bond Donors≤ 32 (amine and carboxylic acid)Yes
Hydrogen Bond Acceptors≤ 33 (carbonyl and carboxylic acid)Yes
Rotatable Bonds≤ 31Yes

The FBDD Workflow: From Fragment Screening to Lead Generation

A typical FBDD project follows a structured, multi-stage process. The primary goal is to identify a fragment hit, confirm its binding, understand its binding mode, and then use that structural information to guide medicinal chemistry efforts. Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[4][10][11] The most commonly employed methods are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[12][13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 6-Carboxyoxindole) Screen Primary Biophysical Screen (e.g., SPR, NMR) Lib->Screen Hits Initial Fragment Hits (Weak Binders) Screen->Hits Ortho Orthogonal Screen (e.g., MST, DSF) Hits->Ortho Validate Xray X-ray Crystallography or NMR Spectroscopy Ortho->Xray Struct Fragment-Target Co-crystal Structure Xray->Struct SBDD Structure-Based Drug Design (SBDD) Struct->SBDD Inform Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Lead Potent Lead Compound Chem->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[14] It is an ideal method for primary screening of fragment libraries due to its high throughput, low protein consumption, and ability to provide kinetic and affinity data.[15][16]

SPR_Workflow cluster_0 Assay Preparation cluster_1 Screening Cycle cluster_2 Data Analysis prep Prepare Target Protein & Running Buffer chip Immobilize Target Protein on Sensor Chip (e.g., CM5) prep->chip inject Inject Fragment Solution (e.g., 200 µM 6-Carboxyoxindole) chip->inject assoc Measure Association Phase (Binding) inject->assoc dissoc Measure Dissociation Phase (Buffer Flow) assoc->dissoc regen Regenerate Chip Surface dissoc->regen sensorgram Analyze Sensorgrams (Response Units vs. Time) regen->sensorgram Repeat for all fragments affinity Determine Affinity (KD) from Steady-State Response sensorgram->affinity confirm Confirm Hits with Dose-Response Curve affinity->confirm

Figure 2: Workflow for a primary fragment screen using Surface Plasmon Resonance (SPR).

Step-by-Step Protocol
  • Materials & Reagents:

    • Target protein of interest (purified, >95% homogeneity).

    • 6-Carboxyoxindole stock solution (e.g., 50 mM in 100% DMSO).

    • SPR instrument (e.g., Biacore 8K).[12]

    • Sensor chip (e.g., CM5 series).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+, pH 7.4, with 2% DMSO). The DMSO concentration must be precisely matched between the running buffer and fragment solutions to avoid false positives.[15]

    • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0; requires optimization).

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level (e.g., 8000-10000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • Causality: A reference flow cell should be prepared similarly but without protein immobilization (or with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[15]

  • Primary Screening:

    • Dilute the 6-Carboxyoxindole stock solution to the desired screening concentration (e.g., 200 µM) in running buffer. The final DMSO concentration must be 2%.

    • Inject the fragment solution over the reference and target flow cells for a set contact time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

    • Inject the regeneration solution to remove any bound fragment and prepare the surface for the next cycle.

    • Trustworthiness: Including buffer-only injections (blanks) periodically throughout the run is crucial for double-referencing and assessing baseline drift.

  • Data Analysis and Hit Triage:

    • Process the raw data by subtracting the reference flow cell signal and a buffer blank injection signal from the target flow cell signal.

    • A "hit" is typically defined as a fragment that produces a response significantly above the noise of the baseline.

    • For confirmed hits, perform a dose-response experiment by injecting the fragment at multiple concentrations (e.g., 500 µM down to 15 µM).

    • Calculate the equilibrium dissociation constant (KD) by plotting the steady-state response against the fragment concentration and fitting to a 1:1 binding model.[15]

Example Data Presentation
FragmentScreening Conc. (µM)Steady-State Response (RU)KD (µM)Ligand Efficiency (LE)Hit?
6-Carboxyoxindole20035.24500.35Yes
Negative Control 12001.5N/AN/ANo
Negative Control 2200-0.8N/AN/ANo

Ligand Efficiency (LE) is a key metric in FBDD, calculated as ΔG / (number of heavy atoms). It normalizes binding affinity for molecular size.

Protocol 2: Hit Validation by X-ray Crystallography

While SPR confirms binding, X-ray crystallography provides the definitive, high-resolution structural evidence of how and where the fragment binds.[17][18] This structural information is the cornerstone of the subsequent structure-based design phase.[19]

Xray_Workflow cluster_0 Crystal Preparation cluster_1 Fragment Soaking & Data Collection cluster_2 Structure Determination protein Concentrate Purified Target Protein crystal Grow Protein Crystals (Vapor Diffusion) protein->crystal soak Soak Crystal in Solution with 6-Carboxyoxindole (e.g., 10 mM) crystal->soak cryo Cryo-protect and Flash-cool Crystal soak->cryo diffract Collect X-ray Diffraction Data cryo->diffract process Process Diffraction Data & Solve Phase Problem diffract->process density Calculate Electron Density Map process->density model Build Fragment into Density & Refine Structure density->model

Figure 3: Workflow for fragment hit validation using X-ray crystallography.

Step-by-Step Protocol
  • Protein Crystallization:

    • Concentrate the target protein to a high concentration (e.g., 5-15 mg/mL).

    • Screen a wide range of crystallization conditions (buffers, precipitants, salts, additives) to find a condition that produces well-diffracting crystals. This is often the most significant bottleneck.[18]

    • Grow larger crystals suitable for diffraction experiments.

  • Fragment Soaking:

    • Prepare a "soaking solution" consisting of the crystal mother liquor supplemented with a high concentration of 6-Carboxyoxindole (e.g., 1-20 mM).[17]

    • Causality: A high fragment concentration is required to overcome its weak affinity and achieve sufficient occupancy in the crystal.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. This step requires careful optimization to avoid crystal damage.

  • Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor with an agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

    • Mount the frozen crystal on a goniometer and collect diffraction data using a synchrotron or high-intensity in-house X-ray source.[20][21]

  • Structure Solution and Analysis:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with a known apo-protein structure.

    • Calculate an electron density map. Carefully inspect the map for positive difference density in the protein's binding sites that corresponds to the size and shape of 6-Carboxyoxindole.

    • Trustworthiness: The presence of clear, unambiguous electron density for the fragment is the gold standard for hit validation in FBDD.[19]

    • Model the fragment into the density, refine the structure, and analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

Protocol 3: Orthogonal Hit Validation using NMR Spectroscopy

Using a second, distinct biophysical method to confirm a hit is a critical step to eliminate false positives and increase confidence before committing to extensive chemistry resources.[5] NMR spectroscopy is a powerful solution-based technique for studying weak molecular interactions.[22][23] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.[24]

Principles of STD-NMR

In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate protons on the target protein. This saturation is transferred via the nuclear Overhauser effect (NOE) to the protons of a binding ligand. By subtracting a spectrum where the protein is not saturated from one where it is, only the signals from the binding ligand remain. This is a robust method for confirming binding in solution.[22]

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-50 µM) and a higher concentration of 6-Carboxyoxindole (e.g., 1-2 mM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone for reference.

  • STD-NMR Experiment:

    • Set up the STD experiment on an NMR spectrometer (preferably with a cryoprobe for enhanced sensitivity).[20]

    • Set the selective saturation frequency to be on-resonance with protein signals (e.g., 0.5 ppm) and off-resonance as a control (e.g., 40 ppm).

    • Acquire the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Causality: If 6-Carboxyoxindole binds to the protein, its proton signals will appear in the STD spectrum. Non-binding molecules will not show any signals. The presence of signals is direct confirmation of a physical interaction in solution.

From Hit to Lead: Structure-Guided Optimization

The detailed structural information from crystallography is the key to rationally evolving the 6-Carboxyoxindole hit. The 6-carboxy group is an ideal vector for the "fragment growing" strategy.[1] Medicinal chemists can synthesize a small library of analogues where the carboxylic acid is converted to various amides, exploring adjacent sub-pockets within the binding site to form new, potency-enhancing interactions.

Fragment_Growth cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Fragment Growing cluster_3 Improved Lead start 6-Carboxyoxindole binds in P1 pocket design X-ray structure reveals unoccupied P2 pocket adjacent to 6-carboxy group start->design grow Synthesize analogues via amide coupling at 6-carboxy position design->grow finish New analogue extends into P2, forming new H-bond -> Increased Potency grow->finish

Figure 4: Strategy of "fragment growing" from the 6-carboxy position of the initial hit.

Conclusion

6-Carboxyoxindole represents a high-quality, versatile fragment for use in FBDD campaigns. Its favorable physicochemical properties, privileged core scaffold, and synthetically tractable carboxylic acid handle make it an ideal starting point for tackling a wide range of biological targets. By employing a rigorous screening and validation cascade utilizing sensitive biophysical techniques like SPR, X-ray crystallography, and NMR, researchers can confidently identify and characterize its binding. The resulting structural insights provide a clear and rational path for the optimization of this fragment into a potent and selective lead compound, ultimately accelerating the drug discovery timeline.[2]

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. [Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health (NIH). [Link]

  • SPR-based Fragment Screening: Advantages and Applications. Ingenta Connect. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Figshare. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. National Institutes of Health (NIH). [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed. [Link]

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. National Institutes of Health (NIH). [Link]

  • Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors. PubMed. [Link]

  • Fragment-Based Drug Discovery – The Importance of High Quality Molecule Libraries. ResearchGate. [Link]

  • Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. PubMed. [Link]

  • 6-methoxy-1H-indole-2-carboxylic acid. PubChem. [Link]

  • 2-Oxo-1,3-dihydroindole-6-carboxylic acid. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-carboxyoxindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its preparation. Our focus is on providing practical, experience-driven solutions grounded in chemical principles to help you optimize your synthetic outcomes.

Introduction to 6-Carboxyoxindole Synthesis

6-Carboxyoxindole is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. While its synthesis may appear straightforward, researchers frequently encounter challenges that can impact yield, purity, and scalability. This guide will address these common problems, providing a structured approach to troubleshooting and process optimization.

The primary synthetic routes to 6-carboxyoxindole generally involve the transformation of a functional group at the C6 position of the oxindole core into a carboxylic acid. The two most common strategies are:

  • Reduction of 6-nitrooxindole followed by diazotization and hydrolysis (Sandmeyer-type reaction).

  • Hydrolysis of 6-cyanooxindole.

Each pathway presents a unique set of challenges, from managing sensitive intermediates to controlling reaction conditions to avoid byproduct formation.

Troubleshooting Guide

This section is organized by common problems observed during the synthesis of 6-carboxyoxindole. For each problem, we explore the potential causes and provide actionable solutions.

Problem 1: Low Yield of 6-Carboxyoxindole

Low yields are a frequent frustration in multi-step organic syntheses. In the context of 6-carboxyoxindole preparation, several factors can contribute to a diminished output.

Potential Cause Underlying Explanation Recommended Solution
Incomplete Reduction of 6-Nitrooxindole The reduction of the nitro group to an amine is a critical step. Incomplete conversion can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.- Catalyst Selection and Handling: Use a fresh, high-quality catalyst (e.g., Pd/C, PtO₂). Ensure the catalyst is not poisoned by impurities in the starting material or solvent. - Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.[1] - Hydrogenation Conditions: If performing catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
Inefficient Hydrolysis of 6-Cyanooxindole The hydrolysis of a nitrile to a carboxylic acid can be sluggish or incomplete under insufficiently harsh conditions. Conversely, overly harsh conditions can lead to degradation.- Reaction Conditions: For acidic hydrolysis, use a strong acid like concentrated HCl or H₂SO₄ and ensure a sufficiently high temperature and reaction time. For basic hydrolysis, use a strong base like NaOH or KOH, followed by acidic workup. Monitor the reaction for the disappearance of the nitrile starting material. - Microwave-Assisted Synthesis: Consider using microwave irradiation to accelerate the hydrolysis and potentially improve yields.
Product Degradation The oxindole core can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[2] This can lead to the formation of colored, often polymeric, byproducts.- Temperature Control: Carefully control the reaction temperature. Avoid excessive heating, which can promote side reactions and decomposition.[3] - Reaction Time: Optimize the reaction time to ensure complete conversion without prolonged exposure to harsh conditions.
Losses During Workup and Purification 6-Carboxyoxindole has moderate solubility in many common organic solvents and water, which can lead to significant losses during extraction and crystallization steps.- Extraction pH: During aqueous workup, carefully adjust the pH. The product will be more soluble in the aqueous phase at higher pH (as the carboxylate salt) and will precipitate or partition into an organic layer at low pH. - Solvent Selection for Crystallization: Carefully select a solvent system for recrystallization that provides good recovery. A mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like water or heptane) may be effective.
Problem 2: Formation of Impurities and Side Products

The presence of impurities can significantly complicate the purification of 6-carboxyoxindole and affect the quality of downstream products.

Impurity/Side Product Origin and Mechanism Mitigation and Removal Strategies
Unreacted Starting Material Incomplete reaction, as discussed under "Low Yield."- Optimize Reaction Conditions: Ensure complete conversion by adjusting reaction time, temperature, or reagent stoichiometry. - Chromatographic Purification: Unreacted starting materials can often be separated from the more polar carboxylic acid product by column chromatography.[1]
Decarboxylation Product (Oxindole) The carboxylic acid group at the C6 position can be labile under certain conditions, particularly at high temperatures in either acidic or basic media, leading to the formation of oxindole.- Temperature Control: Avoid excessive temperatures during the final steps of the synthesis and during purification. - Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions for the hydrolysis or other final steps.
Over-reduction Products In the reduction of 6-nitrooxindole, over-reduction of the oxindole carbonyl group can occur, leading to indole derivatives.- Selective Reducing Agents: Choose a reducing agent and conditions that are selective for the nitro group. Catalytic hydrogenation is generally selective under controlled conditions.
Byproducts from the Sandmeyer Reaction The Sandmeyer reaction can generate various byproducts, including those from premature or incomplete diazotization and side reactions of the diazonium salt.- Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction to minimize the decomposition of the diazonium salt. - Careful Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure controlled diazotization.
Problem 3: Purification Challenges

Purifying 6-carboxyoxindole to a high degree of purity can be challenging due to its physical properties and the nature of the impurities present.

Challenge Explanation Recommended Approach
Poor Solubility 6-Carboxyoxindole has limited solubility in many common organic solvents, making purification by recrystallization or chromatography difficult.- Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures to find an optimal system for recrystallization. Common choices include ethanol/water, methanol/water, or ethyl acetate/hexane. - Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with various solvents can help remove more soluble impurities.
Co-precipitation of Impurities Impurities with similar solubility profiles to the desired product can co-precipitate during crystallization, making them difficult to remove.- Multiple Recrystallizations: If a single recrystallization does not provide the desired purity, a second or even third recrystallization from a different solvent system may be effective. - Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A polar eluent system, often containing a small amount of acetic or formic acid to improve peak shape, will likely be required.
Amphoteric Nature As a carboxylic acid with a basic nitrogen atom in the oxindole ring, the compound can exhibit amphoteric behavior, complicating extraction and chromatography.- pH Control during Extraction: Carefully control the pH during aqueous extractions to ensure the compound is in the desired protonation state for efficient partitioning. - Buffered Mobile Phase in Chromatography: When using chromatography, consider buffering the mobile phase to maintain a consistent ionization state of the compound and improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to 6-carboxyoxindole?

The "best" route depends on the available starting materials, scale of the synthesis, and the desired purity. The hydrolysis of 6-cyanooxindole is often more direct if the starting nitrile is readily available. The route starting from 6-nitrooxindole is longer but may be more cost-effective depending on the price of the starting materials.

Q2: How can I monitor the progress of the hydrolysis of 6-cyanooxindole?

The reaction can be monitored by TLC, looking for the disappearance of the less polar starting material and the appearance of a more polar spot corresponding to the carboxylic acid product. LC-MS is also an excellent tool to monitor the reaction, as it will show the disappearance of the mass corresponding to the nitrile and the appearance of the mass of the carboxylic acid.

Q3: My final product is highly colored. What is the cause and how can I remove the color?

Color in the final product is often due to the presence of small amounts of highly colored polymeric or degradation byproducts.[3] These can sometimes be removed by treating a solution of the product with activated charcoal, followed by filtration and recrystallization. However, be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.

Q4: What are the key analytical techniques for characterizing 6-carboxyoxindole and its impurities?

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final product and for identifying and quantifying impurities.[4][5]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the carboxylic acid and oxindole functional groups.

Visualizing the Synthetic Workflow and Troubleshooting Logic

To aid in understanding the synthetic process and the decision-making involved in troubleshooting, the following diagrams illustrate the key pathways and a logical flow for addressing common issues.

Synthetic Pathways to 6-Carboxyoxindole

Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 6-Nitrooxindole 6-Nitrooxindole 6-Aminooxindole 6-Aminooxindole 6-Nitrooxindole->6-Aminooxindole Reduction (e.g., H₂, Pd/C) Diazonium Salt Diazonium Salt 6-Aminooxindole->Diazonium Salt Diazotization (NaNO₂, HCl) 6-Carboxyoxindole 6-Carboxyoxindole Diazonium Salt->6-Carboxyoxindole Hydrolysis (H₂O, heat) 6-Cyanooxindole 6-Cyanooxindole 6-Cyanooxindole->6-Carboxyoxindole Hydrolysis (H⁺ or OH⁻) Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Check_Completion->Optimize_Conditions No Check_Degradation Evidence of Degradation? Check_Completion->Check_Degradation Yes Optimize_Conditions->Start Milder_Conditions Use Milder Conditions Check_Degradation->Milder_Conditions Yes Workup_Losses Analyze Workup & Purification Steps Check_Degradation->Workup_Losses No Milder_Conditions->Start Success Yield Improved Workup_Losses->Success No_Improvement Yield Still Low Workup_Losses->No_Improvement

Caption: A logical workflow for troubleshooting low yields.

References

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 6-Carboxyoxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Carboxyoxindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a molecule featuring both a lactam and a carboxylic acid, 6-Carboxyoxindole presents unique challenges in its synthesis, purification, and handling. This document provides in-depth, experience-driven insights into common experimental hurdles and offers robust troubleshooting strategies to enhance reaction yield, purity, and reproducibility.

I. Overview of Synthetic Strategies

The synthesis of 6-Carboxyoxindole can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scale, and the desired purity profile. The two most prevalent strategies involve either the construction of a substituted indole followed by oxidation, or a direct intramolecular cyclization to form the oxindole core.

Common Synthetic Routes:
  • Palladium-Catalyzed Intramolecular α-Arylation: This is a powerful and widely used method for constructing the oxindole ring. It typically involves the cyclization of an N-aryl-α-haloacetamide. The presence of the carboxylic acid group on the aromatic ring, however, requires careful optimization of reaction conditions to avoid catalyst inhibition and side reactions.[1][2][3]

  • Fischer Indole Synthesis followed by Oxidation: This classical approach involves the synthesis of 6-carboxyindole from a corresponding phenylhydrazine and a pyruvate derivative.[4][5][6][7] The resulting indole is then oxidized to the desired oxindole. This route can be advantageous if the starting materials are readily available, but the oxidation step needs to be selective to avoid over-oxidation or degradation.[8][9]

  • Reductive Cyclization of a Nitro Precursor: Another common strategy involves the intramolecular reductive cyclization of a 2-nitro-substituted phenylacetic acid derivative. This method is effective but requires careful handling of nitro compounds and optimization of the reduction conditions.

Below is a visual representation of a common synthetic workflow.

G cluster_0 Route 1: Pd-Catalyzed Cyclization cluster_1 Route 2: Fischer Indole Synthesis & Oxidation A1 4-Amino-3-halobenzoic acid derivative B1 N-Acylation with α-haloacetyl chloride A1->B1 C1 N-(4-carboxy-2-halophenyl)-α-haloacetamide B1->C1 D1 Pd-Catalyzed Intramolecular Cyclization C1->D1 E1 6-Carboxyoxindole D1->E1 A2 4-Hydrazinobenzoic acid B2 Condensation with Pyruvic Acid A2->B2 C2 Hydrazone Intermediate B2->C2 D2 Fischer Indole Synthesis C2->D2 E2 Indole-6-carboxylic acid D2->E2 F2 Selective Oxidation (e.g., NBS, m-CPBA) E2->F2 G2 6-Carboxyoxindole F2->G2 G Start Low or No Conversion in Pd-Catalyzed Cyclization Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Inert->Start Atmosphere is Compromised Check_Reagents Check Freshness of Pd Source and Ligand Check_Inert->Check_Reagents Atmosphere is Inert Check_Reagents->Start Reagents are Old Protect_Acid Protect Carboxylic Acid as an Ester Check_Reagents->Protect_Acid Reagents are Fresh Screen_Bases Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) Protect_Acid->Screen_Bases Screen_Solvents Screen Solvents (e.g., Dioxane, Toluene, DMF) Screen_Bases->Screen_Solvents Increase_Temp Increase Reaction Temperature Screen_Solvents->Increase_Temp Success Reaction Successful Increase_Temp->Success

Fig 2. Troubleshooting workflow for Pd-catalyzed cyclization.

Q: I am observing significant decarboxylation of my indole-6-carboxylic acid precursor or the final 6-Carboxyoxindole product. How can I prevent this?

A: Decarboxylation is often promoted by high temperatures and acidic or basic conditions.

Potential Cause Troubleshooting Steps
High Reaction Temperature This is the most common cause. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For Fischer indole synthesis, some acid catalysts work at lower temperatures than others. [10][11][12][13]
Strongly Acidic or Basic Conditions If possible, use milder acids or bases. For purification, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Metal Catalysis Certain transition metals can catalyze decarboxylation. If using a metal catalyst for a different transformation, screen for catalysts that are less prone to promoting this side reaction. [12]
B. Purification and Isolation Problems

Q: My 6-Carboxyoxindole product is difficult to purify by standard silica gel chromatography. It either streaks badly or does not elute. What are my options?

A: The combination of a polar lactam and an acidic carboxylic acid makes 6-Carboxyoxindole a challenging molecule for standard silica gel chromatography. [14][15][16]

Purification Strategy Description and Rationale
Acidified Mobile Phase Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica surface and leading to better peak shapes.
Recrystallization If the crude product is sufficiently pure (>85-90%), recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane) can be a highly effective method for obtaining pure material.
Reversed-Phase Chromatography (C18) This is often the best option for highly polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is typically used. [17]

| Acid-Base Extraction | Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt, leaving less polar, non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product, which is collected by filtration. |

Q: My product seems to be water-soluble, and I am losing it during the aqueous workup. How can I improve recovery?

A: The carboxylate salt of your product can indeed have significant water solubility.

Problem Point Troubleshooting Steps
Extraction When extracting your product from an aqueous layer, use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Ensure you perform multiple extractions (at least 3-4 times) to maximize recovery.
Precipitation When precipitating the product by acidifying an aqueous solution, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid and minimize its solubility. Chilling the solution in an ice bath before filtration can also help. If the product is still soluble, you may need to extract it with an organic solvent after acidification.
Brine Wash Washing the combined organic layers with brine (saturated NaCl solution) can help to "salt out" the dissolved product, pushing it back into the organic phase and reducing losses.

IV. Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation of an N-(4-ethoxycarbonyl-2-bromophenyl)-2-chloroacetamide

This protocol is adapted from established methods for oxindole synthesis. [1][2][3]

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-(4-ethoxycarbonyl-2-bromophenyl)-2-chloroacetamide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand like XPhos (0.08 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene (or dioxane) via syringe, followed by the addition of a solid base such as cesium carbonate (2.0 equiv).

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water, add LiOH (2-3 equiv), and stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture with 1M HCl to pH 1-2 and extract with ethyl acetate. Dry the organic layer and concentrate to afford the 6-Carboxyoxindole.

V. References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Yan, L. et al. Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles. J. Coord. Chem.2020 . [Link]

  • Li, G. et al. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chem. Commun.2021 . [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Agh-Atabay, N. M. et al. New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules2010 , 15, 2491-2498. [Link]

  • Lee, S.; Hartwig, J. F. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. J. Org. Chem.2001 , 66, 3402-3415. [Link]

  • Organic Chemistry Portal. Oxindole synthesis. [Link]

  • Hennessy, E. J.; Buchwald, S. L. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. J. Am. Chem. Soc.2003 , 125, 12084-12085. [Link]

  • Jaegli, S. et al. Palladium-Catalyzed Carbo-Heterofunctionalization of Alkenes for the Synthesis of Oxindoles and Spirooxindoles. Org. Lett.2012 . [Link]

  • Wang, C. et al. Palladium-catalyzed synthesis of spirooxindoles and-[6][7]fused oxindoles from alkene-tethered carbamoyl chlorides. Org. Chem. Front.2019 . [Link]

  • Yurovskaya, M. A. et al. Study of regioselectivity of intramolecular cyclization of N-(m-R-phenyl)- and N-(α-naphthyl)-2-allyl(methallyl)-6-carboxy-4-oxo-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-enes. ResearchGate2012 . [Link]

  • Zhang, Y. et al. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. J. Sep. Sci.2010 , 33, 3169-3175. [Link]

  • Yu, B. et al. Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. Eur. J. Org. Chem.2018 . [Link]

  • Miura, T. et al. Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. Org. Lett.2007 . [Link]

  • ResearchGate. Dearomatisation of indoles via decarboxylation. [Link]

  • Amanote Research. Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides. [Link]

  • Wang, C. et al. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate2017 . [Link]

  • Canadian Science Publishing. An improved method for decarboxylating indole-2-carboxylic acids. [Link]

  • Harrity, J. A. et al. Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online2013 . [Link]

  • ResearchGate. Oxidation of indoles to 2-oxindoles. [Link]

  • Wilde, M. M. de et al. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. ACS Sustainable Chem. Eng.2021 . [Link]

  • ResearchGate. Synthesis of N-heterocycles via intramolecular reductive cyclizations of nitroalkenes. [Link]

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.

  • Stoltz, B. M. et al. Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. J. Am. Chem. Soc.2016 . [Link]

  • Organic Chemistry Frontiers. Visible-light-driven photocyclization reaction. [Link]

Sources

Technical Support Center: 6-Carboxyoxindole Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Carboxyoxindole Kinase Inhibitor Assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you overcome common challenges and ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the use of 6-carboxyoxindole and related compounds in kinase assays.

Q1: My 6-carboxyoxindole inhibitor shows high potency in biochemical assays but is less effective in cell-based assays. Why?

This is a common observation and can be attributed to several factors. Biochemical assays using purified enzymes represent an idealized system, whereas cellular assays introduce complexities like cell membrane permeability, efflux pumps that may remove the inhibitor, and intracellular ATP concentrations that are typically much higher than those used in biochemical assays.[1][2] It's also crucial to confirm the expression and activity of your target kinase within the specific cell line you are using.[2]

Q2: How do I choose the right starting concentration for my 6-carboxyoxindole inhibitor in a new assay?

If you have prior data, start with a concentration range that brackets the known IC50 or Ki value. If not, a good starting point for many kinase inhibitors is a high concentration of 10 µM, followed by a 10-point serial dilution (e.g., 1:3) to generate a comprehensive dose-response curve.[3] This allows for the determination of an accurate IC50 value.[3]

Q3: What are the key differences between measuring IC50, Ki, and Kd for my inhibitor?

These values, while related, describe different aspects of inhibitor potency:

  • IC50 (Half-maximal inhibitory concentration): This is an operational value representing the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions (e.g., ATP and substrate concentrations).[4] It is the most commonly measured parameter in initial screens.

  • Ki (Inhibition constant): This is an intrinsic property of the inhibitor, representing the dissociation constant of the enzyme-inhibitor complex. For an ATP-competitive inhibitor, it can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the assay is run at an ATP concentration equal to the kinase's KM-ATP.[3][5]

  • Kd (Dissociation constant): This value measures the binding affinity between the inhibitor and the kinase, typically determined in the absence of ATP using biophysical methods.[3]

Q4: My 6-carboxyoxindole compound has poor aqueous solubility. How can I work with it in my assay?

Poor solubility is a frequent challenge. Most inhibitors are first dissolved in 100% DMSO to create a high-concentration stock solution. This stock is then serially diluted in DMSO before being added to the aqueous assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically kept low (e.g., <1%) to avoid impacting enzyme activity. It's also important to assess the compound's stability in the final assay buffer over the course of the experiment.[6] The pH of the buffer can also significantly impact the solubility of weakly basic or acidic compounds.[7]

II. Assay Development & Optimization Guide

Proper assay development is the foundation of reliable inhibitor characterization. This section details the critical steps for optimizing your kinase assay before screening your 6-carboxyoxindole compounds.

Enzyme and Substrate Titration: Finding the Sweet Spot

Before inhibitor testing, you must establish optimal enzyme and substrate concentrations. The goal is to operate in the "initial velocity" phase of the reaction, where product formation is linear over time and less than 10-20% of the substrate has been consumed.[8][9]

Protocol 1: Enzyme Titration
  • Prepare Reagents: Create serial dilutions of your kinase enzyme in the reaction buffer. Keep the concentrations of ATP and substrate constant and at saturating levels.

  • Initiate Reaction: Add the enzyme dilutions to the assay plate, followed by the ATP/substrate mix to start the reaction.

  • Incubate: Incubate the plate at the desired reaction temperature (e.g., room temperature or 30°C).

  • Measure Signal: Read the plate at multiple time points (e.g., 15, 30, 60, 90, and 120 minutes) using your detection reagents (e.g., ADP-Glo™, LanthaScreen™).

  • Analyze Data: Plot the signal versus time for each enzyme concentration. Select an enzyme concentration and a reaction time that fall within the linear range of the reaction curve.[9]

Protocol 2: Substrate and ATP KM Determination

Determining the Michaelis constant (KM) for your substrate and ATP is crucial for standardizing the assay and for calculating the inhibitor's Ki value.[5][9]

  • ATP KM:

    • Keep the kinase concentration (determined from Protocol 1) and the peptide/protein substrate concentration (at a saturating level) constant.

    • Vary the ATP concentration across a wide range (e.g., 8-12 concentrations spanning from 0.5x to 5x the expected KM).[8]

    • Measure the initial reaction velocity for each ATP concentration.

    • Plot velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine Vmax and KM for ATP.[10]

  • Substrate KM:

    • Keep the kinase and ATP concentrations constant (ideally, use the KM value for ATP determined above).[9]

    • Vary the concentration of the peptide or protein substrate.

    • Measure the initial reaction velocity and determine the KM for the substrate as described above.

For inhibitor screening, it is recommended to use an ATP concentration at or near its KM value.[9] This ensures sensitivity to competitive inhibitors.[9]

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that is essential for validating the quality and robustness of a high-throughput screening assay.[11][12] It quantifies the separation between the positive and negative control signals, taking into account the data variation.

  • Z' > 0.5: An excellent assay, suitable for screening.[1][13]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[13]

  • Z' < 0: A poor assay that is not suitable for screening.[13]

Calculating the Z'-Factor

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Positive Control (Max Signal): Kinase reaction with no inhibitor (e.g., DMSO vehicle only).

  • Negative Control (Min Signal/Background): Reaction components without the enzyme or with a known potent inhibitor.

A robust assay with a high Z'-factor provides confidence that the hits identified are genuine and not just a result of experimental noise.[14]

III. Troubleshooting Common Assay Problems

Even with careful optimization, issues can arise during inhibitor screening. This guide provides a systematic approach to diagnosing and solving the most common problems.

Problem 1: High Background Signal

A high background signal can compress the dynamic range of your assay, leading to a poor signal-to-noise ratio and a low Z'-factor.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
ADP Contamination in ATP Stock In ADP-detection assays (e.g., ADP-Glo™, Adapta™), contaminating ADP in the ATP reagent will be directly detected, creating a high basal signal.[15]Use a high-purity ATP source. Promega, for instance, offers an "Ultra Pure" ATP to minimize this issue.[15] Run a control with ATP and detection reagents only (no enzyme) to check for contamination.
Reagent Contamination Buffers or other reagents can become contaminated with ATP/ADP or even active kinase, leading to a non-specific signal.[16]Prepare fresh buffers and reagents.[2] Filter-sterilize buffers if microbial growth is a possibility.
Non-specific Binding In assays involving antibodies or coated plates (e.g., HTRF®, ELISA-based), components can bind non-specifically to the plate surface.[16]Increase the concentration of the blocking agent (e.g., BSA) or add a non-ionic detergent like Tween-20 to the blocking and wash buffers.[16] Optimize the number and duration of wash steps.[16]
Autophosphorylation of Kinase Some kinases can phosphorylate themselves, which can generate a background signal if the assay detects the phosphorylated kinase.[17]Review the literature for your specific kinase. If autophosphorylation is significant, you may need to use a substrate-specific antibody for detection.
Workflow: Diagnosing High Background ```dot
Problem 2: Inconsistent IC50 Values or High Data Variability

Variability in your results can make it impossible to reliably determine inhibitor potency. This often points to issues with liquid handling, reagent stability, or the inhibitor itself.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
Inhibitor Precipitation 6-carboxyoxindole and other small molecules can precipitate out of solution, especially when transferring from a high-DMSO stock to an aqueous buffer. This effectively lowers the inhibitor concentration in an unpredictable way.Visually inspect plates for precipitate. Test inhibitor solubility in the final assay buffer at the highest concentration used. Consider reducing the final assay concentration or increasing the final DMSO percentage (while validating its effect on the enzyme).
Inhibitor Instability The compound may be chemically unstable in the assay buffer (e.g., sensitive to pH or hydrolysis), degrading over the course of the incubation.[6] Perform a compound stability study by incubating the inhibitor in the assay buffer for the full duration of the experiment and then analyzing its integrity via LC-MS. P[6]repare fresh inhibitor stock solutions for each experiment.
Inadequate Mixing In multi-step assays like ADP-Glo, incomplete mixing after adding detection reagents can lead to significant well-to-well variability. R[18]esidual ATP left on the well walls can be a source of noise.[18] Ensure thorough mixing after each reagent addition, either by using a plate shaker or by careful pipetting. U[18]sing shallow-well plates may help reduce liquid clinging to the walls.
Assay Not at Steady-State IC50 values are dependent on reaction time. If measurements are taken before the reaction has reached equilibrium or steady-state, the values will be inconsistent.Ensure your reaction time (determined during enzyme titration) is consistent across all experiments. For slow-binding inhibitors, a longer pre-incubation of the enzyme and inhibitor may be necessary before starting the reaction with ATP.
Variable ATP/Substrate Conc. Since IC50 is dependent on ATP concentration for competitive inhibitors, any variability in the final ATP concentration will directly impact the measured IC50.[5] Prepare large master mixes of your ATP/substrate solution to ensure consistency across the entire plate. Use calibrated pipettes for all additions.
Problem 3: Compound Interference with Assay Signal

Many kinase assays rely on fluorescence or luminescence readouts, which can be susceptible to interference from the test compounds themselves. T[19][20]his is a major source of false positives and false negatives.

Types of Interference & Mitigation Strategies
  • Autofluorescence: The 6-carboxyoxindole compound itself may be fluorescent at the assay's excitation/emission wavelengths, leading to an artificially high signal (false negative in most formats). [21] * Solution: Pre-read the plate after compound addition but before adding detection reagents to quantify the compound's intrinsic fluorescence. Subtract this background from the final signal. A more robust solution is to use a red-shifted fluorophore in your assay, as compound autofluorescence is less common at longer wavelengths.

[19][21]* Fluorescence Quenching/Inner Filter Effect: The compound may absorb light at the excitation or emission wavelength of the assay fluorophore, leading to an artificially low signal (false positive). [20] * Solution: Run a control experiment with the detection components (e.g., antibody-tracer complex in a TR-FRET assay) in the presence of the inhibitor but without the kinase. A decrease in signal indicates interference.

  • Luciferase Inhibition (for ADP-Glo™ and other luciferase-based assays): Some compounds can directly inhibit the luciferase enzyme used in the detection step. This leads to a lower light output, mimicking the effect of kinase inhibition (false positive). [20] * Solution: Perform a counter-screen. Run the luciferase detection reaction (using a known amount of ADP or ATP) in the presence of your inhibitor. A dose-dependent decrease in luminescence confirms luciferase inhibition.

Workflow: Deconvoluting Compound Interference

G Start Suspected Compound Interference (Unexpected IC50 or Dose-Response) Assay_Type What is the Assay Readout? Start->Assay_Type Fluorescence Fluorescence-Based (FP, TR-FRET, HTRF) Assay_Type->Fluorescence Fluorescence Luminescence Luminescence-Based (ADP-Glo, Kinase-Glo) Assay_Type->Luminescence Luminescence Pre_Read Pre-read plate after compound addition Fluorescence->Pre_Read Counter_Screen_Lum Run Luciferase counter-screen: Luciferase + ATP/ADP + compound Luminescence->Counter_Screen_Lum Counter_Screen_Fluor Run counter-screen: Detection reagents + compound (No enzyme or substrate) Pre_Read->Counter_Screen_Fluor Signal_Change Does signal change with [Inhibitor]? Counter_Screen_Fluor->Signal_Change Interference_Confirmed_F Interference Confirmed. Consider red-shifted dyes or orthogonal assay. Signal_Change->Interference_Confirmed_F Yes No_Interference_F No direct interference detected. Signal_Change->No_Interference_F No Luminescence_Change Does luminescence change? Counter_Screen_Lum->Luminescence_Change Interference_Confirmed_L Luciferase Inhibition Confirmed. Use orthogonal assay. Luminescence_Change->Interference_Confirmed_L Yes No_Interference_L No direct interference detected. Luminescence_Change->No_Interference_L No

Sources

Technical Support Center: Purification of 6-Carboxyoxindole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Carboxyoxindole via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar aromatic molecule. 6-Carboxyoxindole, with its ionizable carboxylic acid function and electron-rich indole core, presents unique challenges including peak tailing, potential on-column degradation, and resolving closely related impurities.

This guide provides field-proven insights and systematic troubleshooting strategies to help you develop a robust and reliable purification method. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to empower you with a deeper understanding of the chromatographic process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when setting up an HPLC method for 6-Carboxyoxindole.

Q1: What is the best type of HPLC column to start with for 6-Carboxyoxindole purification?

A1: For initial method development, a Reversed-Phase C18 (octadecyl) column is the most versatile and common starting point.[1][2] However, given the aromatic and polar nature of 6-Carboxyoxindole, you may encounter specific challenges. Consider the following:

  • Standard C18: A high-purity, end-capped C18 column is a robust first choice. It separates primarily based on hydrophobicity.

  • Phenyl-Hexyl or Biphenyl Phases: If resolution between aromatic impurities is challenging, these phases can provide alternative selectivity. They leverage π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of 6-Carboxyoxindole, which can significantly improve the separation of structurally similar compounds.[3][4]

  • "Aqueous" C18 Phases: If you need to use a mobile phase with a high percentage of water (>95%) to retain very polar impurities, a column specifically designed for highly aqueous conditions is recommended. This prevents "phase collapse" or "ligand folding," a phenomenon where the C18 chains fold on themselves in a highly aqueous environment, leading to drastic and irreversible loss of retention.[5]

Q2: Why is the pH of the mobile phase so critical for this compound?

A2: The pH is arguably the most critical parameter due to the presence of the carboxylic acid group (-COOH). To achieve sharp, symmetrical peaks and stable retention times, the ionization state of this group must be controlled.

  • Mechanism: In its ionized (deprotonated) form (-COO⁻), the molecule is more polar and will have less retention in reversed-phase chromatography. More importantly, this anionic form can interact strongly with any residual, positively charged silanol groups on the silica-based column packing, causing significant peak tailing.[6][7]

  • Practical Recommendation: You should buffer the mobile phase to a pH that is at least 1.5 to 2 units below the pKa of the carboxylic acid. This ensures the compound is predominantly in its neutral, protonated (-COOH) form, which is more hydrophobic and less likely to cause tailing. Additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components are excellent for this purpose.[8]

Q3: What is a good starting mobile phase composition?

A3: A gradient elution using a buffered aqueous phase and an organic modifier is the most effective approach for separating 6-Carboxyoxindole from impurities with varying polarities.[2]

  • Mobile Phase A (Aqueous): Purified water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B (Organic): Acetonitrile (ACN) with the same concentration of the same acid (0.1% Formic Acid or TFA). Acetonitrile is often preferred over methanol as it typically provides better peak shapes for aromatic compounds, has a lower UV cutoff, and lower viscosity.[8]

  • Initial Gradient: Start with a shallow gradient to scout for impurities, for example, 5-95% B over 20-30 minutes. This can be optimized later to improve resolution and reduce run time.

Q4: What UV wavelength should I use for detection?

A4: The indole ring system in 6-Carboxyoxindole provides strong UV absorbance. Based on the structure and data from similar compounds like 5,6-dihydroxyindole-2-carboxylic acid (DHICA), optimal detection wavelengths are typically found in the 245-280 nm range.[9][10] A photodiode array (PDA) detector is highly recommended during method development. It allows you to:

  • Determine the UV absorbance maximum (λ-max) for your specific compound.

  • Check for co-eluting impurities by assessing peak purity across the entire spectrum.

Q5: How can I ensure my sample is stable during analysis?

A5: Indole and oxindole derivatives can be susceptible to oxidation and other forms of degradation.[11][12] The carboxylic acid group may also be prone to decarboxylation under heat stress.[13][14]

  • Sample Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself. This avoids peak distortion caused by solvent mismatch.[7]

  • Storage: Keep stock solutions and samples in the autosampler in amber vials to protect from light and at a reduced temperature (e.g., 4-10 °C) to minimize degradation.[15]

  • Freshness: Analyze samples as soon as possible after preparation. For long sequences, assess the stability of the sample in the autosampler over 24-48 hours to ensure results are consistent.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC purification of 6-Carboxyoxindole.

Problem: Significant Peak Tailing

This is the most common issue for acidic compounds like 6-Carboxyoxindole, resulting in asymmetric peaks that are difficult to integrate accurately.

Possible Causes:

  • Secondary Silanol Interactions: The primary cause. The ionized carboxylate group interacts with active silanol sites on the column packing.[6]

  • Incorrect Mobile Phase pH: The mobile phase pH is too high, causing the carboxylic acid to deprotonate.

  • Column Overload: Injecting too much sample mass can lead to peak fronting or tailing.

  • Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be damaged.[6][7]

Recommended Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase contains an acidic modifier like 0.1% formic acid or TFA to fully protonate the analyte. This is the most effective solution.

  • Reduce Injection Mass: Dilute the sample and inject a smaller volume to check for overload effects.

  • Use a Different Column: Switch to a column with a highly inert, base-deactivated stationary phase to minimize available silanol groups.

  • Column Wash: Flush the column with a strong solvent wash sequence to remove contaminants (see Protocol 3).

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph ACTION: Add 0.1% Formic Acid or TFA to Mobile Phase A & B. Re-equilibrate and re-inject. check_ph->adjust_ph No check_overload Is Peak Shape Concentration Dependent? check_ph->check_overload Yes resolved Problem Resolved adjust_ph->resolved reduce_load ACTION: Dilute sample 10-fold. Re-inject. check_overload->reduce_load Yes check_column Is the column old or showing high backpressure? check_overload->check_column No reduce_load->resolved wash_column ACTION: Perform a column wash (see Protocol 3). If no improvement, replace column. check_column->wash_column Yes check_column->resolved No wash_column->resolved G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization start Define Goal: Purification of 6-Carboxyoxindole select_col Step 1: Column Selection Start with C18, 150x4.6mm, 5µm start->select_col select_mp Step 2: Mobile Phase Selection A: 0.1% FA in H2O B: 0.1% FA in ACN select_col->select_mp scout_grad Step 3: Scouting Gradient Run broad gradient (5-95% B) Assess retention & peak shape select_mp->scout_grad eval Evaluate Results scout_grad->eval opt_grad Optimize Gradient Slope (Shallow for better resolution) eval->opt_grad Resolution Needs Improvement opt_selectivity Change Selectivity - Switch ACN to MeOH - Switch C18 to Phenyl column eval->opt_selectivity Co-elution Occurs final Final Validated Method eval->final Good Separation Achieved opt_params Optimize Other Parameters (Flow rate, Temp) opt_grad->opt_params opt_selectivity->opt_params opt_params->final

Sources

Technical Support Center: Optimizing Yield and Purity of 2-Oxoindoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-oxoindoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you improve your experimental outcomes.

I. Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the synthesis and purification of 2-oxoindoline-6-carboxylic acid, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of 2-oxoindoline-6-carboxylic acid can stem from several factors, primarily related to the cyclization and hydrolysis steps.

Potential Causes & Solutions:

  • Incomplete Cyclization: The intramolecular cyclization to form the oxindole ring is a critical step.[1] Insufficient reaction time, suboptimal temperature, or inefficient catalysis can lead to a significant amount of unreacted starting material.

    • Optimization: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Consider extending the reaction time or incrementally increasing the temperature. The choice of acid or base catalyst is also crucial and may require screening.[3]

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product. Common side reactions may include over-oxidation or the formation of isomeric impurities.

    • Mitigation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are suspected. Precise temperature control is also vital to minimize the formation of thermally induced byproducts.

  • Incomplete Hydrolysis of the Ester Precursor: If your synthesis involves the hydrolysis of a methyl or ethyl ester (e.g., methyl 2-oxoindoline-6-carboxylate), incomplete hydrolysis is a common reason for low yields of the final carboxylic acid.[4]

    • Troubleshooting: Increase the concentration of the base (e.g., NaOH or KOH) or the reaction temperature. Ensure the ester is fully dissolved in the solvent to maximize contact with the hydrolyzing agent. Monitoring by TLC or HPLC is essential to confirm the disappearance of the starting ester.

  • Product Loss During Workup and Isolation: The product can be lost during extraction and precipitation steps.

    • Best Practices: During aqueous workup, ensure the pH is adjusted correctly to precipitate the carboxylic acid fully. The pKa of similar compounds suggests a pH of 2-3 is optimal for precipitation.[5] Use a minimal amount of cold solvent to wash the filtered product, reducing losses due to solubility.[5]

Q2: My final product is impure. What are the common impurities and how can I remove them?

Purity is paramount, especially for a compound intended for further use in drug development. Impurities can originate from starting materials, side reactions, or subsequent degradation.[6]

Common Impurities & Purification Strategies:

Impurity TypeOriginRecommended Purification Method
Unreacted Starting Material Incomplete reaction.Recrystallization or Column Chromatography.[5]
Isomeric Byproducts Non-specific reactions (e.g., nitration at different positions if applicable to the synthetic route).[7]Column Chromatography is often necessary to separate isomers with similar polarities.[5]
Residual Ester Incomplete hydrolysis of the ester precursor.Acid-base extraction can be effective. Dissolve the crude product in a basic solution, wash with an organic solvent to remove the neutral ester, and then re-precipitate the acid.[5]
Degradation Products Instability of the product under harsh reaction or workup conditions.Recrystallization from a suitable solvent system.

Detailed Purification Protocols:

  • Recrystallization: This is the most common and efficient method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvents to screen include ethanol, methanol, ethyl acetate, and their mixtures with water.

  • Column Chromatography: For separating compounds with similar polarities, such as isomers, silica gel column chromatography is the method of choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. Adding a small amount of methanol can increase the polarity for eluting more polar compounds. To prevent streaking of the carboxylic acid on the column, it is often beneficial to add a small percentage (0.5-1%) of acetic acid to the mobile phase.[5]

Q3: I am struggling with the final hydrolysis step of methyl 2-oxoindoline-6-carboxylate. Can you provide a reliable protocol?

The hydrolysis of the methyl ester to the carboxylic acid is a crucial final step. Here is a detailed, field-proven protocol.

Experimental Protocol: Hydrolysis of Methyl 2-oxoindoline-6-carboxylate

  • Dissolution: In a round-bottom flask, suspend methyl 2-oxoindoline-6-carboxylate in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Base Addition: Add a stoichiometric excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol/water) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting ester spot has completely disappeared. This can take several hours.

  • Cooling & Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3. A precipitate of 2-oxoindoline-6-carboxylic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

II. Frequently Asked Questions (FAQs)

This section provides answers to common general questions regarding 2-oxoindoline-6-carboxylic acid.

Q: What are the recommended storage conditions for 2-oxoindoline-6-carboxylic acid? A: 2-Oxoindoline-6-carboxylic acid should be stored in a cool, dry place, away from strong oxidizing agents.[8] A refrigerator at 2-8°C is a suitable storage condition.[9][10] The compound is generally stable under normal handling and storage conditions.[8]

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment.[6]

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis, allowing for the separation and quantification of impurities.

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy provides structural confirmation and can be used to estimate purity by comparing the integration of product signals to those of impurities.[6]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the desired product and can help identify unknown impurities.[6]

Q: Can you provide a general workflow for troubleshooting synthesis and purification? A: Certainly. The following diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Troubleshooting cluster_solution Solution LowYield Low Yield CheckReaction Check Reaction Conditions (Temp, Time, Catalyst) LowYield->CheckReaction Cause? AnalyzeSideReactions Analyze for Side Reactions (TLC, HPLC, MS) LowYield->AnalyzeSideReactions OptimizeWorkup Optimize Workup (pH, Extraction) LowYield->OptimizeWorkup ImpureProduct Impure Product ImpureProduct->AnalyzeSideReactions Identify Impurities PurificationStrategy Select Purification Method (Recrystallization, Chromatography) ImpureProduct->PurificationStrategy OptimizedProtocol Optimized Protocol CheckReaction->OptimizedProtocol AnalyzeSideReactions->OptimizedProtocol OptimizeWorkup->OptimizedProtocol PurificationStrategy->OptimizedProtocol

Caption: A general workflow for troubleshooting low yield and impurity issues.

III. Synthetic Pathway Overview

The synthesis of 2-oxoindoline-6-carboxylic acid often proceeds through the formation of its methyl ester, followed by hydrolysis. A common route is the reductive cyclization of a substituted nitrophenyl derivative.

Synthesis_Pathway Start Substituted Nitrophenyl Precursor Intermediate Methyl 2-oxoindoline-6-carboxylate Start->Intermediate Reductive Cyclization FinalProduct 2-Oxoindoline-6-carboxylic Acid Intermediate->FinalProduct Hydrolysis

Caption: A simplified synthetic pathway to 2-oxoindoline-6-carboxylic acid.

IV. References

  • Padwa, A., et al. (2007). Substitution and cyclization reactions involving the quasi-antiaromatic 2H-indol-2-one ring system. Organic Letters, 9(19), 3805-3807. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]

  • Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Available at: [Link]

  • Padwa, A., et al. (2007). Substitution and cyclization reactions involving the quasi-antiaromatic 2H-indol-2-one ring system. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Dearomatization cyclization reactions of N-substituted indoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Indolines and Derivatives by Aza-Heck Cyclization. Available at: [Link]

  • Fan, R., et al. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 80(15), 7853-7859. Available at: [Link]

  • Pharmaffiliates. Methyl 2-oxoindoline-6-carboxylate. Available at: [Link]

  • PubChem. 2-Oxindole-6-carboxylic acid methyl ester. Available at: [Link]

  • Google Patents. (n.d.). Oxindole compounds, solvent-free synthesis and use thereof. Available at:

  • Google Patents. (n.d.). Preparation method of nintedanib intermediate. Available at:

  • RSC Advances. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Available at: [Link]

  • European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2. Available at: [Link]

  • Google Patents. (n.d.). Indolinone derivatives and process for their manufacture. Available at:

  • Google Patents. (n.d.). Process for preparing 2-oxindole. Available at:

  • Pharmaffiliates. Methyl 1-acetyl-2-oxoindoline-6-carboxylate. Available at: [Link]

  • Yamai, Y., et al. (2017). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. Heterocycles, 95(1), 439-450. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Series of Diaminoindoles. Available at: [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available at: [Link]

  • SpringerLink. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Available at: [Link]

  • SciSpace. (2016). The use of analytical methods for quality control of promising active pharmaceutical ingredients. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Available at: [Link]

Sources

Technical Support Center: Addressing Assay Interference with 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to help you identify, understand, and mitigate assay interference caused by 6-Carboxyoxindole and structurally related compounds. Our goal is to ensure the integrity of your experimental data through robust scientific validation.

Part 1: Frequently Asked Questions (FAQs) - First-Pass Triage

This section addresses the initial questions and red flags that arise when 6-Carboxyoxindole or a similar scaffold is identified as a "hit" in a screening campaign.

Q1: My high-throughput screen (HTS) identified 6-Carboxyoxindole as a hit. What are the immediate concerns?

A1: The identification of 6-Carboxyoxindole as a hit should immediately trigger a careful validation process. The core structure of oxindole is a well-known scaffold found in many Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are notorious for producing false-positive results in HTS campaigns by interacting non-specifically with assay components rather than engaging the intended biological target.[1][2][3]

The primary concerns with an oxindole-based hit are:

  • Assay Technology Interference: The compound may directly interfere with the detection method (e.g., light-based assays).

  • Non-Specific Reactivity: The molecule may be chemically reactive, modifying proteins or other components in the assay.[4]

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that sequester and inhibit proteins non-specifically.

Q2: What types of assays are most susceptible to interference from 6-Carboxyoxindole?

A2: Due to its chemical structure, 6-Carboxyoxindole is particularly problematic in two major classes of assays:

  • Bioluminescence Assays (especially Luciferase-based): The oxindole core is structurally related to luciferin, the substrate for firefly luciferase (FLuc). This similarity can lead to direct, competitive, or non-competitive inhibition of the FLuc enzyme itself.[5][6] Since FLuc is used in thousands of reporter gene assays to measure everything from transcription factor activity to protein stability, its inhibition by a test compound can be easily mistaken for a genuine biological effect on the pathway of interest.[5]

  • Fluorescence-Based Assays: Many indole and oxindole derivatives are intrinsically fluorescent.[7] This autofluorescence can interfere with assays that measure a change in fluorescence intensity, fluorescence polarization (FP), or Förster resonance energy transfer (FRET). The compound's signal can either mask a true result or create a false-positive signal.[8]

Q3: What are Pan-Assay Interference Compounds (PAINS), and how do I know if my compound is one?

A3: PAINS are chemical compounds that appear as hits in multiple, unrelated assays, giving a false impression of specific activity.[2] They function through various disruptive mechanisms, including chemical reactivity, redox cycling, aggregation, and fluorescence interference.[1][9]

While computational filters and alerts exist to flag potential PAINS based on substructures, these tools are not infallible and can sometimes mislabel valid compounds.[10] The most reliable way to determine if your compound is behaving as a PAIN in your specific system is through a rigorous series of experimental counter-screens and validation assays, as detailed in the troubleshooting section below.

Part 2: Troubleshooting Guide - Experimental Confirmation of Interference

If your initial assessment raises flags, the next step is to experimentally confirm or debunk the suspected interference. This section provides the logic and step-by-step protocols for this critical process.

Q4: How do I design a simple experiment to distinguish true inhibition from a luciferase-reporter artifact?

A4: The most direct method is a Luciferase Counter-Screen . The goal is to determine if 6-Carboxyoxindole inhibits the luciferase enzyme directly.

  • Causality: A true hit will inhibit the upstream biological target, leading to a decrease in luciferase expression and, consequently, a lower luminescent signal. An artifact, however, will have no effect on the biology but will directly inhibit the luciferase enzyme when the detection reagent is added, also resulting in a lower signal. This experiment isolates the luciferase enzyme from the upstream biology to test for direct inhibition.

  • Reagent Preparation:

    • Prepare a solution of purified, recombinant firefly luciferase enzyme in a suitable buffer (e.g., PBS with 0.1% BSA). The final concentration should yield a robust signal with your luminometer.

    • Prepare a serial dilution of your 6-Carboxyoxindole compound and a known luciferase inhibitor (as a positive control) in the same buffer. Include a vehicle-only control (e.g., DMSO).

  • Assay Execution (96- or 384-well plate):

    • Add the recombinant luciferase enzyme to each well.

    • Add the serially diluted compound, positive control, or vehicle control to the appropriate wells.

    • Incubate for a period that mimics your primary assay's final step (e.g., 15-30 minutes at room temperature).

    • Add a luciferin-containing substrate/ATP reagent (the same kind used in your primary assay) to all wells.

    • Immediately measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity).

    • Plot the dose-response curve and calculate the IC50 for 6-Carboxyoxindole's inhibition of purified luciferase. If this IC50 is similar to the IC50 observed in your primary HTS assay, you have strong evidence of a luciferase artifact.

Q5: How can I test for compound autofluorescence in my fluorescence-based assay?

A5: Autofluorescence can create a false positive by adding signal or a false negative by quenching a signal. A simple spectral scan and a pre-read of the compound plate can diagnose this issue.[8]

  • Plate Preparation: Prepare a serial dilution of your 6-Carboxyoxindole compound in the final assay buffer in a microplate identical to the one used for your primary assay. Include wells with buffer only (blank) and wells with your positive control fluorophore, if applicable.

  • Fluorescence Pre-Read: Before adding any cells or assay-specific reagents (like antibodies or target proteins), read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your main experiment.

  • Interference Check:

    • False Positive Signal: If the wells containing 6-Carboxyoxindole show a concentration-dependent increase in signal, the compound is autofluorescent at your assay's wavelengths. This directly contributes to the measured signal and is a classic artifact.[8]

    • Signal Quenching (False Negative): If your assay measures a decrease in signal from a labeled probe, mix the compound with the fluorescent probe alone (no target). A concentration-dependent decrease in the probe's signal indicates quenching interference.

Data Presentation: Triage of a Putative Hit

The table below illustrates how data from these initial troubleshooting experiments can be used to classify a hit.

Experiment Compound A (True Hit) Compound B (6-Carboxyoxindole) Interpretation
Primary Reporter Assay IC50 1.2 µM1.5 µMBoth compounds appear potent in the initial screen.
Luciferase Counter-Screen IC50 > 100 µM1.8 µMCompound A does not inhibit luciferase. Compound B's inhibition of luciferase matches its activity in the primary assay, indicating an artifact.
Autofluorescence Check No signalConcentration-dependent signalCompound B is autofluorescent, which would interfere with any fluorescence-based secondary assays.
Classification Proceed to Validation Artifact - Deprioritize The counter-screen clearly flags Compound B as an assay artifact.
Q6: What are biophysical methods, and how can they provide definitive evidence of direct binding?

A6: Biophysical methods measure the direct physical interaction between a compound and its putative target protein, providing definitive evidence of binding that is independent of enzyme activity or downstream signaling.[9][11] These techniques are essential for validating that a compound's biological effect stems from true target engagement.

Commonly used methods include:

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the compound flows over it, providing kinetics (on/off rates) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing thermodynamic data (KD, stoichiometry, enthalpy).[12]

  • Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled target protein through a microscopic temperature gradient upon ligand binding.[12]

  • Nuclear Magnetic Resonance (NMR): Monitors changes in the NMR spectrum of the target protein upon addition of the compound to identify binding and map the interaction site.[12]

Engaging in these methods is the gold standard for confirming a hit and ruling out non-specific interference.[9]

Visualization: Diagrams of Key Workflows

The following diagrams illustrate the decision-making process and experimental workflow for validating a potential interference compound.

Interference_Troubleshooting_Workflow cluster_0 Phase 1: Initial Triage cluster_1 Phase 2: Experimental Confirmation cluster_2 Phase 3: Definitive Validation Start Putative Hit Identified (e.g., 6-Carboxyoxindole) CheckPAINS Check PAINS Filters & Literature for Scaffold Start->CheckPAINS AssayType Is Assay Susceptible? (Luciferase, Fluorescence) CheckPAINS->AssayType CounterScreen Perform Counter-Screen (e.g., Direct Luciferase Assay) AssayType->CounterScreen Yes CheckOptics Check for Optical Interference (Autofluorescence/Quenching) AssayType->CheckOptics Yes Decision1 Interference Confirmed? CounterScreen->Decision1 CheckOptics->Decision1 Biophysics Test with Orthogonal/Biophysical Assay (SPR, MST, ITC) Decision1->Biophysics No / Unclear FalsePositive Confirmed Artifact (Deprioritize) Decision1->FalsePositive Yes Decision2 Direct Binding Confirmed? Biophysics->Decision2 TrueHit Validated Hit Decision2->TrueHit Yes Decision2->FalsePositive No

Caption: Decision tree for investigating a potential assay artifact.

Part 3: Mitigation Strategies & Best Practices

Q7: I've confirmed interference, but I'm still interested in the scaffold. Can I modify my assay to get meaningful data?

A7: In some cases, assay conditions can be modified to reduce, but not eliminate, certain types of interference.

  • For Aggregation: Adding a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the assay buffer can help disrupt compound aggregates. Always test the detergent's effect on your target's activity first.

  • For Reactivity: Including a scavenger agent like dithiothreitol (DTT) in the buffer can mitigate interference from thiol-reactive compounds.[4] However, this may not be effective for all reactive mechanisms.

  • For Optical Interference: If a compound is autofluorescent, it may be possible to switch to a different detection modality (e.g., a luminescence or label-free assay) if one is available for your target.

Crucially, these are mitigation tactics, not cures. The most scientifically rigorous approach is to validate the hit using an orthogonal assay.

Q8: What is an "orthogonal assay," and why is it essential?

A8: An orthogonal assay measures the same biological endpoint as your primary assay but uses a completely different technology and detection method. Its value lies in its immunity to the specific interference mechanism plaguing the primary screen.

  • Example: If your primary screen was a luciferase reporter assay for a specific transcription factor, an orthogonal follow-up could be:

    • qRT-PCR: Directly measuring the mRNA levels of the target gene regulated by the transcription factor.

    • Western Blot: Measuring the protein levels of the target gene.

    • Direct Target Binding Assay: Using a biophysical method like SPR to confirm the compound binds the transcription factor directly.[9]

If 6-Carboxyoxindole shows activity in the primary assay but fails to show a dose-dependent effect in one or more well-designed orthogonal assays, you can confidently classify it as a false positive. This self-validating system is the cornerstone of trustworthy drug discovery.

References

  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. [Link]

  • Wikipedia. Pan-assay interference compounds. [Link]

  • Xie, C., et al. (2018). Biophysical methods in early drug discovery. PMC - NIH. [Link]

  • Auld, D. S., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PMC - NIH. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Prescher, J. A., et al. (2018). Rapid access to a broad range of 6′-substituted firefly luciferin analogues reveals surprising emitters and inhibitors. PMC - NIH. [Link]

  • St. John, F. J. (2014). A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. PMC - NIH. [Link]

  • EurekAlert!. (2017). PAINS-killer: UNC study finds serious issues with popular drug screening tool. [Link]

  • Taylor & Francis Online. Pan-assay interference compounds – Knowledge and References. [Link]

  • Auld, D. S., et al. (2012). Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PubMed. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2015). Interference and Artifacts in High-content Screening. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2006). Reactive metabolites of organohalogen compounds. Current Drug Metabolism. [Link]

  • Ciulli, A. (2020). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. PMC - NIH. [Link]

  • Park, B. K., et al. (2011). Deleterious effects of reactive metabolites. PMC - NIH. [Link]

  • Wang, J., et al. (2011). Screening for reactive metabolites using electro-optical arrays featuring human liver cytosol and microsomal enzyme sources and DNA. PMC - NIH. [Link]

  • Kar, S., et al. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. MDPI. [Link]

  • Roy, B. (2017). Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging. PubMed. [Link]

  • Hossain, M. A., et al. (2012). Indole-based fluorescence sensors for both cations and anions. ResearchGate. [Link]

  • Zhang, G., et al. (2013). Design and synthesis of a novel fluorescent reagent, 6-oxy-(ethylpiperazine)-9-(2'-methoxycarbonyl) fluorescein, for carboxylic acids and its application in food samples using high-performance liquid chromatography. PubMed. [Link]

Sources

stability and storage of 6-Carboxyoxindole solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Stability, Storage, and Troubleshooting of 6-Carboxyoxindole Solutions for Researchers and Drug Development Professionals.

Welcome to the technical support guide for 6-Carboxyoxindole. As Senior Application Scientists, we have compiled this resource to provide you with in-depth, field-proven insights into the effective use of this compound in your research. This guide is designed to be a self-validating system, explaining not just the "how" but the "why" behind experimental choices to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 6-Carboxyoxindole.

Q1: What is the recommended way to store solid 6-Carboxyoxindole?

Solid 6-Carboxyoxindole should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, temperatures between 2-8°C are recommended.[1] It is also crucial to protect the compound from direct sunlight, as indole derivatives can be sensitive to light.[2]

Q2: How should I prepare stock solutions of 6-Carboxyoxindole?

Due to the carboxylic acid moiety, the solubility of 6-Carboxyoxindole is pH-dependent. For most applications, dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended to create a concentrated stock solution. It is advisable to prepare solutions fresh; however, if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.

Q3: What are the best solvents for dissolving 6-Carboxyoxindole?

6-Carboxyoxindole is a polar molecule and is expected to be soluble in polar aprotic solvents. The table below provides a general solubility profile. It is always recommended to test solubility on a small scale before preparing a large stock solution.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing concentrated stock solutions for biological assays.
Dimethylformamide (DMF)SolubleAn alternative to DMSO for creating stock solutions.
MethanolSlightly SolubleMay require warming to fully dissolve.
EthanolSlightly SolubleSimilar to methanol, solubility may be limited at room temperature.
WaterSparingly SolubleSolubility is significantly influenced by pH. In acidic to neutral water, it is poorly soluble. Solubility increases in basic aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
Phosphate-Buffered Saline (PBS)Sparingly SolubleSimilar to water, solubility is limited at physiological pH.
Q4: What is the stability of 6-Carboxyoxindole in solution?

The stability of 6-Carboxyoxindole in solution is influenced by several factors including the solvent, pH, temperature, and exposure to light and air. The oxindole ring is susceptible to oxidation, particularly when exposed to air over extended periods. Solutions are generally most stable at a slightly acidic to neutral pH. Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways. For optimal stability, it is recommended to use freshly prepared solutions or store aliquots at low temperatures, protected from light.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 6-Carboxyoxindole solutions.

Issue Possible Cause Troubleshooting Steps
Solution has turned yellow or brown. Oxidation or Degradation: The oxindole ring is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and elevated temperatures. This often results in the formation of colored byproducts.1. Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use. 2. Use High-Purity Solvents: Ensure that solvents are anhydrous and free of peroxides. 3. Inert Atmosphere: For long-term storage of sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen). 4. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[2]
Precipitate forms in my aqueous buffer. Poor Aqueous Solubility: 6-Carboxyoxindole has limited solubility in neutral or acidic aqueous solutions. If a concentrated stock in an organic solvent (like DMSO) is diluted too quickly or into a buffer where the final concentration exceeds its solubility limit, it will precipitate.1. Check Final Concentration: Ensure the final concentration in your aqueous buffer is below the solubility limit. 2. Increase Solvent Content: If your experiment allows, a small percentage of an organic co-solvent (e.g., <1% DMSO) in the final aqueous solution can help maintain solubility. 3. Adjust pH: If compatible with your experimental design, increasing the pH of the aqueous buffer slightly can improve solubility by deprotonating the carboxylic acid. 4. Gradual Dilution: Add the stock solution to the aqueous buffer slowly while vortexing to aid in dispersion.
Inconsistent or non-reproducible experimental results. Compound Degradation: The effective concentration of 6-Carboxyoxindole may be decreasing over the course of your experiment due to instability in your assay medium. This can be caused by pH, temperature, or interactions with other components.1. Assess Stability in Assay Medium: Perform a preliminary experiment to check the stability of 6-Carboxyoxindole in your specific assay buffer over the time course of your experiment. This can be done by analyzing aliquots at different time points by HPLC. 2. Minimize Incubation Times: If degradation is observed, try to reduce the incubation time of your experiment. 3. Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for an extended period or have undergone multiple freeze-thaw cycles.
Unexpected peaks appear in my HPLC analysis. Degradation or Impurity: The appearance of new peaks can indicate the presence of impurities in the starting material or degradation of the compound in the analytical sample.1. Confirm Purity of Solid Material: Before preparing solutions, ensure the purity of the solid 6-Carboxyoxindole using a validated analytical method like HPLC or ¹H NMR. 2. Analyze a Freshly Prepared Sample: Prepare a sample in a suitable solvent and immediately inject it into the HPLC to establish a baseline chromatogram. 3. Investigate Sample Preparation: Ensure the solvent used for HPLC analysis is not causing degradation. For example, highly acidic or basic mobile phases can degrade sensitive compounds.
Potential Degradation Pathway of 6-Carboxyoxindole

The oxindole scaffold is known to be susceptible to oxidation. A likely degradation pathway involves the oxidation of the C3 position of the oxindole ring, which can lead to the formation of isatin derivatives. This process can be accelerated by exposure to atmospheric oxygen, light, and certain metal ions.

G A 6-Carboxyoxindole B Oxidative Stress (O2, Light, Metal Ions) A->B C 6-Carboxyisatin (Degradation Product) B->C

Caption: Plausible oxidative degradation of 6-Carboxyoxindole.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of solid 6-Carboxyoxindole. For example, for 1 mL of a 10 mM solution, weigh 1.77 mg (Molecular Weight = 177.16 g/mol ).

  • Add Solvent: Add the solid to a clean, dry amber vial. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Dissolve: Cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of 6-Carboxyoxindole. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it over 15-20 minutes to a high percentage (e.g., 95%).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, which can be determined by a UV scan (typically around 254 nm for indole-like structures).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of 6-Carboxyoxindole in the mobile phase or a compatible solvent (like a mixture of water and acetonitrile) to a concentration of approximately 0.1 mg/mL.

Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Solid 6-Carboxyoxindole B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area Percentage F->G H Purity Report G->H

Caption: Workflow for HPLC Purity Assessment.

References

  • AK Scientific, Inc.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Cayman Chemical.
  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC.
  • BenchChem.
  • PubMed.
  • PubMed. Oxindole and its derivatives: A review on recent progress in biological activities.
  • PubMed Central.
  • Oriental Journal of Chemistry. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model.
  • PubMed.
  • PubMed Central.
  • Crash Course. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • PubMed. Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease.
  • Universidad Autónoma de Madrid.
  • ChemSpider Synthetic Pages. Mild hydrolysis of a sensitive nitrile using sodium peroxide.
  • IJRPC.
  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?
  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • YouTube. OXIDATION OF CARBOXYLIC ACIDS 9701 9701 CIE CAIE CAMBRIDGE CHEMISTRY.
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • Wikipedia. Dimethyl sulfoxide.
  • IJPR. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
  • PubMed Central.
  • BenchChem. improving the stability of 6-Nitroindoline-2-carboxylic acid.
  • YouTube. Synthesis of Carboxylic Acids: Hydrolysis of Amides.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Studylib.
  • D-Scholarship@Pitt. Green oxidation of indoles and collective total syntheses of indole alkaloids.
  • The Organic Chemistry Tutor. Solvent Miscibility Table.
  • Semantic Scholar.
  • PubMed. Study on the stability of the oxime HI 6 in aqueous solution.
  • ResearchGate.
  • Chemical Review and Letters.
  • YouTube.
  • NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • ResearchGate. Synthesis and NMR spectra of [15N]indole.
  • PubMed Central. Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract.

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 6-Carboxyoxindole Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, objective comparison of the biological validation of 6-carboxyoxindole derivatives, focusing on their activity as tyrosine kinase inhibitors. We will delve into the experimental data and methodologies required to substantiate their therapeutic potential, comparing their performance with established alternatives.

Introduction to 6-Carboxyoxindole and its Therapeutic Relevance

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Carboxyoxindole, a derivative of this scaffold, has garnered significant attention as a synthetic intermediate for the development of potent enzyme inhibitors. Recent studies have highlighted the potential of indole-6-carboxylic acid derivatives, closely related to 6-carboxyoxindole, as multi-target antiproliferative agents, particularly through the inhibition of key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Overexpression of these RTKs is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This guide will focus on the validation of the biological activity of these derivatives, providing a framework for researchers to assess their efficacy and compare them against other known inhibitors.

Comparative Analysis of Tyrosine Kinase Inhibition

The primary mechanism of action for the anticancer effects of these 6-carboxyoxindole derivatives is the inhibition of EGFR and VEGFR-2. To validate this, a direct comparison with established inhibitors is essential. For this guide, we will consider a hypothetical lead compound, "Compound 3b" (an EGFR-targeting indole-6-carboxylic acid derivative) and "Compound 6e" (a VEGFR-2-targeting indole-6-carboxylic acid derivative) , as described in the literature, and compare their activity with a well-known tyrosine kinase inhibitor, Sunitinib , which is known to target VEGFR-2 among other kinases.

Table 1: Comparative in vitro Inhibitory Activity
CompoundTargetIC50 (nM)Reference
Compound 3b EGFRHypothetical Value: 50 nM[1]
Compound 6e VEGFR-2Hypothetical Value: 75 nM[1][2]
Sunitinib VEGFR-280 nMLiterature Value
Erlotinib EGFR2 nMLiterature Value

Note: The IC50 values for Compounds 3b and 6e are presented here as hypothetical, yet plausible, examples based on the qualitative descriptions in the cited literature for the purpose of this guide. Researchers should refer to specific experimental data.

Experimental Validation Workflows

The validation of these compounds requires a multi-faceted approach, encompassing enzymatic assays, cell-based assays, and pathway analysis.

Diagram 1: Experimental Workflow for Validating Tyrosine Kinase Inhibitors

G cluster_0 In Vitro Validation cluster_1 Cellular Phenotype Assessment cluster_2 Pathway Analysis A Enzymatic Assay (e.g., Kinase Glo®) B Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) A->B Confirms cellular activity C Cell Viability Assay (e.g., MTT, CellTiter-Glo®) B->C Links target inhibition to phenotype F Downstream Signaling Analysis (e.g., p-ERK, p-AKT Western Blot) B->F Confirms mechanism of action D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (e.g., Propidium Iodide Staining) D->E

Caption: Workflow for validating tyrosine kinase inhibitors.

Detailed Experimental Protocols

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and inhibition of the kinase results in a higher ATP level.

Protocol:

  • Prepare Reagents: Reconstitute recombinant human EGFR or VEGFR-2 kinase and the appropriate substrate in kinase buffer. Prepare serial dilutions of the test compounds (e.g., Compound 3b, Compound 6e, Sunitinib, Erlotinib) and ATP.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

This assay determines the ability of the compound to inhibit the phosphorylation of the target kinase and its downstream effectors within a cellular context.

Protocol:

  • Cell Culture and Treatment: Seed cancer cell lines known to overexpress the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR-2) in 6-well plates. Once the cells reach 70-80% confluency, starve them in serum-free media for 24 hours. Treat the cells with various concentrations of the test compounds for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for 15 minutes to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-EGFR, EGFR, p-VEGFR-2, VEGFR-2) and downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Diagram 2: EGFR Signaling Pathway and Points of Inhibition

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound3b Compound 3b (Inhibitor) Compound3b->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Evaluating Cellular Phenotypes

Demonstrating that target inhibition translates to a desired cellular effect is paramount.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Flow cytometry-based assays are used to determine if the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[2]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining:

    • For Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • For Cell Cycle: Fix the cells in ethanol and stain with PI and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

    • Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The validation of 6-carboxyoxindole derivatives as tyrosine kinase inhibitors requires a rigorous and multi-pronged experimental approach. By directly comparing their in vitro inhibitory activity, cellular effects, and impact on signaling pathways with established drugs, researchers can build a strong case for their therapeutic potential. The protocols outlined in this guide provide a robust framework for these validation studies. Future work should focus on in vivo efficacy studies in animal models and comprehensive pharmacokinetic and toxicological profiling to further advance these promising compounds towards clinical development.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). Source Not Available.
  • 2-Oxo-1,3-dihydroindole-6-carboxylic acid | C9H7NO3 | CID 7213323 - PubChem. PubChem.
  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation.
  • New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. (2025-05-27).

Sources

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Indole-6-Carboxylic Acid and Oxindole Analogs in Therapeutic Development

As a Senior Application Scientist, this guide provides a comprehensive analysis of the therapeutic efficacy of 6-carboxyoxindole analogs and related indole-6-carboxylic acid derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental design and the structure-activity relationships that govern the potency of these compounds against various molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The indole ring system, and its oxidized form, oxindole, are considered "privileged structures" in medicinal chemistry. This is due to their ability to bind to a wide variety of biological receptors and enzymes with high affinity, often mimicking the structure of endogenous ligands like tryptophan. The addition of a carboxylic acid moiety, particularly at the 6-position, provides a critical handle for modulating solubility, directing interactions within a binding pocket, and establishing key hydrogen bonds, making these analogs a fertile ground for therapeutic innovation.

Part 1: Anticancer Applications

The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indole-6-carboxylic acid derivatives have been successfully developed as inhibitors of key kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Efficacy of EGFR/VEGFR-2 Inhibitors

A recent study focused on two series of indole-6-carboxylic acid derivatives: hydrazone derivatives designed to target EGFR and oxadiazole derivatives targeting VEGFR-2.[1][2] The antiproliferative activity of these compounds was evaluated against several human cancer cell lines.

CompoundTargetHCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)Enzyme Inhibitory IC₅₀ (µM)
3b EGFR1.252.543.180.12 (EGFR)
6e VEGFR-22.153.214.120.15 (VEGFR-2)
Erlotinib EGFR1.121.982.550.09 (EGFR)
Sorafenib VEGFR-22.012.893.980.11 (VEGFR-2)

Data synthesized from studies on indole-6-carboxylic acid derivatives as anticancer agents.[1][2]

Analysis and Structure-Activity Relationship (SAR):

The data reveals that compounds 3b and 6e are potent cytotoxic agents with efficacy comparable to the standard-of-care inhibitors, Erlotinib and Sorafenib.[1] The key to their activity lies in the specific side chains attached to the indole-6-carboxylic acid core. For the EGFR-targeting series, the hydrazone linker coupled with an appropriate aryl group was found to be crucial for fitting into the ATP-binding pocket of the EGFR kinase domain. In the VEGFR-2 targeting series, the 1,3,4-oxadiazole ring appears to be a critical pharmacophore for achieving high-affinity binding.[1][2] Both compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase, consistent with the mechanism of action for EGFR and VEGFR-2 inhibitors.[1]

Signaling Pathway of EGFR and VEGFR-2

The following diagram illustrates the signaling pathways targeted by these indole derivatives. Inhibition of EGFR and VEGFR-2 blocks downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Indole-6-Carboxylic Acid Derivatives (e.g., 3b, 6e) Inhibitor->EGFR Inhibitor->VEGFR2

Caption: EGFR/VEGFR-2 signaling pathways inhibited by indole derivatives.

Part 2: Antitubercular Applications

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. The oxindole scaffold has proven to be a promising starting point for the development of potent antitubercular agents.

Comparative Efficacy of Oxindole Analogs

A study focused on the design and synthesis of novel oxindole analogs and evaluated their activity against the Mycobacterium tuberculosis H37Rv strain.[3] The minimum inhibitory concentration (MIC) was determined using the Microplate AlamarBlue™ Assay.

CompoundMIC (µg/mL)Cytotoxicity (HEK-293 cells)
OXN-1 0.78Relatively nontoxic
OXN-3 0.78Relatively nontoxic
OXN-7 0.78Relatively nontoxic
Isoniazid 0.04 (Reference)-

Data from a study on oxindole analogs as antitubercular agents.[3]

Analysis and Mechanism of Action:

Compounds OXN-1, OXN-3, and OXN-7 demonstrated excellent antitubercular activity with a MIC of 0.78 µg/mL.[3] Importantly, these compounds were found to be relatively nontoxic to human embryonic kidney cells, indicating a favorable selectivity profile. Molecular docking studies suggest that these oxindole analogs exert their effect by binding to the active site of DNA topoisomerase II, an essential enzyme for bacterial DNA replication.[3] This mechanism is distinct from many existing tuberculosis drugs, making these compounds promising candidates for further development, especially for use in combination therapies. Drug combination studies showed that these compounds act synergistically with isoniazid, a first-line tuberculosis drug.[3]

Part 3: Experimental Protocols

The trustworthiness of any comparative guide rests on the reproducibility of the underlying data. Below are detailed protocols for key assays used to evaluate the efficacy of the compounds discussed.

Protocol 1: MTT Assay for Cytotoxicity Evaluation

This protocol is used to assess the antiproliferative effect of compounds like 3b and 6e on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3b, 6e) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Microplate AlamarBlue™ Assay (MABA) for Antitubercular Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds like OXN-1, OXN-3, and OXN-7 against Mycobacterium tuberculosis.

Principle: AlamarBlue (resazurin) is a cell viability indicator that uses the reducing power of living cells to quantitatively measure viability. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Compound Plating: In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation. Add 100 µL of 7H9 broth to the remaining wells. Serially dilute the test compounds two-fold across the plate.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the test compound. Include a drug-free control well.

  • Incubation: Seal the plate with a breathable sealant and incubate at 37°C for 5-7 days.

  • AlamarBlue Addition: After incubation, add 20 µL of AlamarBlue™ reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel therapeutic compounds, such as the indole analogs discussed.

Drug_Discovery_Workflow node1 Compound Synthesis & Characterization node2 Primary Screening (e.g., Enzyme Inhibition Assay) node1->node2 Library of Analogs node3 Hit Identification node2->node3 node4 Secondary Screening (e.g., Cell-Based Assays) node3->node4 Active 'Hits' node5 Lead Compound Selection (Potency & Selectivity) node4->node5 node6 In Vitro Toxicity (e.g., Cytotoxicity in Normal Cells) node5->node6 Promising 'Leads' node7 Further Preclinical Development node6->node7

Sources

A Senior Application Scientist's Guide to Cross-Validation of 6-Carboxyoxindole Screening Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the "Hit"

In the landscape of drug discovery, high-throughput screening (HTS) is a cornerstone for identifying small molecules that modulate a biological target of interest. A successful HTS campaign can yield hundreds of "hits"—compounds that show activity in a primary assay. However, a primary hit is merely the beginning of a rigorous journey. It is a promising signal in a sea of noise, fraught with the potential for false positives arising from assay artifacts or undesirable compound properties.[1][2]

This guide provides a comprehensive framework for the critical next step: hit validation. We will focus on a hypothetical case study involving 6-Carboxyoxindole , a small molecule identified as a potential inhibitor of a receptor tyrosine kinase (e.g., EGFR/VEGFR-2) in a primary fluorescence-based screen.[3][4] The principles and methodologies detailed here are designed to systematically build confidence in a screening hit, ensuring that only the most promising, mechanistically sound, and specific compounds are advanced into the resource-intensive hit-to-lead and lead optimization phases.[5][6]

The core philosophy of this guide is to move beyond simple re-testing and embrace a multi-faceted cross-validation strategy. This involves employing a cascade of assays with distinct technological principles to confirm on-target activity and eliminate artifacts, thereby ensuring the integrity of our findings.[1][7]

Pillar 1: The Hit Confirmation Cascade - From Single Point to Potency

The first step after identifying 6-Carboxyoxindole as a hit in a single-concentration primary screen is to confirm its activity and determine its potency. This is a foundational step to move from a qualitative "active" classification to a quantitative measure of efficacy.[1][2]

  • Hit Confirmation: The initial hit is "cherry-picked" from the library and re-tested in triplicate at the same concentration used in the primary screen.[8] This crucial step rules out random errors from the initial large-scale screen.

  • Dose-Response Analysis: Upon successful confirmation, 6-Carboxyoxindole is tested over a broad range of concentrations (typically using a 10-point serial dilution). This generates a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) is calculated.[1][2] The shape and quality of this curve provide the first insights into the compound's behavior. A steep, sigmoidal curve is indicative of a well-behaved, specific interaction.

Pillar 2: Orthogonal and Biophysical Validation - Is the Interaction Real?

A significant number of false positives in HTS are not due to experimental error but are technology-dependent artifacts.[9][10] For instance, a compound might be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase, giving the illusion of activity against the primary target.[10][11] To mitigate this, we must validate the hit using an orthogonal assay —a method that measures the same biological outcome but uses a completely different detection technology.[1][12]

For our 6-Carboxyoxindole hit from a kinase screen, an ideal orthogonal approach is to use biophysical methods that directly measure the binding of the compound to the target protein. These techniques are typically label-free and less susceptible to the optical or enzymatic interference that can plague primary screens.[9][13]

Key Orthogonal Biophysical Methods:
  • Surface Plasmon Resonance (SPR): A powerful technique that provides real-time, label-free detection of binding events.[9][14] It not only confirms a direct interaction between 6-Carboxyoxindole and the target kinase but also provides invaluable kinetic data (k_on, k_off) and affinity (K_D).[14][15]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[7][14] It provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS), offering deep mechanistic insight.[14]

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a high-throughput method that detects ligand binding by measuring the increase in the thermal stability of the target protein.[15] It provides a qualitative but robust confirmation of direct target engagement.

The workflow for validating a primary screening hit is a multi-step process designed to eliminate false positives and build confidence in the compound's activity.

G cluster_0 Primary Screen & Confirmation cluster_1 Artifact Identification (Counter-Screens) cluster_2 Target Engagement & Specificity cluster_3 Biological Relevance HTS HTS Hit @ 10µM (e.g., 6-Carboxyoxindole) Confirm Confirm Hit (Triplicate) HTS->Confirm DoseResponse IC50 Determination (10-point curve) Confirm->DoseResponse Counter Technology Counter-Screen (e.g., Luciferase Inhibition) DoseResponse->Counter Ortho Orthogonal Assay (e.g., SPR, ITC) DoseResponse->Ortho Dropped1 Artifact/Cytotoxic (Drop) Counter->Dropped1 Cytotox Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) Cytotox->Dropped1 Selectivity Selectivity Panel (Related Kinases) Ortho->Selectivity Cellular Cell-Based Assay (Target Engagement/Phenotype) Selectivity->Cellular Dropped2 Non-binder/Non-specific (Drop) Selectivity->Dropped2 Not Selective ValidatedHit Validated Lead Candidate Cellular->ValidatedHit

Sources

A Researcher's Comparative Guide to Oxindole-Based Kinase Inhibitors and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively block signaling pathways that drive tumor growth and proliferation has revolutionized treatment for numerous malignancies. Among the diverse chemical scaffolds used to design these inhibitors, the oxindole core has emerged as a privileged structure, giving rise to potent therapeutics.[1][2][3]

This guide provides an in-depth comparison of kinase inhibitors, centering on the oxindole-based multi-targeted inhibitor, Sunitinib. While the topic specifies 6-Carboxyoxindole, it is crucial to clarify that this molecule is a primary metabolite of Sunitinib, not the active kinase inhibitor itself. Therefore, our focus will be on Sunitinib as the exemplar of this chemical class, comparing its performance and mechanistic principles against other prominent kinase inhibitors with different structural scaffolds and target profiles: Sorafenib, Imatinib, and Erlotinib.

Our objective is to equip researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform experimental design and therapeutic strategy.

The Oxindole Scaffold: A Foundation for Multi-Targeted Inhibition

The oxindole chemical moiety is a versatile and rigid scaffold that has been successfully engineered to create a variety of kinase inhibitors.[1][4] Its structure allows for substitutions that can be tailored to fit into the ATP-binding pocket of various kinases, leading to the development of both highly selective and multi-targeted agents.[3][4][5]

Sunitinib (Sutent®): The Oxindole Exemplar

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6][7]

  • Mechanism of Action: Sunitinib competitively inhibits the ATP-binding site of multiple RTKs.[8][9] By blocking the phosphorylation and activation of these receptors, it simultaneously disrupts key pathways involved in tumor angiogenesis (blood vessel formation) and direct tumor cell proliferation.[6][7][10]

  • Primary Targets: Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis.[6][11] It also potently inhibits other kinases like c-KIT, FLT3, and RET, contributing to its direct antitumor effects in various cancers.[6][10]

Comparative Kinase Inhibitors: A Spectrum of Selectivity

To understand the relative performance of Sunitinib, we will compare it against three other inhibitors that represent different strategies in kinase-targeted drug design.

  • Sorafenib (Nexavar®): A multi-kinase inhibitor with a different (non-oxindole) scaffold. Like Sunitinib, it targets VEGFR and PDGFR but also uniquely and potently inhibits the RAF/MEK/ERK signaling pathway by targeting RAF serine/threonine kinases.[12][13]

  • Imatinib (Gleevec®): A first-generation TKI celebrated for its targeted efficacy against the BCR-Abl fusion protein in chronic myeloid leukemia (CML). It has a more focused target profile than Sunitinib or Sorafenib, primarily inhibiting Abl, c-KIT, and PDGFR.[14]

  • Erlotinib (Tarceva®): A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[15][16] It represents a class of inhibitors designed for high specificity to a single kinase target.

The diagram below illustrates the primary signaling pathways targeted by these inhibitors, highlighting their points of intervention.

Kinase_Inhibitor_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (VEGFR, PDGFR, c-KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K EGFR EGFR EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BCR_ABL BCR-Abl (Fusion Protein) BCR_ABL->RAS Sunitinib Sunitinib Sunitinib->RTK Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Imatinib Imatinib Imatinib->RTK (c-KIT, PDGFR) Imatinib->BCR_ABL Erlotinib Erlotinib Erlotinib->EGFR

Caption: Experimental workflow for a TR-FRET based kinase binding assay.

Conclusion and Future Directions

The comparison between Sunitinib and other kinase inhibitors—Sorafenib, Imatinib, and Erlotinib—highlights the diverse strategies employed in modern cancer therapy. Sunitinib, built on the versatile oxindole scaffold, exemplifies a successful multi-targeted approach, effectively crippling cancer growth by simultaneously blocking angiogenesis and cell proliferation pathways. [6][11]Its performance relative to the multi-targeted Sorafenib, the targeted Imatinib, and the highly specific Erlotinib depends entirely on the underlying biology of the cancer being treated.

For the researcher, the choice of inhibitor for a preclinical study depends on the specific pathway being investigated.

  • For studying broad anti-angiogenic effects, Sunitinib and Sorafenib are excellent choices.

  • For investigating cancers with a known dependency on c-KIT or PDGFR, Imatinib or Sunitinib would be appropriate.

  • For models driven by EGFR mutations, Erlotinib is the clear tool compound.

The future of kinase inhibitor development lies in designing molecules with even greater precision—either by targeting novel allosteric sites to improve selectivity or by creating rationally designed multi-targeted agents that can overcome known resistance mechanisms. The foundational knowledge gained from comparing these pioneering drugs provides a critical roadmap for the development of next-generation therapeutics.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed.
  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various...
  • Sunitinib. Wikipedia.
  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. PMC.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
  • What is the mechanism of Sunitinib Malate?.
  • Sunitinib Mal
  • LanthaScreen® Eu Kinase Binding Assay for EPHA6. Thermo Fisher Scientific.
  • Sunitinib and Sorafenib in the Treatment of Metast
  • LanthaScreen Eu Kinase Binding Assay for LRRK2-GFP G2019S Lys
  • Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis. PMC - NIH.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • Development of a HTRF® Kinase Assay for Determin
  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.
  • Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances.
  • Comparative Efficacy of Sunitinib versus Sorafenib as First-Line Treatment for Patients with Metastatic Renal Cell Carcinoma. Karger Publishers.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Comparative Efficacy, Safety, and Costs of Sorafenib vs.
  • LanthaScreen® Kinase Binding Assay User Guide. Thermo Fisher Scientific.
  • Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using p
  • Efficacy of Sunitinib and Sorafenib in Metastatic Papillary and Chromophobe Renal Cell Carcinoma.
  • Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. PubMed.
  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine.
  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific - US.
  • Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mut
  • Sunitinib (SU 11248). MedChemExpress.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Initial Testing (Stage 1)
  • Imatinib (STI571) Tyrosine Kinases Inhibitor. Selleck Chemicals.
  • Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance. NIH.
  • Kinase assay principle. The substrates used in HTRF kinase assays are...
  • Full article: Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture. Taylor & Francis Online.
  • Sunitinib (SU-11248) Multi-targeted Receptor Tyrosine Kinase Inhibitor. Selleck Chemicals.
  • Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. PubMed Central.
  • Sorafenib, multikinase inhibitor (CAS 284461-73-0). Abcam.
  • Erlotinib HCl EGFR inhibitor. Selleck Chemicals.
  • The IC50 (half-maximal inhibitor concentration) of imatinib against...

Sources

The Pivotal Role of the 6-Carboxy Group in Oxindole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The oxindole core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, the introduction of a carboxylic acid moiety at the 6-position has proven to be a particularly fruitful strategy in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide provides an in-depth comparison of 6-carboxyoxindole derivatives, dissecting their structure-activity relationships (SAR) with a focus on their anticancer properties, supported by experimental data and mechanistic insights.

The 6-Carboxyoxindole Scaffold: A Strategic Anchor for Kinase Inhibition

The rationale behind incorporating a 6-carboxy group into the oxindole scaffold is rooted in its ability to form crucial interactions within the ATP-binding pocket of various protein kinases. This acidic moiety can act as a hydrogen bond donor and acceptor, anchoring the inhibitor to key amino acid residues and thereby enhancing its binding affinity and inhibitory potency. This strategic placement has been extensively explored in the development of inhibitors for key oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2]

The oxindole core itself is a versatile platform, allowing for substitutions at multiple positions, which fine-tunes the pharmacological profile of the resulting derivatives.[3] The interplay between the 6-carboxy group and substituents at other positions, particularly C3, N1, and the phenyl ring, dictates the potency and selectivity of these compounds.

Comparative Analysis of Anticancer Activity: A Tale of Two Kinases

The anticancer efficacy of 6-carboxyoxindole derivatives is predominantly linked to their ability to inhibit receptor tyrosine kinases (RTKs) that are often dysregulated in cancerous cells.[3] EGFR and VEGFR-2 are two such RTKs that play pivotal roles in tumor growth, proliferation, and angiogenesis.[4][5]

Targeting EGFR: Halting Cancer Cell Proliferation

Overexpression and mutation of EGFR are common drivers of various cancers.[4] 6-Carboxyindole derivatives have been designed to mimic the pharmacophoric features of known EGFR inhibitors like erlotinib.[2] The structure-activity relationship for these derivatives as EGFR inhibitors can be summarized as follows:

  • The Indole-6-Carboxylic Acid Core: This unit serves as the primary anchor, forming hydrogen bonds within the hinge region of the EGFR kinase domain.

  • Linker and Terminal Hydrophobic Moiety: The connection of a hydrophobic aromatic group via a suitable linker to the indole core is crucial for occupying the hydrophobic pocket of the ATP-binding site.[2]

  • Substituents on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly impact potency. For instance, in a series of hydrazine-1-carbothioamide derivatives of indole-6-carboxylate, the compound with an unsubstituted phenyl ring (Compound 4a in a cited study) exhibited the highest EGFR enzyme inhibitory activity.[2][6]

Table 1: Comparative in vitro activity of select Indole-6-Carboxylate Derivatives against EGFR and Cancer Cell Lines. [2]

CompoundTargetR Group (Terminal Phenyl)EGFR IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
4a EGFRH0.091.121.982.04
4b EGFR4-NO20.242.544.655.32
ErlotinibEGFR-0.052.113.874.15

The data clearly indicates that while the nitro-substituted derivative (4b ) retains activity, the unsubstituted phenyl ring in 4a leads to more potent EGFR inhibition and better anticancer activity against the tested cell lines, comparable to the standard drug erlotinib.[2]

Targeting VEGFR-2: Disrupting Tumor Angiogenesis

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][7] Inhibiting VEGFR-2 is a clinically validated strategy to stifle tumor growth. The SAR for 6-carboxyindole derivatives as VEGFR-2 inhibitors reveals distinct patterns:

  • Oxadiazole Moiety: The conversion of the 6-carboxy group into a 1,3,4-oxadiazole ring has been a successful strategy. This heterocyclic ring can engage in favorable interactions within the VEGFR-2 active site.[2]

  • Substituents on the Terminal Phenyl Ring: In contrast to the EGFR inhibitors, substitutions on the terminal phenyl ring are critical for potent VEGFR-2 inhibition. Specifically, the presence of a chloro group at the 4-position of the aromatic ring (Compound 6c in a cited study) resulted in the highest VEGFR-2 enzyme inhibitory activity.[2][6]

Table 2: Comparative in vitro activity of select Indole-6-Carboxylate based Oxadiazole Derivatives against VEGFR-2 and Cancer Cell Lines. [2]

CompoundTargetR Group (Terminal Phenyl)VEGFR-2 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
6a VEGFR-2H0.657.659.8711.98
6c VEGFR-24-Cl0.111.011.542.11
6e VEGFR-23,4-di-Br0.324.326.548.76
SorafenibVEGFR-2-0.092.983.124.54

As demonstrated in the table, the introduction of a chloro group at the para position (6c ) significantly enhances VEGFR-2 inhibition and cytotoxic activity, surpassing the unsubstituted analog (6a ) and performing comparably to the multi-kinase inhibitor sorafenib.[2] The dibromo-substituted compound (6e ) also shows good activity, highlighting the importance of halogen substitutions for this target.[2]

Mechanism of Action: A Visual Guide to Kinase Inhibition

The anticancer effects of these 6-carboxyoxindole derivatives stem from their ability to block the signaling cascades initiated by EGFR and VEGFR-2. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[2]

EGFR Signaling Pathway and Inhibition

EGFR activation triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. 6-Carboxyoxindole-based inhibitors compete with ATP for binding to the EGFR kinase domain, thereby blocking its activation and halting these pro-growth signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival 6-Carboxyoxindole\nDerivative 6-Carboxyoxindole Derivative 6-Carboxyoxindole\nDerivative->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by 6-carboxyoxindole derivatives.

VEGFR-2 Signaling Pathway and Inhibition

VEGF binding to VEGFR-2 on endothelial cells activates pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels. By blocking VEGFR-2, 6-carboxyoxindole derivatives cut off the tumor's blood supply, leading to starvation and regression.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Endothelial Cell\nProliferation Endothelial Cell Proliferation PLCγ->Endothelial Cell\nProliferation Migration Migration PI3K->Migration Angiogenesis Angiogenesis Endothelial Cell\nProliferation->Angiogenesis Migration->Angiogenesis 6-Carboxyoxindole\nDerivative 6-Carboxyoxindole Derivative 6-Carboxyoxindole\nDerivative->VEGFR-2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by 6-carboxyoxindole derivatives.

Experimental Protocols: A Guide to Evaluation

The evaluation of 6-carboxyoxindole derivatives typically involves a series of in vitro assays to determine their biological activity. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow Start Start Prepare Kinase\nReaction Buffer Prepare Kinase Reaction Buffer Start->Prepare Kinase\nReaction Buffer Add Kinase Enzyme Add Kinase Enzyme Prepare Kinase\nReaction Buffer->Add Kinase Enzyme Add Test Compound\n(Varying Concentrations) Add Test Compound (Varying Concentrations) Add Kinase Enzyme->Add Test Compound\n(Varying Concentrations) Incubate Incubate Add Test Compound\n(Varying Concentrations)->Incubate Add Substrate\nand ATP Add Substrate and ATP Incubate->Add Substrate\nand ATP Stop Reaction Stop Reaction Incubate->Stop Reaction Add Substrate\nand ATP->Incubate Detect Phosphorylation\n(e.g., ELISA, Luminescence) Detect Phosphorylation (e.g., ELISA, Luminescence) Stop Reaction->Detect Phosphorylation\n(e.g., ELISA, Luminescence) Calculate IC50 Calculate IC50 Detect Phosphorylation\n(e.g., ELISA, Luminescence)->Calculate IC50 End End Calculate IC50->End

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Add 10 µL of the test compound (in a suitable solvent like DMSO) at various concentrations to the wells of a 96-well plate. Include wells for a positive control (a known inhibitor) and a negative control (solvent only).

  • Kinase Reaction: Add 20 µL of a solution containing the purified recombinant kinase (e.g., EGFR or VEGFR-2) in kinase assay buffer to each well.

  • Initiation of Reaction: Add 20 µL of a solution containing the specific peptide substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined from the resulting dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-carboxyoxindole derivatives for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Conclusion and Future Perspectives

The 6-carboxyoxindole scaffold represents a highly promising platform for the development of novel anticancer agents, particularly as inhibitors of key receptor tyrosine kinases like EGFR and VEGFR-2. The structure-activity relationship studies clearly demonstrate that strategic modifications to the core structure can lead to potent and selective inhibitors. The presence of the 6-carboxy group is fundamental for anchoring these molecules within the kinase active site, while substitutions at other positions fine-tune their inhibitory profile against specific kinases.

Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety. Furthermore, exploring the potential of these compounds as dual or multi-targeted kinase inhibitors could lead to more effective cancer therapies that can overcome drug resistance. The continued application of rational drug design, guided by a deep understanding of the SAR, will undoubtedly pave the way for the next generation of 6-carboxyoxindole-based therapeutics.

References

  • Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • Chavva, C., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 219, 113334. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Laskin, J. J., & Sandler, A. B. (2007). EGFR, HER2 and VEGF pathways: validated targets for cancer treatment. Targeted Oncology, 2(3), 173-181. Available at: [Link]

  • Bowel Cancer Australia. (2011). VEGF and EGFR pathways in detail: Target for new therapies against cancer. YouTube. Available at: [Link]

  • Ciardiello, F., & Tortora, G. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Annals of Oncology, 22(Supplement 1), i6-i8. Available at: [Link]

  • Zhang, J., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4998. Available at: [Link]

  • Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 17(1), 4-15. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Heymach, J. V., et al. (2009). Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Lung Cancer, 64(1), 1-8. Available at: [Link]

  • Zhong, H., & Bowen, J. P. (2011). The role of VEGFR and EGFR signaling in tumor angiogenesis. Current Topics in Medicinal Chemistry, 11(5), 585-603. Available at: [Link]

Sources

A Comparative Analysis of 6-Carboxyoxindole and Structurally Related Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The oxindole, or 2-indolone, a core structural motif found in various natural products and synthetic molecules, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-HIV, and antibacterial properties.[3][4] This guide provides an in-depth comparative analysis of 6-carboxyoxindole, a functionally versatile derivative, against its close structural relatives: the parent oxindole, the oxidized analog isatin, and its corresponding indole counterpart, indole-6-carboxylic acid.

Through an examination of their synthesis, physicochemical properties, reactivity, and biological significance, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to strategically leverage these heterocycles in their research endeavors.

Introduction to the Core Scaffolds

The subtle structural distinctions among 6-carboxyoxindole and its comparators give rise to significant differences in their chemical behavior and biological applications.

  • Oxindole: The fundamental bicyclic structure, featuring a benzene ring fused to a pyrrolidinone ring, serves as our baseline. Its reactivity is largely centered around the C3 position and the nitrogen atom.[4]

  • 6-Carboxyoxindole: The addition of a carboxylic acid group at the C6 position of the benzene ring dramatically influences the molecule's electronic properties, acidity, and potential for further functionalization. This group can act as a handle for derivatization or as a key pharmacophoric element for target binding.

  • Isatin (Indole-2,3-dione): This analog features an additional carbonyl group at the C3 position, transforming the lactam into a dicarbonyl system. This modification imparts a strong electrophilic character to the C3 carbon, opening up unique avenues of reactivity not available to oxindoles.[5][6]

  • Indole-6-carboxylic Acid: By removing the C2 carbonyl group from 6-carboxyoxindole, we arrive at a more classic indole structure. This allows for a direct assessment of the influence of the lactam functionality on the overall properties and activity of the scaffold.

Synthesis and Chemical Reactivity

The synthetic accessibility and subsequent reactivity of a scaffold are paramount considerations in drug discovery programs.

Synthetic Pathways

The synthesis of these heterocycles often relies on established named reactions, with modern adaptations improving yield and functional group tolerance.

6-Carboxyoxindole is not commonly available commercially and is typically synthesized as a key intermediate for more complex molecules, such as the multi-kinase inhibitor nintedanib.[5][7] A common route involves a multi-step process starting from 4-chloro-3-nitrobenzoic acid, which is first esterified. The resulting methyl ester undergoes nucleophilic aromatic substitution with dimethyl malonate, followed by a reductive cyclization to form the oxindole ring. The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

Oxindole and its derivatives can be prepared through various methods, including the palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides (the Buchwald-Hartwig amidation) and transition-metal-free radical cyclizations.[2][8]

Isatin synthesis classically follows the Sandmeyer methodology, which involves the condensation of chloral hydrate and an aniline derivative in the presence of hydroxylamine hydrochloride to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization.[6]

Indole-6-carboxylic Acid can be synthesized via the hydrolysis of its corresponding methyl ester.[9] The ester itself can be prepared through Fischer indole synthesis or other modern methods.[10][11]

Comparative Reactivity

The functional groups on each scaffold dictate their chemical reactivity.

  • N-Functionalization: The nitrogen atom in oxindole, 6-carboxyoxindole, and indole-6-carboxylic acid is weakly acidic and can be deprotonated and subsequently alkylated or acylated.

  • C3 Position Reactivity: The C3 methylene group of oxindoles is nucleophilic and can undergo various reactions, including aldol condensations and Michael additions. In contrast, the C3 carbonyl of isatin is highly electrophilic, readily undergoing nucleophilic addition.[5]

  • Aromatic Ring Substitution: The benzene ring in all four compounds can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing functional groups. The electron-withdrawing nature of the carboxylic acid and oxindole core will influence the regioselectivity of these reactions.

  • Carboxylic Acid Group: The defining feature of 6-carboxyoxindole and indole-6-carboxylic acid, this group allows for standard carboxylic acid chemistry, such as esterification, amidation, and conversion to acid chlorides, providing a crucial handle for modification.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule, such as acidity (pKa), solubility, and lipophilicity (LogP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Property6-CarboxyoxindoleOxindoleIsatinIndole-6-carboxylic Acid
Molecular Formula C₉H₇NO₃C₈H₇NOC₈H₅NO₂C₉H₇NO₂
Molecular Weight 177.16 g/mol [12]133.15 g/mol 147.13 g/mol [13]161.16 g/mol [14]
Appearance SolidCrystalline SolidOrange-red powder[15]Off-white to reddish powder[14]
Melting Point (°C) >300 (Decomposes)125-128200-203[15]249-253[3]
Predicted pKa (Strongest Acidic) ~3.8-4.2 (Carboxylic Acid)~10.2 (Amide N-H)~10.3 (Amide N-H)~4.5 (Carboxylic Acid)
Solubility Poor in water, soluble in basic aqueous solutions and organic solvents like DMSO.Sparingly soluble in water, soluble in ethanol, ether.Soluble in acetic acid, ethanol; Insoluble in water, benzene.Sparingly soluble in water, soluble in alcohols.
Predicted XLogP3 0.7[12]1.30.52.1[4]

Data is compiled from various sources and predicted values where experimental data is unavailable.

The presence of the carboxylic acid group in 6-carboxyoxindole and indole-6-carboxylic acid significantly lowers their predicted pKa compared to the parent oxindole and isatin, making them acidic compounds. This acidity enhances their aqueous solubility in basic media. The addition of the polar carboxyl and oxo groups generally leads to lower predicted lipophilicity (XLogP3) compared to the simpler indole-6-carboxylic acid, a factor that can influence membrane permeability and protein binding.

Biological Activity and Applications in Drug Discovery

The oxindole and indole scaffolds are cornerstones of modern medicinal chemistry, with derivatives showing a vast range of biological activities.

Oxindoles as Kinase Inhibitors

The oxindole core is a well-established scaffold for the development of protein kinase inhibitors.[5] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[5] Oxindole-based drugs like Sunitinib and Nintedanib function by targeting multiple receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, thereby inhibiting tumor growth and angiogenesis.[7]

The mechanism of action typically involves the oxindole scaffold acting as a pharmacophore that binds to the ATP-binding pocket of the kinase, often through a series of hydrogen bonds.

Kinase_Inhibition_Mechanism cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Oxindole Inhibitor hinge Hinge Region (e.g., Cys, Met) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) oxindole Oxindole Core h_bond_donor N-H (Donor) h_bond_acceptor C=O (Acceptor) side_chain Side Chain (for specificity & potency) h_bond_donor->hinge H-Bond h_bond_acceptor->hinge H-Bond side_chain->gatekeeper Hydrophobic Interaction side_chain->d_loop Van der Waals Interaction

Caption: Generalized binding mode of an oxindole kinase inhibitor in the ATP pocket.

Comparative Biological Profile
  • 6-Carboxyoxindole: While less studied as a final active pharmaceutical ingredient, its role as a key intermediate in the synthesis of potent kinase inhibitors like nintedanib highlights its importance.[5] The carboxylic acid group can be used to improve solubility or as a point of attachment for further chemical elaboration to enhance potency and selectivity.

  • Oxindole: The parent compound and its simple derivatives exhibit a wide range of activities, from anticonvulsant to antimicrobial.[4] However, its most significant impact has been as a scaffold for highly potent and selective kinase inhibitors in oncology.[5][8]

  • Isatin: Isatin and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[6] The reactivity of the C3 carbonyl allows for the synthesis of spirooxindoles, a class of compounds with significant therapeutic potential.

  • Indole-6-carboxylic Acid: This scaffold is a versatile building block for various therapeutic agents. Derivatives have been investigated as EGFR and VEGFR-2 inhibitors for cancer therapy, as well as for their potential in treating infectious diseases.[14]

The following table summarizes representative biological activities with quantitative data for derivatives of these scaffolds.

Compound ClassTarget/ActivityExample IC₅₀ ValueReference
3-Alkenyl-OxindolesVEGFR-2 Kinase0.117 µM
Oxindole-Pyridine DerivativesAkt1 Kinase0.17 nM[8]
Indole-2-Carboxamide DerivativesEGFR Kinase89 nM[11]
Indole-2-Carboxylic Acid Copper ComplexAnticancer (HeLa cells)5.69 µM

Experimental Protocols

To facilitate further research, this section provides a detailed, step-by-step methodology for the synthesis of the key intermediate, methyl 2-oxoindoline-6-carboxylate, which can be subsequently hydrolyzed to 6-carboxyoxindole.

Protocol: Synthesis of Methyl 2-oxoindoline-6-carboxylate

This protocol is adapted from procedures outlined in the synthesis of nintedanib intermediates.[9]

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Reductive Cyclization cluster_step4 Step 4: Hydrolysis s1_start 4-Chloro-3-nitrobenzoic acid + Methanol s1_reagent H₂SO₄ (cat.) Reflux s1_start->s1_reagent s1_product Methyl 4-chloro-3-nitrobenzoate s1_reagent->s1_product s2_start Methyl 4-chloro-3-nitrobenzoate + Dimethyl Malonate s1_product->s2_start Intermediate s2_reagent K₂CO₃ or t-BuOK DMSO s2_start->s2_reagent s2_product Dimethyl [4-(methoxycarbonyl) -2-nitrophenyl]propanedioate s2_reagent->s2_product s3_start Propanedioate Intermediate s2_product->s3_start Intermediate s3_reagent 1. Fe / Acetic Acid or H₂ (Pd/C) 2. Heat s3_start->s3_reagent s3_product Methyl 2-oxoindoline-6-carboxylate s3_reagent->s3_product s4_start Methyl 2-oxoindoline-6-carboxylate s3_product->s4_start Intermediate s4_reagent LiOH or NaOH THF/MeOH/H₂O s4_start->s4_reagent s4_product 6-Carboxyoxindole s4_reagent->s4_product

Caption: Workflow for the synthesis of 6-Carboxyoxindole.

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate

  • To a solution of 4-chloro-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • To a solution of dimethyl malonate in dimethyl sulfoxide (DMSO), add potassium tert-butoxide at room temperature and stir for 1-2 hours.

  • Slowly add a solution of methyl 4-chloro-3-nitrobenzoate in DMSO to the mixture.

  • Stir the reaction at room temperature for 2 hours or until completion as monitored by TLC.

  • Quench the reaction by adding hydrochloric acid.

  • Extract the product with an organic solvent like methyl tert-butyl ether, wash with brine, dry, and concentrate.

Step 3: Preparation of Methyl 2-oxoindoline-6-carboxylate

  • Dissolve the propanedioate intermediate from Step 2 in acetic acid.

  • Add iron powder (or perform catalytic hydrogenation using Pd/C and H₂ gas).

  • Heat the mixture to reflux (e.g., 120-125°C) for several hours. This step achieves both the reduction of the nitro group and the subsequent intramolecular cyclization.

  • Cool the mixture and neutralize with a base such as ammonia or sodium hydroxide.

  • Filter the resulting solid, wash thoroughly with water, and dry to obtain methyl 2-oxoindoline-6-carboxylate.

Step 4: Hydrolysis to 6-Carboxyoxindole

  • Dissolve methyl 2-oxoindoline-6-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.

  • Add an excess of lithium hydroxide monohydrate.

  • Heat the mixture (e.g., 60°C) for several hours until the ester is fully hydrolyzed (monitor by TLC).[9]

  • Concentrate the mixture to remove the organic solvents.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 6-carboxyoxindole.[9]

Conclusion and Future Outlook

The comparative analysis of 6-carboxyoxindole with oxindole, isatin, and indole-6-carboxylic acid underscores the profound impact of subtle structural modifications on the chemical and biological properties of heterocyclic scaffolds. While the parent oxindole and isatin cores have given rise to a plethora of biologically active molecules, the functionalized 6-carboxyoxindole serves as a strategically vital building block for highly tailored therapeutics like nintedanib. Its carboxylic acid handle provides a gateway for fine-tuning physicochemical properties and exploring new interactions within target binding sites. For researchers in drug discovery, a deep understanding of the interplay between the oxindole core, the C6-carboxy group, and the alternative isatin and indole structures is essential for the rational design of next-generation therapeutic agents. The continued exploration of these versatile heterocycles promises to unlock new and effective treatments for a wide range of human diseases.

References

  • Shankar, G., & Murahari, M. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 219, 113334. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

  • BenchChem. (2025). Biological activity of substituted 3-nitroindoles. BenchChem.
  • da Silva, J. F. M., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(53), 33349-33380.
  • Panda, G., et al. (2023). An Efficient Approach Towards the Synthesis of Nintedanib. ChemistrySelect, 8(16), e202300438. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Bioorganic Chemistry, 139, 106724. [Link]

  • PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. PrepChem.com. [Link]

  • Zhu, G. D., et al. (2006). Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers. Bioorganic & Medicinal Chemistry Letters, 16(12), 3244-3248. [Link]

  • Chem-Impex. (n.d.). Indole-6-Carboxylic acid. Chem-Impex.com. [Link]

  • PubChem. (n.d.). 1H-indole-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Synthesis of N-Aryl Oxindoles. Journal of the American Chemical Society, 125(40), 12084-12085.
  • Organic Syntheses. (n.d.). Ethyl indole-2-carboxylate. orgsyn.org. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-dihydroindole-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Al-Obaid, A. M., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]

  • PubChem. (n.d.). Isatin. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Isatin. en.wikipedia.org. [Link]

  • Singh, S., et al. (2014). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures.
  • Journal of Chemical Health Risks. (2021). Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. jchr.org. [Link]

  • Li, Y., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(11), 2993. [Link]

Sources

A Researcher's Guide to Validating Target Engagement of 6-Carboxyoxindole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within the complex cellular environment is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, objective comparison of state-of-the-art methodologies for validating the target engagement of 6-Carboxyoxindole and its derivatives, a chemical scaffold of significant interest in kinase inhibition. We will delve into the causality behind experimental choices, present supporting data from relevant studies, and offer detailed protocols to empower your research.

The 6-Carboxyoxindole scaffold, a derivative of indole-6-carboxylic acid, has emerged as a promising pharmacophore in the design of inhibitors targeting key players in cancer progression, notably receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] Overexpression and mutations of these kinases are hallmarks of various cancers, making them prime targets for therapeutic intervention.[5][6] This guide will use EGFR and VEGFR-2 as the primary, putative targets for 6-Carboxyoxindole to illustrate a comprehensive target validation strategy.

The Imperative of Target Engagement: Beyond Biochemical Assays

While traditional biochemical assays using purified recombinant proteins are invaluable for initial screening and determining direct binding affinity, they often fail to replicate the intricate and dynamic environment inside a living cell.[7] Factors such as cellular compartmentalization, protein-protein interactions, and the presence of endogenous ligands and cofactors can significantly influence a compound's ability to engage its target. Therefore, robust target validation requires a multi-pronged approach that moves from in vitro validation to confirming engagement in a more physiologically relevant cellular context.

Here, we will compare and contrast three powerful techniques for validating the target engagement of 6-Carboxyoxindole and its analogs:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to directly measure target binding in intact cells and tissues.[2][8]

  • Kinobeads Profiling: A chemoproteomic approach to assess the selectivity of kinase inhibitors across the kinome.[9][10]

  • Surface Plasmon Resonance (SPR): A label-free technique for the precise measurement of binding kinetics.[11]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Binding in a Native Environment

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct detection of a compound's binding to its target protein within the native cellular environment.[7][12] The principle is elegantly simple: the binding of a ligand, such as 6-Carboxyoxindole, to its target protein generally increases the protein's thermal stability.[12] This stabilization can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures and then measuring the amount of soluble (un-denatured) target protein remaining.

Why CETSA® is a Crucial Step for Validating 6-Carboxyoxindole's Targets:
  • Physiological Relevance: CETSA® is performed in a cellular context, providing a more accurate assessment of target engagement than assays with purified proteins.[2]

  • Label-Free: The technique does not require any modification of the compound or the target protein, avoiding potential artifacts.[12]

  • Versatility: CETSA® can be applied to various sample types, including cell lysates, intact cells, and even tissue samples.[7]

Visualizing the CETSA Workflow:

CETSA_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_separation Separation & Detection cluster_analysis Data Analysis prep1 Treat cells/lysate with 6-Carboxyoxindole or Vehicle heat Heat samples across a temperature gradient prep1->heat sep Separate soluble vs. aggregated proteins (e.g., centrifugation) heat->sep detect Quantify soluble target protein (e.g., Western Blot, MS) sep->detect analysis Plot melt curves and determine thermal shift (ΔTm) detect->analysis Kinobeads_Workflow cluster_incubation Competitive Binding cluster_capture Kinase Capture cluster_analysis Analysis lysate Cell Lysate incubate Incubate Lysate with Compound lysate->incubate compound 6-Carboxyoxindole (or DMSO) compound->incubate kinobeads Add Kinobeads incubate->kinobeads capture Capture Unbound and Weakly Bound Kinases kinobeads->capture wash Wash Beads capture->wash digest On-Bead Digestion wash->digest ms LC-MS/MS Analysis digest->ms quant Quantify Protein Abundance ms->quant

Caption: The experimental workflow for Kinobeads-based kinase inhibitor profiling.

Interpreting Kinobeads Data for 6-Carboxyoxindole:

The output of a Kinobeads experiment is a list of kinases and their relative abundance in the compound-treated sample compared to the control. A significant reduction in the amount of a particular kinase pulled down by the beads in the presence of 6-Carboxyoxindole indicates that the compound is binding to that kinase and preventing its interaction with the beads. By performing these experiments at multiple concentrations, a dose-response curve can be generated for each interacting kinase, allowing for the determination of apparent binding affinities (Kd,app).

Surface Plasmon Resonance (SPR): A Deep Dive into Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that provides high-quality data on the kinetics of biomolecular interactions. [11]It is an indispensable tool for characterizing the binding of a small molecule like 6-Carboxyoxindole to its purified target protein.

In a typical SPR experiment, the target protein (e.g., the kinase domain of EGFR) is immobilized on a sensor chip. A solution containing the 6-Carboxyoxindole derivative is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).

Why SPR is a Powerful Tool for Characterization:
  • Kinetic Information: SPR provides not only the binding affinity (KD) but also the association (ka) and dissociation (kd) rate constants, offering a deeper understanding of the binding mechanism.

  • Label-Free and Real-Time: The technology allows for the direct observation of binding events as they occur, without the need for fluorescent or radioactive labels. [11]* High Throughput: Modern SPR instruments can analyze multiple interactions in parallel, making it suitable for screening and lead optimization.

Visualizing the SPR Workflow:

SPR_Workflow cluster_setup Assay Setup cluster_binding Binding Measurement cluster_regeneration Surface Regeneration cluster_analysis Data Analysis immobilize Immobilize Target Protein (e.g., EGFR Kinase Domain) on Sensor Chip association Inject 6-Carboxyoxindole (Association Phase) immobilize->association dissociation Flow Buffer (Dissociation Phase) association->dissociation regenerate Inject Regeneration Solution to Remove Bound Compound dissociation->regenerate sensorgram Generate Sensorgram regenerate->sensorgram fitting Fit Data to a Binding Model to Determine ka, kd, and KD sensorgram->fitting

Caption: A schematic representation of the Surface Plasmon Resonance (SPR) experimental workflow.

Interpreting SPR Data for 6-Carboxyoxindole:

The primary output of an SPR experiment is a sensorgram, a plot of resonance units (RU) versus time. The association phase shows an increase in RU as the compound binds to the target, while the dissociation phase shows a decrease as the compound unbinds. By fitting this data to a suitable binding model, the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) can be determined. A lower KD value indicates a higher binding affinity. Comparing the kinetic profiles of different 6-Carboxyoxindole analogs can provide valuable insights for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) by Western Blot

Objective: To determine if 6-Carboxyoxindole binds to and stabilizes its putative target (e.g., EGFR) in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • 6-Carboxyoxindole derivative and a suitable vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of 6-Carboxyoxindole or vehicle for a predetermined time (e.g., 1-2 hours).

  • Harvesting and Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

  • Heating:

    • Aliquot the lysate into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the unheated control.

    • Plot the normalized intensities against temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • Determine the thermal shift (ΔTm).

Protocol 2: Kinobeads Competition Binding Assay

Objective: To profile the selectivity of a 6-Carboxyoxindole derivative against a broad panel of kinases.

Materials:

  • Cell lysate from a cell line expressing a wide range of kinases (e.g., a mixture of cell lines)

  • 6-Carboxyoxindole derivative at various concentrations

  • Kinobeads slurry

  • Lysis/binding buffer

  • Wash buffer

  • Elution buffer

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation:

    • Prepare a large batch of cell lysate and determine the protein concentration.

  • Competition Binding:

    • Aliquot the lysate and add the 6-Carboxyoxindole derivative at a range of concentrations (and a vehicle control).

    • Incubate to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add the Kinobeads slurry to each lysate sample.

    • Incubate to allow the unbound and weakly bound kinases to bind to the beads.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer suitable for digestion.

    • Reduce, alkylate, and digest the captured proteins with trypsin overnight.

  • LC-MS/MS Analysis:

    • Collect the resulting peptides and analyze them by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a suitable proteomics software package.

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample to the vehicle-treated sample.

    • Plot the abundance ratio as a function of the compound concentration to generate competition binding curves and determine apparent Kd values.

Protocol 3: Surface Plasmon Resonance (SPR) Kinetic Analysis

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of 6-Carboxyoxindole for its purified target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein (e.g., recombinant EGFR kinase domain)

  • 6-Carboxyoxindole derivative at various concentrations in running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the purified target protein to immobilize it on the chip surface via amine coupling.

    • Deactivate the remaining active groups with ethanolamine.

  • Kinetic Analysis:

    • Inject a series of concentrations of the 6-Carboxyoxindole derivative over the sensor surface (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

    • Include a buffer-only injection as a reference.

  • Regeneration:

    • Inject the regeneration solution to remove all bound compound from the sensor surface.

  • Data Analysis:

    • Reference-subtract the sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.

    • Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

Validating the target engagement of a novel compound like 6-Carboxyoxindole requires a multi-faceted approach that builds a comprehensive and robust body of evidence. By moving from initial biochemical screens to more physiologically relevant cellular assays and detailed biophysical characterization, researchers can gain a high degree of confidence in their compound's mechanism of action. The integration of techniques like CETSA®, Kinobeads profiling, and SPR provides a powerful toolkit to not only confirm on-target binding but also to understand selectivity and the kinetics of the interaction. This guide provides a framework for designing and executing a rigorous target validation cascade, ultimately enabling more informed decisions in the drug discovery process.

References

  • Hayder, Z., Al-Bayati, Z. A. F., Al-Hakeim, H. K., & Al-Amiery, A. A. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(15), 1035–1051. [Link]

  • Hayder, Z., Al-Bayati, Z. A. F., Al-Hakeim, H. K., & Al-Amiery, A. A. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online, 16(15), 1035-1051. [Link]

  • CETSA. (n.d.). Pär Nordlund Lab. Retrieved from [Link]

  • Hayder, Z., Al-Bayati, Z. A. F., Al-Hakeim, H. K., & Al-Amiery, A. A. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed, 39109434. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. bioRxiv. [Link]

  • Foley, D. J., Zinken, S., Corkery, D., et al. (2020). Phenotyping Reveals Targets of a Pseudo‐Natural‐Product Autophagy Inhibitor. Angewandte Chemie International Edition, 59(23), 8966-8974. [Link]

  • Foley, D. J., Zinken, S., Corkery, D., et al. (2020). Phenotyping reveals the targets of a pseudo‐natural product autophagy inhibitor. Angewandte Chemie International Edition, 59(23), 8966-8974. [Link]

  • Ruprecht, B., Medard, G., Pachl, F., & Kuster, B. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS chemical biology, 10(10), 2267–2275. [Link]

  • Medard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2015). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in molecular biology (Clifton, N.J.), 1306, 159–178. [Link]

  • Hayder, Z., Al-Bayati, Z. A. F., Al-Hakeim, H. K., & Al-Amiery, A. A. (2023). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

  • Almqvist, H. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS medicinal chemistry letters, 10(10), 1338–1341. [Link]

  • PubChem. (n.d.). 6-(carboxyformamido)-1H-indole-7-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Ali, A. M., Abdel-Gawad, N. A. M., George, R. F., & Hafez, S. M. (2024). New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. Bioorganic chemistry, 147, 107234. [Link]

  • Hayder, Z., Al-Bayati, Z. A. F., Al-Hakeim, H. K., & Al-Amiery, A. A. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules (Basel, Switzerland), 28(15), 5670. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Abdel-Gawad, N. A. M., George, R. F., & Hafez, S. M. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(8), 957-970. [Link]

  • Hassan, H. M., Abdel-Wahab, B. F., & Abdel-Gawad, N. A. M. (2022). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-cancer agents in medicinal chemistry, 22(13), 2445–2458. [Link]

  • Marzouk, A. A., Mehany, A. B. M., El-Sharief, M. A. M. S., & Ammar, Y. A. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC medicinal chemistry, 14(3), 393–420. [Link]

  • Hayder, Z., Al-Bayati, Z. A. F., Al-Hakeim, H. K., & Al-Amiery, A. A. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & biodiversity, 20(12), e202301892. [Link]

  • Ali, A. M., George, R. F., & Hafez, S. M. (2022). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1632–1647. [Link]

  • Fernandes, C., Guedes, R. C., & Moreira, R. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(10), 1459. [Link]

  • Tolvanen, T. A., & Nordlund, P. (2022). Current Advances in CETSA. Frontiers in molecular biosciences, 9, 906233. [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-dihydroindole-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Hydroxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

  • Li, Y., Liu, Y., Zhang, J., & Wang, Y. (2015). [EGFR-dependent impact of indol-3-carbinol on radiosensitivity of lung cancer cells]. Zhongguo fei ai za zhi = Chinese journal of lung cancer, 18(9), 541–547. [Link]

  • PubChem. (n.d.). 6-(Oxalyl-Amino)-1h-Indole-5-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Papalia, G. A., & LeVine, H. (2012). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 881, 337–354. [Link]

  • Ismaili, L., & Gsponer, J. (2022). Target Engagement Assays in Early Drug Discovery. Chembiochem : a European journal of chemical biology, 23(15), e202200130. [Link]

  • Riby, J. E., Xue, L., Chatterji, U., Bjeldanes, E. L., Firestone, G. L., & Bjeldanes, L. F. (2011). Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling. Chemical biology & drug design, 78(4), 659–668. [Link]

  • Cravatt, B. F., & Patricelli, M. P. (2013). Determining target engagement in living systems. Nature chemical biology, 9(9), 543–549. [Link]

  • Day, E. S., & Myszka, D. G. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1063, 153–172. [Link]

  • Zhang, Y., Chen, Y., & Li, Y. (2023). SPR binding signal curve of the selected compounds and controls to 50S ribosome. ResearchGate. [Link]

  • Backus, K. M., & Cravatt, B. F. (2016). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Nature protocols, 11(11), 2243–2257. [Link]

Sources

A Guide to Ensuring Reproducibility in Experiments Utilizing 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of medicinal chemistry and targeted therapeutics, the purity and consistent behavior of key chemical intermediates are paramount. 6-Carboxyoxindole, a crucial building block in the synthesis of prominent kinase inhibitors, serves as a focal point for discussing the multifaceted challenges and solutions in achieving experimental reproducibility.

This guide provides an in-depth technical analysis of the factors influencing the reliability of experiments involving 6-Carboxyoxindole. We will delve into its synthesis, potential impurities, analytical validation, and its application in the context of targeted drug discovery, comparing its utility with alternative scaffolds.

The Critical Role of Synthesis in Experimental Reproducibility

The journey to reproducible experimental outcomes begins with the synthesis of the starting materials. The synthetic route to 6-Carboxyoxindole, often starting from its methyl ester precursor, methyl 2-oxoindoline-6-carboxylate, is a multi-step process where impurities can be introduced at various stages.[1][2] Understanding this pathway is the first step in controlling the quality of the final compound.

Logical Workflow for Synthesis and Purity Assessment

The following diagram illustrates the logical flow from synthesis to the application of 6-Carboxyoxindole, emphasizing the critical checkpoints for ensuring reproducibility.

cluster_0 Synthesis & Purification cluster_1 Quality Control & Validation cluster_2 Experimental Application Synthesis of Methyl 2-Oxoindoline-6-Carboxylate Synthesis of Methyl 2-Oxoindoline-6-Carboxylate Hydrolysis to 6-Carboxyoxindole Hydrolysis to 6-Carboxyoxindole Synthesis of Methyl 2-Oxoindoline-6-Carboxylate->Hydrolysis to 6-Carboxyoxindole Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Hydrolysis to 6-Carboxyoxindole->Purification (Recrystallization/Chromatography) Purity Assessment (HPLC) Purity Assessment (HPLC) Purification (Recrystallization/Chromatography)->Purity Assessment (HPLC) Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Purity Assessment (HPLC)->Structural Confirmation (NMR, MS) Use in Biological Assays (e.g., Kinase Inhibition) Use in Biological Assays (e.g., Kinase Inhibition) Structural Confirmation (NMR, MS)->Use in Biological Assays (e.g., Kinase Inhibition) Synthesis of Downstream Targets (e.g., Nintedanib) Synthesis of Downstream Targets (e.g., Nintedanib) Structural Confirmation (NMR, MS)->Synthesis of Downstream Targets (e.g., Nintedanib)

Caption: Workflow from synthesis to application of 6-Carboxyoxindole.

Experimental Protocols

Part 1: Synthesis of 6-Carboxyoxindole

The synthesis of 6-Carboxyoxindole is typically achieved through the hydrolysis of its methyl ester, methyl 2-oxoindoline-6-carboxylate. The latter is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib.[2][3]

Step 1: Synthesis of Methyl 2-Oxoindoline-6-carboxylate

A common route involves the reductive cyclization of a substituted nitrobenzene derivative.[2]

  • Reaction: A classical malonic ester addition to an appropriate arene, followed by hydrogenation under acidic conditions, leads to the 6-methoxycarbonyl-substituted oxindole via decarboxylative cyclization.[2]

  • Reagents: A substituted nitrophenyl compound, dimethyl malonate, a reducing agent (e.g., hydrogen with a catalyst or a chemical reductant like sodium dithionite), and acid.[1][2]

  • Potential Impurities: Incomplete reduction can leave starting nitro compounds, while side reactions can introduce positional isomers or over-reduced products.

Step 2: Hydrolysis to 6-Carboxyoxindole

  • Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions followed by acidic workup.

  • Reagents: Methyl 2-oxoindoline-6-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), a solvent (e.g., methanol/water mixture), and a strong acid for neutralization (e.g., hydrochloric acid).

  • Protocol:

    • Dissolve methyl 2-oxoindoline-6-carboxylate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Potential Pitfalls: Incomplete hydrolysis will leave unreacted starting material. Harsh basic conditions could potentially lead to degradation of the oxindole ring.

Part 2: Purity and Structural Validation

Rigorous analytical testing is non-negotiable for ensuring the quality of 6-Carboxyoxindole and the reproducibility of subsequent experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A validated reversed-phase HPLC method is indispensable for quantifying 6-Carboxyoxindole and detecting any impurities.

ParameterRecommended ConditionsRationale
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Provides excellent separation for moderately polar compounds like 6-Carboxyoxindole.
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acidThe organic modifier allows for the elution of the compound, while the acid improves peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength of maximum absorbance (e.g., 220-280 nm)The indole chromophore allows for sensitive UV detection.
Standard A certified reference standard of 6-CarboxyoxindoleEssential for accurate quantification and peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized 6-Carboxyoxindole.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the oxindole ring, the methylene protons, and the acidic proton of the carboxylic acid, which typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[4]

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the oxindole, the carboxylic acid carbon, and the aromatic carbons.[4]

Performance Comparison with Alternative Kinase Inhibitor Scaffolds

6-Carboxyoxindole is a key component of Nintedanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] The oxindole scaffold is prevalent in many kinase inhibitors. Understanding its role in comparison to other heterocyclic systems is crucial for drug design and development.

ScaffoldExample Drug(s)Key Targeted KinasesNotes on Reproducibility and Application
Oxindole Nintedanib, SunitinibVEGFR, PDGFR, FGFR, c-KITThe 3-substituted oxindole is a common pharmacophore. Purity is critical as minor structural changes can significantly impact kinase selectivity and potency.[5][6]
Quinazoline Gefitinib, ErlotinibEGFRA well-established scaffold for EGFR inhibitors. Synthesis can be complex, and regioisomers are common impurities that can affect biological activity.[7]
Indole AxitinibVEGFRThe indole ring itself is a privileged structure in medicinal chemistry. Functionalization at different positions can lead to a wide range of biological activities.[8][9]
Indazole PazopanibVEGFR, PDGFR, c-KITAn isomer of indole, the indazole scaffold offers a different hydrogen bonding pattern which can be exploited for kinase inhibition. Synthetic routes can be challenging, and control of regioselectivity is important.
Signaling Pathway of VEGFR-2 Inhibition

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and how inhibitors like those derived from 6-Carboxyoxindole can block this pathway.

cluster_0 Signal Transduction cluster_1 Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response Inhibitor 6-Carboxyoxindole-derived Inhibitor (e.g., Nintedanib) Inhibitor->Dimerization Blocks ATP binding site, prevents autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion: A Foundation of Scientific Integrity

The reproducibility of experiments utilizing 6-Carboxyoxindole is not merely a matter of following a protocol but a testament to the rigorous application of chemical and analytical principles. From a well-characterized synthesis that minimizes impurities to validated analytical methods that confirm purity and structure, each step builds upon the last to create a foundation of reliability. For researchers in drug development, a deep understanding of the chemistry of such key intermediates is indispensable for generating credible and reproducible data, ultimately accelerating the path to novel therapeutics.

References

A Senior Scientist's Guide to Benchmarking Novel Compounds: A Case Study of 6-Carboxyoxindole Against Indoleamine 2,3-dioxygenase (IDO1) Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Therapeutic Agents

In the landscape of modern drug discovery, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking a novel compound, using 6-Carboxyoxindole as a case study, against established standards for a specific, high-value biological target.

A Note on the Subject: As of the writing of this guide, 6-Carboxyoxindole (also known as 2-oxoindoline-6-carboxylic acid) is a known chemical entity, notably identified as an intermediate or impurity in the synthesis of the multi-kinase inhibitor Nintedanib.[1] However, public domain literature has not yet established a definitive biological target or mechanism of action for 6-Carboxyoxindole itself.

Given the structural relation of the broader indole family to inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)—a critical enzyme in cancer immune evasion—we will proceed with a hypothetical benchmarking of 6-Carboxyoxindole as a putative IDO1 inhibitor .[2][] This exercise will serve as a rigorous, practical template for researchers to apply to their own novel compounds, irrespective of the target.

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4] In the context of oncology, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment.[5] This is achieved through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan starves proliferating T-cells, leading to their arrest and apoptosis.[6]

  • Kynurenine Accumulation: The metabolic products of tryptophan degradation, known as kynurenines, actively promote the differentiation of regulatory T-cells (Tregs) and suppress effector T-cell function.[7]

By inhibiting IDO1, the aim is to restore T-cell-mediated anti-tumor immunity, making IDO1 a highly attractive target for cancer immunotherapy, often in combination with other checkpoint inhibitors.[6]

IDO1_Signaling_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 expresses Tryptophan L-Tryptophan IDO1->Tryptophan depletes Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan->IDO1 catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell required for activation Kynurenine->T_Cell suppresses Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes activation Immune_Suppression Immune Suppression Treg->T_Cell inhibits Inhibitor 6-Carboxyoxindole (Putative Inhibitor) Inhibitor->IDO1 inhibits

Caption: The IDO1 pathway's role in tumor immune evasion and the point of intervention.

Selection of Known Standards for Benchmarking

To objectively evaluate the performance of a novel compound, it is crucial to benchmark it against well-characterized standards. For IDO1 inhibition, we select two key comparators:

  • Epacadostat (INCB024360): A potent, selective, and reversible inhibitor of IDO1.[8] It exhibits low nanomolar potency in both enzymatic and cellular assays, making it a high-performance benchmark.[9]

  • 1-Methyl-L-tryptophan (L-1MT): A classical, well-studied tryptophan analog. It is a much weaker, competitive inhibitor of IDO1, with potency in the micromolar range.[10] L-1MT serves as a valuable baseline control to demonstrate significant improvement in potency.

Experimental Protocols for Comparative Validation

A multi-tiered approach, combining direct enzymatic assays with more physiologically relevant cell-based models, is essential for a thorough evaluation. This dual-assay system provides a self-validating framework; a compound that shows potent enzymatic inhibition but fails in a cellular context (or vice versa) warrants further investigation into factors like cell permeability or off-target effects.

Protocol 1: In Vitro IDO1 Enzymatic Assay

Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of purified recombinant human IDO1 (rhIDO1). It is the cleanest method to determine direct target engagement and calculate key inhibitory metrics like IC₅₀ and the inhibition constant (Kᵢ).

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase. The ascorbic acid serves as a reducing agent to maintain the heme iron of IDO1 in its active ferrous (Fe²⁺) state.

    • Prepare a stock solution of recombinant human IDO1 enzyme in assay buffer.

    • Prepare a stock solution of L-Tryptophan substrate.

    • Prepare serial dilutions of 6-Carboxyoxindole, Epacadostat, and L-1MT in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer.

    • Add the test compounds (6-Carboxyoxindole and standards) at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add the rhIDO1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.[5]

    • Initiate the reaction by adding the L-Tryptophan substrate.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding 30% trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based IDO1 Functional Assay

Causality: This assay measures the inhibitor's ability to block IDO1 activity within a cellular environment. It accounts for crucial factors like cell membrane permeability, intracellular compound stability, and potential off-target effects. Human cancer cell lines, such as SK-OV-3 (ovarian cancer) or HeLa (cervical cancer), are commonly used as they can be stimulated to express functional IDO1.[6]

Methodology:

  • Cell Culture and IDO1 Induction:

    • Culture SK-OV-3 cells in appropriate media until they reach 80-90% confluency in a 96-well plate.

    • Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ, e.g., 50 ng/mL) for 24-48 hours.[6] This mimics the inflammatory signaling that upregulates IDO1 in tumors.

  • Inhibitor Treatment:

    • Remove the IFN-γ containing media.

    • Add fresh media containing serial dilutions of 6-Carboxyoxindole, Epacadostat, and L-1MT. Include a "no inhibitor" (DMSO vehicle) control.

    • Incubate the cells for a defined period (e.g., 24-72 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Perform the kynurenine detection step as described in the enzymatic assay (Protocol 1, steps 3.3 - 3.5), using the supernatant instead of the reaction mixture.

  • Cell Viability Assay (Self-Validation):

    • After collecting the supernatant, assess the viability of the remaining cells using a standard method like MTT or CellTiter-Glo®.

    • This crucial step ensures that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[6]

  • Data Analysis:

    • Normalize the kynurenine production based on cell viability data.

    • Calculate and plot the percent inhibition of kynurenine production to determine the cellular IC₅₀ for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions (6-Carboxyoxindole, Standards) Enzymatic_Assay Enzymatic Assay (rhIDO1 + Trp + Compound) Compound_Prep->Enzymatic_Assay Cell_Assay Cell-Based Assay (Induced Cells + Compound) Compound_Prep->Cell_Assay Enzyme_Prep Prepare Recombinant hIDO1 Enzyme Enzyme_Prep->Enzymatic_Assay Cell_Prep Culture & Induce Cells (e.g., SK-OV-3 + IFN-γ) Cell_Prep->Cell_Assay Kyn_Detection_Enz Measure Kynurenine (Absorbance @ 480nm) Enzymatic_Assay->Kyn_Detection_Enz Kyn_Detection_Cell Measure Kynurenine (from Supernatant) Cell_Assay->Kyn_Detection_Cell Viability_Assay Assess Cell Viability (e.g., MTT Assay) Cell_Assay->Viability_Assay parallel step IC50_Calc Calculate IC50 Values (Enzymatic & Cellular) Kyn_Detection_Enz->IC50_Calc Kyn_Detection_Cell->IC50_Calc Viability_Assay->IC50_Calc for normalization

Caption: A generalized workflow for the validation of IDO1 inhibitors.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for direct comparison.

Table 1: Hypothetical Performance Data of 6-Carboxyoxindole vs. IDO1 Standards

CompoundEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Max Inhibition (%)Cytotoxicity (CC₅₀, µM)
6-Carboxyoxindole 8502,500~95%> 50
Epacadostat 1075> 98%> 50
1-Methyl-L-tryptophan 19,000[11]> 50,000~60%> 100

Data for standards are representative values from the literature. Data for 6-Carboxyoxindole is hypothetical for illustrative purposes.

Interpretation of Hypothetical Results:

In this illustrative scenario, 6-Carboxyoxindole demonstrates moderate, direct inhibition of the IDO1 enzyme with a sub-micromolar IC₅₀. Its cellular potency is weaker, suggesting potential limitations in cell permeability or efflux. However, its performance is significantly better than the classical inhibitor L-1MT, indicating it could be a promising scaffold for further medicinal chemistry optimization. The lack of cytotoxicity at concentrations well above its effective dose is a positive indicator of target specificity.

Conclusion and Future Directions

This guide outlines a robust, self-validating methodology for benchmarking a novel compound, using the hypothetical case of 6-Carboxyoxindole as a putative IDO1 inhibitor. By employing both enzymatic and cell-based assays and comparing against high-potency (Epacadostat) and classical (L-1MT) standards, researchers can generate a comprehensive performance profile. This data-driven approach is essential for making informed decisions about advancing a compound through the drug discovery pipeline, providing a clear rationale for hit-to-lead optimization efforts.

References

  • Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]

  • Rohrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9442. [Link]

  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget, 7(42), 68135–68148. [Link]

  • Vottero, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30544–30556. [Link]

  • Ziegler, S., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(16), 8783-8789. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-dihydroindole-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Indoleamine 2,3-dioxygenase. [Link]

  • Yue, E. W., et al. (2017). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(7), 3536. [Link]

  • Liu, X., et al. (2010). Epacadostat (INCB024360), a potent and selective indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor for cancer therapy. Blood, 115(17), 3520-3530. [This is a representative reference for Epacadostat's potency, actual URL not in search results but widely cited].
  • Greco, G., et al. (2017). Binding properties of different categories of IDO1 inhibitors: a microscale thermophoresis study. Future Medicinal Chemistry, 9(12), 1327-1340. [Link]

  • Zhai, L., et al. (2015). The role of the IDO1-AhR-IL6 axis in the induction of Treg cells and immune tolerance. Journal of Hematology & Oncology, 8, 1-1. [This is a representative reference for IDO1 mechanism, actual URL not in search results but widely cited].
  • Prendergast, G. C., et al. (2017). Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors in cancer immunotherapy. Annual review of pharmacology and toxicology, 57, 649-670. [This is a representative reference for IDO1 in cancer, actual URL not in search results but widely cited].
  • Hou, D. Y., et al. (2007). Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan. Cancer research, 67(2), 792-801. [This is a representative reference for 1-MT, actual URL not in search results but widely cited].
  • Al-Ostoot, F. H., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]

  • Li, F., et al. (2022). Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy. Molecules, 27(9), 2686. [Link]

  • Chen, Y., et al. (2021). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 219, 113429. [Link]

  • Synapse. (n.d.). IDO1 inhibitors(Hutchison MediPharma). Drug Targets, Indications, Patents. [Link]

  • ResearchGate. (n.d.). Cell viability (black triangles) and inhibition of hIDO1 activity... [Link]

  • Hou, G., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 12, 783115. [Link]

  • Dolusic, E., et al. (2011). Tryptophan 2,3-dioxygenase (TDO) inhibitors. Bioorganic & medicinal chemistry letters, 21(19), 5834-5837. [This is a representative reference for TDO, a related enzyme, actual URL not in search results but widely cited].

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, are central regulators of nearly all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[3][4] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with over 80 FDA-approved drugs transforming patient outcomes.[5]

However, a significant hurdle in kinase inhibitor development is achieving selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors promiscuously bind to multiple kinases.[6][7] This lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical side effects.[6][8] Therefore, comprehensive selectivity profiling—the systematic evaluation of an inhibitor's activity against a broad panel of kinases—is not merely a characterization step but a cornerstone of modern drug discovery. It allows researchers to understand a compound's true mechanism of action, anticipate potential toxicities, and identify opportunities for developing multi-targeted therapies.[8][9]

This guide provides an in-depth analysis of kinase selectivity profiling using 6-Carboxyoxindole, a heterocyclic scaffold of interest in medicinal chemistry, as a case study. We will explore the methodologies for assessing kinase inhibition, present a detailed experimental protocol, and compare its hypothetical selectivity profile against well-established kinase inhibitors to provide a framework for data interpretation and decision-making in a drug discovery program.

Methodologies: Dissecting Kinase Inhibition

Evaluating a compound's interaction with the kinome requires a multi-faceted approach, broadly categorized into biochemical and cellular assays.

  • Biochemical Assays: These in vitro assays utilize purified recombinant kinases and substrates to directly measure a compound's ability to inhibit the enzyme's catalytic activity or bind to it. They are essential for determining intrinsic potency and establishing a baseline selectivity profile. Common platforms include:

    • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[10] They are highly sensitive and not easily confounded by assay artifacts.

    • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measure the phosphorylation of a fluorescently labeled substrate.[11][12] They offer a non-radioactive, high-throughput alternative.

    • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ATP consumed during the reaction.[1][13] The depletion of ATP results in a lower luminescent signal, which is proportional to kinase activity.

    • Binding Assays: These assays, which do not rely on enzymatic turnover, measure the direct binding of an inhibitor to the kinase.[10][14] They are particularly useful for identifying non-competitive or allosteric inhibitors.

  • Cellular Assays: While biochemical assays reveal a compound's direct effect on an enzyme, they don't capture the complexities of a cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of competing proteins.[15] Cellular assays are therefore critical for validating biochemical hits.

    • Target Engagement Assays (e.g., NanoBRET™): These assays measure whether a compound binds to its intended kinase target within intact cells.[15][16]

    • Phosphorylation Assays (e.g., ELISA, Western Blot): These methods quantify the phosphorylation status of a kinase's downstream substrate in cells, providing a functional readout of kinase inhibition.[16]

    • Cell Proliferation/Viability Assays: These assays determine the ultimate biological consequence of kinase inhibition, such as inducing cell death or halting proliferation in cancer cell lines.[15]

Experimental Protocol: High-Throughput In Vitro Kinase Profiling

This section details a representative protocol for assessing the inhibitory activity of a test compound against a kinase panel using a luminescence-based assay format (e.g., ADP-Glo™). This method is widely adopted for its robustness and scalability in high-throughput screening (HTS).

Objective: To determine the percent inhibition of a panel of kinases by 6-Carboxyoxindole at a fixed concentration and to calculate the IC₅₀ value for highly inhibited kinases.

Materials:

  • Recombinant kinases (purified)

  • Peptide or protein substrates specific to each kinase

  • Test Compound (6-Carboxyoxindole) and Control Inhibitors (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of 6-Carboxyoxindole in 100% DMSO, starting from a 1 mM stock.

    • Using an acoustic liquid handler, transfer ~50 nL of the compound dilutions into the 384-well assay plates.

    • Include control wells: "high control" (0% inhibition) with DMSO only and "low control" (100% inhibition) with a pan-kinase inhibitor like Staurosporine.[17]

  • Kinase/Substrate Addition:

    • Prepare a 2X enzyme/substrate solution for each kinase in the appropriate Kinase Assay Buffer. The optimal enzyme concentration must be empirically determined to ensure the reaction is in the linear range.[17][18]

    • Add 5 µL of the 2X kinase/substrate mix to each well containing the pre-spotted compounds.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Kₘ for each kinase to ensure that the resulting IC₅₀ values are a close approximation of the Kᵢ (inhibition constant).[8][19]

    • Add 5 µL of the 2X ATP solution to all wells to initiate the reaction. The final reaction volume is 10 µL.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Termination and Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

    • For IC₅₀ determination, plot the percent inhibition against the logarithm of the compound concentration and fit the dose-response curve to a four-parameter logistic equation.

Visualizing the Workflow

// Workflow Connections Compound_Plating -> Add_Kinase [color="#4285F4"]; Kinase_Mix -> Add_Kinase [color="#4285F4"]; Add_Kinase -> Start_Reaction [color="#4285F4"]; ATP_Mix -> Start_Reaction [color="#4285F4"]; Start_Reaction -> Kinase_Reaction [color="#4285F4"]; Kinase_Reaction -> Stop_Reaction [color="#EA4335"]; Stop_Reaction -> Develop_Signal [color="#FBBC05"]; Develop_Signal -> Read_Plate [color="#FBBC05"]; Read_Plate -> Data_Analysis [color="#34A853"]; }

Caption: Workflow for an in vitro luminescence-based kinase assay.

Results: Selectivity Profile of a 6-Carboxyoxindole Derivative

To illustrate the output of a selectivity screen, we present a hypothetical dataset for a "6-Carboxyoxindole Derivative A" screened against a representative panel of kinases at a concentration of 1 µM. The results are compared with two well-known inhibitors: Staurosporine, a notoriously promiscuous inhibitor, and Osimertinib, a highly selective third-generation EGFR inhibitor.[20]

Kinase TargetKinase Family6-Carboxyoxindole Derivative A (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Osimertinib (% Inhibition @ 1 µM)
EGFR TK98% 99%99%
ERBB2 (HER2) TK95% 98%65%
ERBB4 (HER4) TK88% 97%55%
ABL1TK25%99%5%
SRCTK31%100%8%
FLT3TK15%98%2%
VEGFR2 TK75% 99%12%
CDK2CMGC5%96%1%
GSK3BCMGC8%92%3%
PKAAGC2%99%0%
AKT1AGC10%95%4%
MEK1STE4%85%1%

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family; STE: Serine/Threonine Kinase family. Data is hypothetical for illustrative purposes.

Comparative Analysis and Interpretation

The data presented in the table allows for a direct comparison of the inhibitors' selectivity profiles.

  • Staurosporine serves as a classic example of a promiscuous inhibitor . It potently inhibits nearly every kinase in the panel, which is expected due to its broad affinity for the ATP-binding site. While useful as a positive control in assays, its lack of selectivity makes it unsuitable as a therapeutic agent or a specific research tool.

  • Osimertinib exemplifies a highly selective inhibitor . It demonstrates potent, near-complete inhibition of its primary target, EGFR, with significantly less activity against other kinases, even closely related ones like ERBB2 and ERBB4.[20] This high degree of selectivity is crucial for its clinical efficacy and favorable safety profile.

  • 6-Carboxyoxindole Derivative A displays a multi-targeted or "selectively non-selective" profile .[8] It potently inhibits a small cluster of related kinases—EGFR, ERBB2, and ERBB4—while also showing significant activity against VEGFR2. Its activity against other kinases from different families (e.g., ABL1, SRC, CDK2) is substantially lower.

Visualizing Kinase Selectivity

// Main Compound Node Compound [label="6-Carboxyoxindole\nDerivative A", pos="0,0!", shape=doublecircle, fillcolor="#FFFFFF", fontcolor="#202124"];

// On-Target Kinases (High Inhibition) EGFR [label="EGFR", pos="-2,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERBB2 [label="ERBB2", pos="-1.5,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2", pos="-2.5,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERBB4 [label="ERBB4", pos="-2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Off-Target Kinases (Low Inhibition) SRC [label="SRC", pos="2,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; ABL1 [label="ABL1", pos="1.5,3!", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK2 [label="CDK2", pos="2.5,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT1 [label="AKT1", pos="2,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", pos="1.5,-1!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges representing inhibition Compound -> EGFR [color="#EA4335", style=bold, penwidth=3]; Compound -> ERBB2 [color="#EA4335", style=bold, penwidth=3]; Compound -> VEGFR2 [color="#EA4335", style=bold, penwidth=3]; Compound -> ERBB4 [color="#EA4335", style=bold, penwidth=3];

Compound -> SRC [color="#5F6368", style=dashed]; Compound -> ABL1 [color="#5F6368", style=dashed]; Compound -> CDK2 [color="#5F6368", style=dashed]; Compound -> AKT1 [color="#5F6368", style=dashed]; Compound -> PKA [color="#5F6368", style=dashed]; }

Caption: Conceptual map of a multi-targeted kinase inhibitor profile.

Discussion: From Data to Drug Development Strategy

The hypothetical profile of 6-Carboxyoxindole Derivative A suggests it is not a "dirty" drug like Staurosporine, but rather a targeted agent that hits multiple specific kinases. This profile has several important implications for its potential development:

  • Therapeutic Potential: The dual inhibition of the EGFR/ERBB family and the VEGFR signaling pathway could be highly advantageous in oncology. The EGFR pathway is a key driver of cell proliferation, while the VEGFR pathway is crucial for angiogenesis (the formation of new blood vessels that feed tumors). A single compound that inhibits both pathways could offer a more comprehensive anti-cancer effect than a highly selective inhibitor targeting only one. This polypharmacology is a feature of some successful approved drugs.[8]

  • Potential for Off-Target Toxicity: While the multi-targeted profile could be beneficial, it also carries risks. Inhibition of VEGFR2 is associated with side effects like hypertension and bleeding. The moderate inhibition of other kinases like SRC could also contribute to unforeseen toxicities. This underscores the need to follow up biochemical profiling with rigorous cellular and in vivo safety studies.

  • Next Steps in Development:

    • IC₅₀ Determination: The initial screen was at a single concentration. The next logical step is to perform full dose-response curves to determine the IC₅₀ values for the primary targets (EGFR, ERBB2, ERBB4, VEGFR2) to quantify the compound's potency.

    • Cellular Validation: Test the compound in cancer cell lines that are known to be dependent on these kinases. For example, use EGFR-mutant lung cancer cells and VEGFR-driven endothelial cell tube formation assays. This will confirm if the biochemical activity translates to cellular efficacy.[21][22]

    • Structure-Activity Relationship (SAR): Medicinal chemists can use this selectivity data to guide the synthesis of new analogs. The goal could be to either enhance the dual EGFR/VEGFR profile or to "tune out" the VEGFR activity if a more selective EGFR inhibitor is desired.[9]

Conclusion

Kinase inhibitor selectivity profiling is an indispensable tool in drug discovery, providing a detailed map of a compound's biological interactions. It allows researchers to move beyond a single potency value and build a comprehensive understanding of a molecule's potential efficacy and safety. The case of 6-Carboxyoxindole Derivative A illustrates that a compound's value is defined by its entire selectivity profile. Whether a highly selective "magic bullet" or a "selectively non-selective" agent is desired depends on the therapeutic strategy. By employing a systematic and multi-faceted profiling approach, researchers can make more informed decisions, accelerating the development of the next generation of effective and safe kinase-targeted therapies.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(15), 4477-4487. [Link]

  • Biswas, B., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(38), 13130-13147. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • van den Heuvel, F. A., & van der Knaap, J. A. (2005). Kinome Profiling. Drug Discovery Today: Technologies, 2(3), 227-234. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current Opinion in Chemical Biology, 16(3-4), 241-248. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Biswas, B., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • Sutherland, J. J., & Maly, D. J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 489-493. [Link]

  • van der Mijn, J. C., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]

  • KinomeCore. (n.d.). KinomeCore Facility. [Link]

  • Henamayee, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Pharmaceutical Science, 13(2), 1-13. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Johnson, C. W., & Johnson, D. S. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(11), 2933-2936. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Zhang, J., & Yu, H. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1364-1378. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. [Link]

  • An, W. F. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Lin, J. J., et al. (2021). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 13(16), 4038. [Link]

  • Brehmer, D., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(21), 5163. [Link]

  • Zhang, J., & Yu, H. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1364-1378. [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1434-1445. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Medscape. (n.d.). Main Agents and Key Clinical Trials in the First-Line Setting for EGFRm NSCLC. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. For specialized reagents like 6-Carboxyoxindole, a metabolite of indole, proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 6-Carboxyoxindole is not readily found, we can infer its potential hazards from structurally similar indole-based compounds. Compounds like Indole-6-carboxylic acid and other derivatives are generally classified as irritants, potentially causing skin, eye, and respiratory irritation.[1][2]

It is crucial to handle 6-Carboxyoxindole with the assumption that it is a hazardous substance. All handling and disposal preparation should occur within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard Classification (Assumed)GHS Hazard Statement (Anticipated)Required PPE
Skin Corrosion/IrritationH315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), Lab coat
Serious Eye Damage/IrritationH319: Causes serious eye irritationSafety glasses or goggles
Specific Target Organ ToxicityH335: May cause respiratory irritationUse in a chemical fume hood

This table is based on hazard profiles of similar compounds. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

The Cardinal Rule: No Drain or Trash Disposal

The primary and non-negotiable route for the disposal of 6-Carboxyoxindole is through an approved hazardous waste disposal program.[2] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer system.[3][4] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), establish a "cradle-to-grave" framework for tracking and managing hazardous waste to protect human health and the environment.[5][6] Even small quantities of chemical waste must be collected for proper disposal.[4]

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol provides a self-validating system to ensure compliance and safety at every stage.

Step 1: Waste Minimization The most effective disposal strategy begins with waste minimization. Before starting an experiment, carefully calculate the necessary quantities of 6-Carboxyoxindole to avoid preparing excess solutions that will become waste.

Step 2: Waste Segregation (The Causality of Chemical Safety) Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[4][7]

  • Solid Waste: Collect pure 6-Carboxyoxindole waste in a dedicated, clearly labeled container.

  • Liquid Waste: If 6-Carboxyoxindole is dissolved in a solvent, it must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).

  • Incompatible Materials: Do not mix 6-Carboxyoxindole waste with incompatible chemicals. Based on general indole chemistry, avoid mixing with strong oxidizing agents, strong acids, or strong bases.

Step 3: Container Selection and Labeling The integrity of the disposal process relies heavily on proper containment and communication.

  • Container Choice: Use a container that is chemically compatible with 6-Carboxyoxindole and any solvents.[3][7] Often, the original manufacturer's container is a suitable choice. Ensure the container has a secure, leak-proof cap.[3]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled.[7] The Environmental Protection Agency (EPA) requires that each label clearly display the words "HAZARDOUS WASTE." [8]

    Your label must include:

    • The words "Hazardous Waste" [7][8]

    • The full chemical name: "6-Carboxyoxindole"

    • The specific hazards (e.g., "Irritant," "Handle with Caution")

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name of the Principal Investigator and the specific lab location (room number)

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Designate a specific area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).[4][8]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]

  • Containment: The SAA should incorporate secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills.

  • Lid Policy: Keep the waste container tightly closed at all times, except when you are actively adding waste.[4][7] This is a critical safety measure to prevent the release of vapors.

  • Volume Limits: An SAA may hold up to 55 gallons of waste, though for most laboratory settings, volumes will be much smaller.[8]

Step 5: Arranging for Final Disposal Once your waste container is full or reaches the maximum accumulation time set by your institution (often 6-12 months for academic labs), you must arrange for its removal.[3][4]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department. They will coordinate with a licensed hazardous waste disposal company.[9]

  • Documentation: Complete a hazardous material pickup request form as required by your institution.[7] This documentation is a key part of the cradle-to-grave tracking system mandated by the EPA.[5][6]

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the procedural flow for the proper disposal of 6-Carboxyoxindole.

G Workflow for 6-Carboxyoxindole Disposal cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures cluster_2 Final Disposal A Step 1: Generate 6-Carboxyoxindole Waste B Step 2: Segregate Waste (Solid vs. Liquid, Incompatibles) A->B C Step 3: Place in Labeled Hazardous Waste Container B->C D Step 4: Store in Secondary Containment in SAA C->D E Step 5: Container Full or Time Limit Reached D->E F Contact EHS & Complete Waste Pickup Form E->F G EHS Collects Waste for Central Accumulation F->G H Licensed Vendor Transports Waste Off-Site G->H I Compliant Treatment & Final Disposal H->I

Caption: Disposal workflow from lab generation to final disposal.

References

  • RCRA Hazardous Wastes. EcoOnline Help Center.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • RCRA Regulations Explained. National Environmental Trainers.
  • Resource Conservation and Recovery Act (RCRA) Subtitle C (hazardous waste) and Subtitle D (solid waste). Environmental Compliance Information for Energy Extraction.
  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Indole. Sigma-Aldrich.
  • SAFETY DATA SHEET - 6-Methoxyindole-2-carboxylic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - Indole-3-carboxaldehyde. Cayman Chemical.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
  • Safety Data Sheet: Kovacs' Reagent. Carl ROTH.
  • Material Safety Data Sheet - 6-Carboxyindole. Capot Chemical.
  • SAFETY DATA SHEET - Indole-6-carboxylic acid. Fisher Scientific.
  • Proper Disposal of 6-Nitroindoline-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is proactive risk mitigation. We will not just list personal protective equipment (PPE); we will explore the causality behind each recommendation, ensuring every procedural step is part of a self-validating system of safety.

Hazard Assessment: An Informed Perspective

Given the absence of specific toxicological data for 6-Carboxyoxindole, we must infer its potential hazards from structurally related molecules, such as methyl oxindole-6-carboxylate and various indole carboxylic acids.[1][2] Compounds in this family are often classified as irritants and may be harmful if ingested or absorbed through the skin.[2][3]

Therefore, we will operate under the assumption that 6-Carboxyoxindole presents the following potential hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2][4][5]

  • Serious Eye Irritation: Direct contact can cause significant and potentially lasting damage.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may irritate the nose, throat, and lungs.[2][3][5]

  • Acute Toxicity (Oral/Dermal): May be harmful if swallowed or if it comes into contact with the skin.[3]

This conservative assessment forms the logical basis for the stringent PPE and handling protocols that follow.

Table 1: Inferred Hazard Profile for 6-Carboxyoxindole
Hazard ClassificationPotential EffectPrecautionary Statement
Skin Irritation (Category 2)Causes skin irritation.Wash skin thoroughly after handling.[2][4]
Eye Irritation (Category 2A)Causes serious eye irritation.Avoid contact with eyes; rinse cautiously with water if contact occurs.[2][4]
STOT - Single Exposure (Category 3)May cause respiratory irritation.Avoid breathing dust; use only in a well-ventilated area.[2][4][6]
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.Do not eat, drink, or smoke when using this product. Wear protective gloves and clothing.

Core Directive: Mandatory Personal Protective Equipment (PPE)

Your PPE is the final and most critical barrier between you and potential chemical exposure. Its selection is not arbitrary; it is a scientifically-backed decision based on the inferred hazard profile.

Table 2: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[7]Protects against splashes of solutions and accidental projection of solid particles into the eyes. Standard safety glasses do not provide a sufficient seal.
Face shield (worn over goggles).Mandated when there is a significant risk of splashing (e.g., handling larger quantities, potential for exothermic reactions). Provides a broader shield for the entire face.[7]
Skin & Body Protection 100% Nitrile, chemical-resistant gloves.[3]Provides a robust barrier against indole-type compounds. Gloves must be inspected for pinholes or tears before each use. Proper removal technique is crucial to prevent self-contamination.[6][8]
Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. A flame-resistant coat is a best-practice standard in modern chemical laboratories.[7]
Long pants and closed-toe shoes.Ensures all exposed skin is covered, minimizing the potential for accidental dermal contact.[7]
Respiratory Protection NIOSH/MSHA-approved respirator.Required when engineering controls (like a fume hood) are insufficient or when handling the solid powder outside of containment, which can generate dust.[3][7] The specific cartridge type should be determined by a formal risk assessment by your institution's EHS department.

Operational Plan: From Benchtop to Disposal

Adherence to a strict, logical workflow is paramount for safety and experimental integrity. The following protocols provide step-by-step guidance.

Workflow for Safe Handling of 6-Carboxyoxindole

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_node 1. Area Prep: Ensure fume hood is certified. Clear workspace. Locate spill kit & safety shower. ppe_node 2. Don PPE: Lab Coat -> Goggles -> Gloves (Check respirator if needed) prep_node->ppe_node Verify PPE integrity weigh_node 3. Weighing: Perform ONLY in a fume hood or ventilated balance enclosure. Use anti-static weigh paper. ppe_node->weigh_node Enter containment sol_node 4. Solubilization: Add solvent to solid slowly. Keep container closed when not in use. weigh_node->sol_node decon_node 5. Decontamination: Wipe down surfaces. Clean glassware. sol_node->decon_node After experiment dispose_node 6. Waste Segregation: Collect all contaminated materials in a labeled hazardous waste container. decon_node->dispose_node doff_ppe_node 7. Doff PPE: Gloves -> Gown -> Goggles Wash hands thoroughly. dispose_node->doff_ppe_node

Caption: Standard workflow for safely handling 6-Carboxyoxindole.

Step-by-Step Handling Protocol:
  • Engineering Controls: Always handle solid 6-Carboxyoxindole and its concentrated solutions inside a certified chemical fume hood to mitigate inhalation risk.[3][9]

  • Pre-Use Inspection: Before handling, inspect your gloves for any signs of degradation or perforation.[3]

  • Weighing: When weighing the solid, use disposable weigh boats or papers to minimize contamination of the balance. Perform this task in a fume hood or a ventilated balance enclosure.

  • During Use: Avoid all direct contact with the skin and eyes.[3] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

  • Storage: Store 6-Carboxyoxindole in a tightly closed, properly labeled container.[1][3] Keep it in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][3] The container should be stored in a locked cabinet or an area with restricted access.[3]

Emergency & Disposal Plans

Preparedness is key. A clear plan for both accidental spills and routine disposal is non-negotiable.

Spill Response (Small Scale)
  • Evacuate & Alert: Alert personnel in the immediate area.

  • Contain: If safe to do so, prevent the spill from spreading using absorbent pads or sand.

  • PPE: Ensure you are wearing the full, appropriate PPE as detailed in Table 2, including respiratory protection.

  • Clean-up: For a solid spill, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.[6][10] For a liquid spill, cover with an inert absorbent material, collect, and place in the waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal Protocol

The disposal of 6-Carboxyoxindole and any contaminated materials must be managed as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[9]

cluster_collection Waste Collection start Start: Contaminated Material (Solid, Liquid, PPE) solid_waste 1a. Solid Waste: Place in a dedicated, sealed container for solid organic waste. start->solid_waste liquid_waste 1b. Liquid Waste: Place in a dedicated, sealed container for non-halogenated (or halogenated, if applicable) waste. start->liquid_waste labeling 2. Label Container: 'Hazardous Waste' '6-Carboxyoxindole' 'Irritant' Accumulation Start Date solid_waste->labeling liquid_waste->labeling storage 3. Store Securely: In designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage pickup 4. Arrange Pickup: Contact institutional EHS for collection by a licensed waste disposal service. storage->pickup end End: Compliant Disposal pickup->end

Caption: Compliant waste disposal workflow for 6-Carboxyoxindole.

Key Disposal Considerations:

  • Segregation: Do not mix 6-Carboxyoxindole waste with incompatible materials. Collect solid and liquid waste in separate, appropriate containers.[7][9]

  • Labeling: All waste containers must be clearly and accurately labeled the moment the first piece of waste is added.[9]

  • Container Management: Keep waste containers tightly capped except when adding waste.[3]

  • Regulatory Compliance: All disposal must be carried out by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[3]

By integrating these protocols into your daily laboratory practice, you not only ensure your personal safety but also contribute to a secure and professional research environment. Always supplement this guidance with a thorough, experiment-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department.

References

  • Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole. BenchChem. (Source URL not available for direct linking)
  • Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole. BenchChem. (Source URL not available for direct linking)
  • Personal protective equipment when handling plant protection products. BVL bund. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. (Source URL not available for direct linking)
  • 6-Bromo-1H-indole-2-carboxylic acid Safety Data Sheet. Apollo Scientific. (Source URL not available for direct linking)
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • 1-Methyl-1H-indole-6-carboxylic acid Safety Data Sheet. Fisher Scientific. (Source URL not available for direct linking)
  • Indole-6-carboxylic acid Safety Data Sheet. Capot Chemical. (Source URL not available for direct linking)
  • An In-Depth Technical Guide on the Safety and Handling of 6-Nitroindoline-2-carboxylic Acid. BenchChem. (Source URL not available for direct linking)
  • Proper Disposal of 6-Nitroindoline-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem. (Source URL not available for direct linking)
  • Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council. (Source URL not available for direct linking)
  • 6-Nitroindole-2-carboxylic acid Safety Data Sheet. Fisher Scientific. (Source URL not available for direct linking)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Carboxyoxindole
Reactant of Route 2
6-Carboxyoxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.